Lasofoxifene 2-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAWBLHDMBREC-NAKRPHOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437841 | |
| Record name | Lasofoxifene 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366017-88-1 | |
| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Lasofoxifene 2-Oxide (Metabolite M15)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) distinguished by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Developed for the prevention and treatment of osteoporosis and vaginal atrophy, it has also demonstrated significant efficacy in reducing the risk of ER-positive breast cancer.[3][4][5] Like all xenobiotics, lasofoxifene undergoes extensive metabolism in the body, a critical process for drug developers to understand as it dictates the compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.
The metabolism of lasofoxifene proceeds through both Phase I and Phase II reactions.[1] Phase I metabolism is predominantly mediated by the hepatic cytochrome P450 enzyme system, specifically isoforms CYP3A4/CYP3A5 and CYP2D6.[1][6] These oxidative reactions generate a portfolio of metabolites, one of which is Lasofoxifene 2-Oxide, also identified as metabolite M15.[7] This guide provides a detailed technical overview of the chemical structure, properties, and analytical considerations for this specific metabolite, offering a foundational resource for researchers in pharmacology and medicinal chemistry.
Chemical Identity and Structure
Lasofoxifene 2-Oxide is formed through the oxidation of the pyrrolidine ring on the parent lasofoxifene molecule, resulting in the formation of a lactam. This structural modification significantly alters the chemical nature of the side chain, transforming the basic tertiary amine into a neutral amide.
Table 1: Chemical Identifiers for Lasofoxifene 2-Oxide
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | [7] |
| Molecular Formula | C₂₈H₂₉NO₃ | [7][8] |
| CAS Number | 366017-88-1 | [7][8] |
| Common Synonyms | Lasofoxifene metabolite M15 |[7] |
Physicochemical Properties
The conversion of a tertiary amine to a lactam has predictable consequences for the molecule's physicochemical profile, impacting its polarity, hydrogen bonding capability, and ultimately its biological disposition. The computed properties below provide a quantitative basis for these changes.
Table 2: Computed Physicochemical Properties of Lasofoxifene 2-Oxide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 427.5 g/mol | [7] |
| Exact Mass | 427.21474379 Da | [7] |
| XLogP3 (Lipophilicity) | 5.1 | [7] |
| Polar Surface Area | 49.8 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 6 |[7] |
Metabolic Formation Pathway
As a Phase I metabolite, Lasofoxifene 2-Oxide is a direct product of oxidative enzymes primarily located in the liver. The reaction introduces a carbonyl group adjacent to the nitrogen atom of the pyrrolidine ring.
Caption: Metabolic conversion of Lasofoxifene to Lasofoxifene 2-Oxide.
Pharmacological Profile and Research Implications
While Lasofoxifene 2-Oxide has been identified as a metabolite, comprehensive public data on its specific pharmacological activity—such as its binding affinity for ERα and ERβ or its functional profile as an agonist or antagonist—is not extensively detailed in peer-reviewed literature.
For drug development professionals, the characterization of such major metabolites is a regulatory and scientific imperative. The structural transformation from a basic amine in lasofoxifene to a neutral lactam in its 2-oxide metabolite is profound. This change eliminates the potential for a positive charge at physiological pH, which can fundamentally alter the molecule's ability to interact with key amino acid residues within the estrogen receptor's ligand-binding domain. Consequently, a significant change in potency, selectivity, or functional output would be expected. Further investigation is required to determine if Lasofoxifene 2-Oxide is an active metabolite that contributes to the overall therapeutic effect, an inactive product destined for elimination, or a mediator of off-target effects.
Analytical Quantification in Biological Matrices
The definitive method for the detection and quantification of lasofoxifene and its metabolites in biological fluids (e.g., plasma, urine) is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique offers the requisite sensitivity and selectivity to measure low-concentration analytes in complex matrices, making it the standard for pharmacokinetic and metabolism studies.[10][11]
Caption: General workflow for quantifying Lasofoxifene 2-Oxide via LC-MS/MS.
Exemplar Experimental Protocol: LC-MS/MS Analysis
The following protocol is adapted from established methodologies for analyzing lasofoxifene and related compounds.[9]
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add an internal standard (e.g., isotope-labeled lasofoxifene).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously.
-
Centrifuge at high speed (e.g., 10,000g for 10 min at 4°C) to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).
-
-
Chromatographic Separation:
-
HPLC System: A high-performance system such as a Thermo Scientific Dionex UltiMate 3000 or equivalent.[11]
-
Column: Phenomenex Kinetex C18 (3 × 100 mm, 2.6 µm) or equivalent reversed-phase column.[9]
-
Mobile Phase A: Water containing 10% methanol and 0.1% formic acid.[9]
-
Mobile Phase B: Methanol containing 0.1% formic acid.[9]
-
Gradient: Begin with 30% B, increase to 98% B over 10 minutes, hold for 10 minutes, and return to initial conditions.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole instrument (e.g., API 3000) capable of Multiple Reaction Monitoring (MRM).[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for Lasofoxifene 2-Oxide and the internal standard. This involves infusing a pure standard of the metabolite to optimize parameters like declustering potential and collision energy.
-
Synthetic Considerations for Analytical Standards
Conclusion
Lasofoxifene 2-Oxide (M15) is a key Phase I metabolite of the potent SERM lasofoxifene, formed via CYP450-mediated oxidation. Its chemical structure features a lactam moiety, which significantly alters the physicochemical properties compared to the parent drug. While its specific pharmacological activity remains to be fully elucidated, its characterization is essential for a complete understanding of lasofoxifene's disposition and action. The analytical quantification of Lasofoxifene 2-Oxide is reliably achieved using validated LC-MS/MS protocols, which provide the necessary sensitivity and selectivity for rigorous pharmacokinetic analysis in a drug development setting.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216416, Lasofoxifene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296135, Lasofoxifene 2-Oxide. PubChem. Retrieved from [Link]
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Liu, J., Burdette, J. E., Xu, H., van Breemen, R. B., & Bolton, J. L. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(7), 1362–1370. [Link]
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National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of lasofoxifene. Retrieved from [Link]
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BioOrganics. (n.d.). Lasofoxifene 2-Oxide. Retrieved from [Link]
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precisionFDA. (n.d.). LASOFOXIFENE. Retrieved from [Link]
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Umeda, R., Ohtawa, M., Inoue, M., & Sato, T. (2019). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 24(17), 3088. [Link]
-
Damodaran, S., Plourde, P. V., Jenkins, S., Mayer, P., Portman, D. J., & Goetz, M. (2024). Abstract PO3-18-05: Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]
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Wikipedia contributors. (n.d.). Lasofoxifene. Wikipedia. Retrieved from [Link]
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LabRulez LCMS. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. Retrieved from [Link]
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Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
-
Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. Retrieved from [Link]
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Peterson, G. M., Naunton, M., & Tichelaar, L. K. (2011). Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. The Annals of Pharmacotherapy, 45(4), 499-509. [Link]
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Gennari, L. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs, 18(8), 1227-1239. [Link]
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Gennari, L. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today (Barcelona, Spain: 1998), 42(6), 355-367. [Link]
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Ke, H. Z., Paralkar, V. M., Grasser, W. A., Crawford, D. T., Qi, H., Hoffmann, S. J., ... & Thompson, D. D. (2000). [Lasofoxifene, a next generation estrogen receptor modulator: preclinical studies]. Orvosi Hetilap, 141(49), 2691-2696. [Link]
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Hosfield, D. J., Weber, Z. J., Fanning, S. W., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Wikipedia contributors. (n.d.). Selective estrogen receptor modulator. Wikipedia. Retrieved from [Link]
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OncLive. (2023, April 19). Phase 2 Data Support Development of Lasofoxifene in ESR1-mutant, ER+/HER2– Breast Cancer. Retrieved from [Link]
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Pickar, J. H., & MacNeil, T. (2010). Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis. Clinical Interventions in Aging, 5, 245–256. [Link]
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Peterson, G. M., Naunton, M., & Tichelaar, L. K. (2011). Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. The Annals of Pharmacotherapy, 45(4), 499-509. [Link]
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A Comprehensive Technical Guide to the Synthesis and Purification of Lasofoxifene 2-Oxide
Abstract
This technical guide provides a detailed methodology for the synthesis and purification of Lasofoxifene 2-Oxide, a significant metabolite of the third-generation selective estrogen receptor modulator (SERM), Lasofoxifene. As the development and understanding of pharmaceutical agents progress, the isolation and synthesis of their metabolites become crucial for comprehensive pharmacological, toxicological, and pharmacokinetic profiling. Lasofoxifene, with its therapeutic applications in osteoporosis and potential in breast cancer treatment, undergoes Phase I metabolic oxidation to form its N-oxide derivative at the pyrrolidine ring.[1] This document outlines a robust laboratory-scale synthetic route using a common peracid oxidant and details effective purification strategies tailored to the polar nature of the target compound. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and high purity of the final product.
Introduction
Lasofoxifene is a non-steroidal, high-affinity SERM that selectively binds to both estrogen receptor alpha (ERα) and beta (ERβ).[1] It is recognized for its efficacy in preventing and treating osteoporosis and vaginal atrophy in postmenopausal women.[2] Like many pharmaceuticals containing a tertiary amine, Lasofoxifene's metabolic pathway involves oxidation. The pyrrolidine moiety in Lasofoxifene is susceptible to N-oxidation, a common metabolic transformation mediated by cytochrome P450 enzymes in the liver, yielding Lasofoxifene 2-Oxide.[1]
The synthesis of drug metabolites such as Lasofoxifene 2-Oxide is essential for several reasons:
-
Reference Standards: For the accurate quantification of the metabolite in biological matrices during pharmacokinetic studies.[3]
-
Pharmacological Activity: To assess whether the metabolite contributes to the therapeutic effect or has off-target activities.
-
Impurity Profiling: To identify and characterize potential impurities in the drug substance that may arise from degradation.[4]
This guide provides a practical framework for the deliberate synthesis of Lasofoxifene 2-Oxide from its parent drug and the subsequent purification required to achieve a high degree of purity suitable for analytical and biological research.
Section 1: Synthesis of Lasofoxifene 2-Oxide
Chemical Principle: Tertiary Amine Oxidation
The core of the synthesis is the oxidation of the tertiary nitrogen atom within the pyrrolidine ring of Lasofoxifene. This reaction converts the amine into an amine N-oxide, a compound characterized by a coordinate covalent bond between nitrogen and oxygen (R₃N⁺–O⁻).[5][6] This transformation significantly increases the polarity of the molecule.
While various oxidizing agents can achieve this transformation, including hydrogen peroxide (often with a catalyst) and metal-based systems, meta-chloroperoxybenzoic acid (mCPBA) is a highly reliable, efficient, and commonly used reagent for laboratory-scale N-oxidation due to its high reactivity and clean reaction profile.[5][6]
Detailed Experimental Protocol (mCPBA Method)
This protocol describes a representative procedure for the synthesis of Lasofoxifene 2-Oxide on a laboratory scale.
Materials:
-
Lasofoxifene (starting material)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: Dissolve Lasofoxifene (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of Lasofoxifene) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical as the oxidation reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Reagent Addition: Slowly add mCPBA (1.1–1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The slight excess of mCPBA ensures complete conversion of the starting material.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours). The product, being much more polar, will have a significantly lower Rf value on silica gel TLC compared to Lasofoxifene.
-
Quenching: Upon completion, cool the mixture again to 0°C and slowly add 10% aqueous sodium thiosulfate solution to quench the excess mCPBA. Stir for 20 minutes.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Lasofoxifene 2-Oxide as a white or off-white solid.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition/Value | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for both reactant and reagent; inert under reaction conditions. |
| Oxidant | meta-Chloroperoxybenzoic acid (mCPBA) | Highly effective for N-oxidation; byproduct is easily removed by basic wash. |
| Stoichiometry | 1.1–1.2 equivalents of mCPBA | Ensures complete reaction while minimizing excess oxidant to be quenched. |
| Temperature | 0°C to Room Temperature | Controls exothermic reaction and prevents side-product formation. |
| Reaction Time | 2–4 hours | Typical duration for complete conversion, should be confirmed by reaction monitoring. |
| Expected Yield | >90% (crude) | The reaction is generally high-yielding. |
Section 2: Purification of Lasofoxifene 2-Oxide
The Challenge: Enhanced Polarity
The introduction of the N-oxide functional group dramatically increases the molecule's polarity and hydrophilicity.[6] This change necessitates a purification strategy different from that used for the less polar parent compound. Standard reversed-phase chromatography can be challenging, as the highly polar N-oxide may elute very early with the solvent front, resulting in poor separation from other polar impurities.[7] Normal-phase or hydrophilic interaction chromatography (HILIC) are therefore the methods of choice.[8][9]
Comparative Analysis of Purification Techniques
| Technique | Stationary Phase | Mobile Phase (Typical) | Pros | Cons |
| Normal-Phase Flash Chromatography | Silica Gel | Gradient of Dichloromethane (DCM) and Methanol (MeOH) | Cost-effective, highly scalable, good for removing non-polar impurities.[10] | May require large solvent volumes; resolution might be lower than HPLC. |
| Preparative HILIC | Silica, Amide, or other polar bonded phases | Gradient of Acetonitrile (ACN) and Water/Aqueous Buffer | Excellent retention and separation of highly polar compounds; compatible with mass spectrometry.[9] | More expensive columns and solvents; lower loading capacity than flash chromatography. |
Detailed Protocol (Normal-Phase Flash Chromatography)
This method is robust, scalable, and highly effective for purifying N-oxides.[10]
Materials:
-
Crude Lasofoxifene 2-Oxide
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH) of appropriate purity
-
Flash chromatography system or glass column
-
Collection tubes/flasks
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If solubility is low, add a small amount of MeOH dropwise until dissolved. Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product) and dry it under vacuum to create a solid sample for loading. This "dry loading" technique prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in DCM or use a pre-packed cartridge. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH. A typical gradient might be:
-
100% DCM (2 column volumes)
-
0% → 5% MeOH in DCM (over 10 column volumes)
-
5% → 10% MeOH in DCM (over 10 column volumes) The optimal gradient should be determined beforehand using TLC analysis.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. The N-oxide will elute as the polarity of the mobile phase increases.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford Lasofoxifene 2-Oxide as a purified solid.
Section 3: Characterization and Quality Control
After purification, the identity and purity of the final compound must be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool to confirm the successful synthesis. An increase of 16 atomic mass units (for the oxygen atom) from the parent Lasofoxifene (MW: 413.56 g/mol ) to the N-oxide (MW: 429.56 g/mol ) should be observed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation. Protons and carbons on the pyrrolidine ring and adjacent to it will show a downfield shift due to the electron-withdrawing effect of the N-oxide group.
-
Purity Assessment by HPLC: A final purity check using a calibrated HPLC method (e.g., HILIC or reversed-phase with an appropriate column) is performed to establish the purity level, which should typically be >98% for use as a reference standard.
Conclusion
This guide details a reliable and reproducible method for the synthesis and purification of Lasofoxifene 2-Oxide. The N-oxidation of Lasofoxifene using mCPBA is a straightforward and high-yielding reaction. The principal challenge lies in the purification of the highly polar product, which can be effectively overcome using normal-phase flash chromatography with a DCM/Methanol gradient. The successful implementation of these protocols will enable researchers to obtain high-purity Lasofoxifene 2-Oxide, a critical tool for advancing the pharmacological understanding of Lasofoxifene and for supporting ongoing drug development efforts.
References
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Lindquist, A., & Wistedt, A. (2002). Mild and Efficient Flavin-Catalyzed H₂O₂ Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 67(23), 8251–8253. [Link]
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Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781–3784. [Link]
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Hosfield, D. J., Weber, S., Li, N. S., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines. Retrieved from [Link]
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Hosfield, D. J., Weber, S., Li, N. S., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. [Link]
-
Hosfield, D. J., Weber, S., Li, N. S., et al. (2021). Stereo-specific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. bioRxiv. [Link]
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Glasebrook, A. L., et al. (1999). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 71(1-2), 43-51. [Link]
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Oyamada, H., Akiyama, T., & Kobayashi, S. (2010). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 15(10), 6773–6791. [Link]
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Damodaran, S., Plourde, P. V., Jenkins, S., et al. (2024). Abstract PO3-18-05: Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism and Biotransformation of Lasofoxifene
Introduction: Understanding the Metabolic Fate of Lasofoxifene
Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has demonstrated significant therapeutic potential in the management of osteoporosis and has been investigated for the treatment of ER-positive metastatic breast cancer.[1][2] A critical aspect of its pharmacological profile is its metabolic pathway, which dictates its bioavailability, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro metabolism and biotransformation of Lasofoxifene, offering insights for researchers, scientists, and drug development professionals. A key characteristic of Lasofoxifene is its enhanced oral bioavailability compared to other SERMs like Raloxifene, which is attributed to its increased resistance to intestinal wall glucuronidation.[1]
Phase I Metabolism: The Initial Oxidative Transformation
The initial phase of Lasofoxifene metabolism primarily involves oxidative reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent conjugation reactions in Phase II.
Key Cytochrome P450 Isoforms Involved
In vitro studies have identified two main CYP isoforms responsible for the oxidative metabolism of Lasofoxifene:
-
CYP3A4/CYP3A5: These are major enzymes in drug metabolism and are significantly involved in the biotransformation of Lasofoxifene.[3]
-
CYP2D6: This isoform also plays a role in the oxidative metabolism of Lasofoxifene.[3]
It has been reported that Phase I oxidation via these hepatic CYP enzymes accounts for nearly half of the total metabolism of Lasofoxifene.[3] While steady-state Lasofoxifene has been shown to have no significant effect on CYP2D6-mediated drug metabolism in clinical settings, understanding its interaction with these enzymes in vitro is crucial for predicting potential drug-drug interactions.[4]
Oxidative Metabolites: Hydroxylation and Beyond
The primary outcome of Phase I metabolism is the formation of hydroxylated metabolites. Additionally, further oxidation can lead to the formation of catechols, which can then be methylated.[3] The metabolic pathway can be visualized as follows:
Figure 2: Phase II Glucuronidation of Lasofoxifene and its Metabolites.
Experimental Protocols for In Vitro Metabolism Studies
To investigate the in vitro metabolism of Lasofoxifene, a series of well-defined experimental protocols are necessary. The following sections outline the methodologies for studying both Phase I and Phase II metabolism.
Phase I: Cytochrome P450-Mediated Metabolism
Objective: To identify the CYP isoforms involved in Lasofoxifene metabolism and to characterize the kinetics of these reactions.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6)
-
Lasofoxifene
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), Lasofoxifene (at various concentrations to determine enzyme kinetics), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), a range of Lasofoxifene concentrations should be incubated with a fixed concentration of human liver microsomes or recombinant CYP enzymes. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Phase II: UGT-Mediated Glucuronidation
Objective: To identify the UGT isoforms responsible for Lasofoxifene glucuronidation and to determine the kinetics of these reactions.
Materials:
-
Human liver microsomes (pooled) or human intestine microsomes
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)
-
Lasofoxifene or its hydroxylated metabolites
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Alamethicin (to permeabilize the microsomal membrane)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Protocol:
-
Microsome Activation: Pre-incubate the microsomes with alamethicin on ice to ensure access of UDPGA to the enzyme active site.
-
Incubation Mixture Preparation: Prepare the incubation mixture containing the activated microsomes, Lasofoxifene (or its metabolite), MgCl2, and Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge to remove proteins and collect the supernatant.
-
Analysis: Analyze the formation of glucuronide conjugates using a validated LC-MS/MS method.
Analytical Methodology: LC-MS/MS for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.
Typical LC-MS/MS Parameters (based on methods for related compounds):
| Parameter | Typical Setting |
| Chromatography | |
| Column | Reversed-phase C18 or PFP column |
| Mobile Phase | Gradient elution with water and acetonitrile containing a small percentage of formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Specific MRM transitions for Lasofoxifene and its metabolites need to be optimized for accurate quantification.
Summary of Lasofoxifene In Vitro Metabolism
| Metabolic Phase | Enzymes Involved | Primary Metabolites | In Vitro System |
| Phase I (Oxidation) | CYP3A4/CYP3A5, CYP2D6 | Hydroxylated Metabolites, Catechol Metabolites | Human Liver Microsomes, Recombinant CYPs |
| Phase II (Glucuronidation) | UGT1A1, UGT1A3, UGT1A6, UGT1A9 (Liver) UGT1A8, UGT1A10 (Intestine) | Glucuronide Conjugates of parent drug and metabolites | Human Liver and Intestinal Microsomes, Recombinant UGTs |
Conclusion and Future Directions
The in vitro metabolism of Lasofoxifene is a complex process involving multiple CYP and UGT enzymes, leading to the formation of various oxidative and conjugated metabolites. Its increased resistance to intestinal glucuronidation is a key factor contributing to its favorable pharmacokinetic profile. While the key metabolic pathways have been elucidated, further research is warranted to determine the specific enzyme kinetics (Km and Vmax) for each of the involved human CYP and UGT isoforms. Such data will be invaluable for developing more precise physiologically based pharmacokinetic (PBPK) models to predict in vivo drug behavior and potential drug-drug interactions, ultimately aiding in the safe and effective clinical use of Lasofoxifene.
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The Discovery and Initial Characterization of Lasofoxifene Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of the metabolites of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). As a compound that has undergone extensive preclinical and clinical evaluation for osteoporosis, vaginal atrophy, and more recently, for the treatment of ER+ metastatic breast cancer with ESR1 mutations, a thorough understanding of its metabolic fate is critical for drug development professionals. This document synthesizes publicly available data to detail the biotransformation pathways of Lasofoxifene, the analytical methodologies employed for metabolite identification, and the key characteristics of its metabolic profile. The guide is structured to provide not just a summary of findings, but also insights into the scientific rationale behind the experimental approaches, reflecting a senior application scientist's perspective on ensuring data integrity and robustness in drug metabolism studies.
Introduction: The Significance of Metabolite Profiling for Lasofoxifene
Lasofoxifene is a non-steroidal, naphthalene-derivative SERM that exhibits a distinct tissue-selective profile of estrogen receptor agonism and antagonism.[1][2] Its development trajectory, from its initial investigation for osteoporosis to its current evaluation in oncology, underscores the importance of a comprehensive understanding of its pharmacokinetic and metabolic properties.[3][4] The characterization of a drug's metabolites is a cornerstone of preclinical and clinical development for several critical reasons:
-
Efficacy and Safety: Metabolites can be pharmacologically active, contributing to the overall therapeutic effect or, conversely, mediating off-target toxicities.
-
Pharmacokinetics: The rate and route of metabolism are primary determinants of a drug's half-life, exposure, and potential for drug-drug interactions.
-
Bioavailability: For orally administered drugs like Lasofoxifene, first-pass metabolism in the gut and liver can significantly impact bioavailability. Lasofoxifene is noted for its improved oral bioavailability compared to other SERMs, a feature attributed to its resistance to intestinal glucuronidation.[1][5]
This guide will delve into the methodologies and findings related to the elucidation of Lasofoxifene's metabolic pathways.
In Vitro Metabolism: Elucidating the Primary Biotransformation Pathways
The initial characterization of a drug's metabolism typically begins with in vitro studies using human-derived systems. This approach allows for a controlled investigation of the metabolic pathways and the enzymes involved, free from the complexities of in vivo physiological processes.
Experimental Design: Human Liver Microsomes as a First-Line Tool
Human liver microsomes (HLMs) are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[6] They represent a robust and well-characterized system for identifying Phase I and Phase II metabolic pathways.
Rationale for using HLMs:
-
High Concentration of Key Enzymes: HLMs contain a high concentration of the primary enzymes responsible for the metabolism of a vast number of drugs.
-
Cost-Effectiveness and Throughput: HLM assays are relatively inexpensive and can be readily adapted for high-throughput screening of new chemical entities.
-
Predictive Value: Data from HLM studies are often predictive of in vivo hepatic clearance and can help in anticipating potential drug-drug interactions.
Protocol: A Representative In Vitro Metabolism Assay with Human Liver Microsomes
While the specific, proprietary protocols for Lasofoxifene are not publicly available, a standard, self-validating protocol for assessing in vitro metabolism in HLMs is presented below. This protocol is based on established best practices in the field.[7][8]
Materials:
-
Pooled human liver microsomes (from at least 10 donors to average out genetic variability)
-
Lasofoxifene
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (a pore-forming agent to ensure UDPGA access to UGT enzymes within the microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Control compounds (e.g., a known substrate for CYP3A4 and a known substrate for UGTs)
Procedure:
-
Preparation: Thaw the pooled human liver microsomes on ice. Prepare a stock solution of Lasofoxifene in a suitable solvent (e.g., DMSO) at a concentration that minimizes the final solvent concentration in the incubation to <0.5%.
-
Incubation Setup: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and alamethicin (if assessing glucuronidation). Add the liver microsomes to the mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the Lasofoxifene stock solution. For assessing glucuronidation, also add UDPGA at this step.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Control Incubations:
-
No NADPH: To confirm that the metabolism is CYP-dependent.
-
Heat-inactivated microsomes: To control for non-enzymatic degradation.
-
Incubation with known substrates: To verify the metabolic competency of the HLM batch.
-
Analytical Characterization: LC-MS/MS for Metabolite Identification
The supernatant from the in vitro incubation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.
Workflow for Metabolite Identification:
-
Full Scan Mass Spectrometry: An initial analysis is performed to detect all ions present in the sample. A comparison of the samples from the active and control incubations reveals the ions that are unique to the active metabolism of Lasofoxifene.
-
Product Ion Scanning (MS/MS): The detected metabolite ions are then subjected to collision-induced dissociation (CID) to generate fragmentation patterns. The fragmentation of the parent drug, Lasofoxifene, is also analyzed to identify characteristic product ions.
-
Structure Elucidation: The mass shift from the parent drug to the metabolite, combined with the fragmentation pattern, allows for the putative identification of the metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
The Metabolic Pathways of Lasofoxifene
Based on available data, the metabolism of Lasofoxifene proceeds through both Phase I and Phase II biotransformations.[9]
Phase I Metabolism: Oxidation
Phase I reactions introduce or expose functional groups on the parent molecule. For Lasofoxifene, this primarily involves oxidation reactions mediated by the cytochrome P450 system.
-
Key Enzymes: The primary enzymes responsible for the oxidative metabolism of Lasofoxifene are CYP3A4/CYP3A5 and CYP2D6 .[10]
-
Metabolites: While the precise structures of the hydroxylated metabolites are not detailed in publicly available literature, it is known that a hydroxylated metabolite is formed.[9] This hydroxylation likely occurs on one of the aromatic rings or the tetrahydronaphthalene moiety. Further metabolites detected in plasma include methylated catechols , suggesting the formation of a catechol intermediate followed by methylation.[9]
Phase II Metabolism: Conjugation
Phase II reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, which increases their water solubility and facilitates their excretion.
-
Glucuronidation: This is a major Phase II pathway for Lasofoxifene.[9]
-
Key Enzymes: A number of UGT enzymes are involved, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9 in the liver, and UGT1A8 and UGT1A10 in the intestine.[9]
-
Metabolites: A prominent metabolite is a glucuronide of a hydroxylated metabolite .[9] The long chemical name, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid, corresponds to a glucuronide conjugate of Lasofoxifene.[9]
-
-
Sulfation: Sulfation is another Phase II conjugation reaction that Lasofoxifene undergoes.[9]
The interplay between these pathways is crucial. The initial Phase I oxidation provides a site for subsequent Phase II glucuronidation or sulfation.
In Vivo Characterization: From Preclinical Models to Human Studies
While in vitro studies are invaluable for elucidating metabolic pathways, in vivo studies in preclinical species and humans are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).
Preclinical Studies
Metabolism studies in rats and monkeys have confirmed that Lasofoxifene is extensively metabolized.[10] The primary route of excretion for the drug and its metabolites is through the feces.[9][10]
Human Pharmacokinetics and Metabolism
In humans, Lasofoxifene is primarily cleared through hepatic oxidation and conjugation. Less than 2% of the administered dose is excreted as the unchanged parent drug in the urine, indicating extensive metabolism.[9]
Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women:
| Parameter | Value | Reference |
| Peak Plasma Concentration (Tmax) | ~6.0 - 7.3 hours | [9] |
| Apparent Volume of Distribution | 1350 L | [9] |
| Apparent Oral Clearance (CL/F) | ~6.6 L/hr | [9] |
| Protein Binding | >99% | [9] |
| Elimination Half-life | ~6 days | [9] |
This table summarizes key pharmacokinetic parameters of the parent drug, Lasofoxifene.
Visualizing the Metabolic Journey of Lasofoxifene
To provide a clear and concise representation of the metabolic pathways and the experimental workflow for their discovery, the following diagrams have been generated using Graphviz.
Diagram 1: The Metabolic Biotransformation of Lasofoxifene
Caption: Metabolic pathways of Lasofoxifene.
Diagram 2: Experimental Workflow for In Vitro Metabolite Identification
Caption: In vitro metabolite identification workflow.
Conclusion and Future Directions
The initial characterization of Lasofoxifene's metabolism has revealed a pathway involving extensive Phase I oxidation and Phase II conjugation, leading primarily to fecal excretion. The use of in vitro systems like human liver microsomes, coupled with advanced analytical techniques such as LC-MS/MS, has been instrumental in elucidating these biotransformation routes. For drug development professionals, this understanding is crucial for interpreting pharmacokinetic data, predicting potential drug-drug interactions, and designing further clinical studies.
It is important to note that much of the highly detailed data, including the precise structures of all metabolites and the specific protocols used in the original characterization, remains proprietary. As Lasofoxifene continues to be investigated for new indications, particularly in the field of oncology, a deeper understanding of its metabolic profile in specific patient populations, such as those with hepatic impairment, may be warranted. Future research could also focus on the potential pharmacological activity of the major metabolites and their contribution to the overall clinical profile of Lasofoxifene.
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A Technical Guide to Lasofoxifene 2-Oxide: Physicochemical Properties, Metabolic Generation, and Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has been a subject of significant interest for its therapeutic potential in osteoporosis and, more recently, for its efficacy in treating ER-positive metastatic breast cancer.[1][2] As with any xenobiotic, understanding its metabolic fate is paramount for a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. Lasofoxifene undergoes extensive metabolism, primarily through Phase I oxidation and Phase II conjugation reactions.[3] This guide focuses on a key Phase I metabolite, Lasofoxifene 2-Oxide (also known as Lasofoxifene metabolite M15), providing an in-depth overview of its core chemical identity, metabolic origins, and the analytical techniques required for its characterization.
Core Identification and Physicochemical Properties
The unambiguous identification of a drug metabolite is the foundation of all subsequent pharmacological and toxicological assessment. Lasofoxifene 2-Oxide is structurally defined by the oxidation of the nitrogen atom within the pyrrolidine ring of the parent molecule.
| Property | Data | Source(s) |
| CAS Number | 366017-88-1 | [4][5][6] |
| Molecular Formula | C₂₈H₂₉NO₃ | [4][5] |
| Molecular Weight | 427.5 g/mol | [5] |
| IUPAC Name | 1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | [5] |
| Common Synonyms | Lasofoxifene metabolite M15 | [5] |
Metabolic Context: The Formation of Lasofoxifene 2-Oxide
Lasofoxifene 2-Oxide is a product of Phase I metabolism, a critical step in drug detoxification and clearance. The primary enzymes responsible for the oxidative metabolism of Lasofoxifene are members of the cytochrome P450 superfamily.
Causality of Formation: The formation of an N-oxide metabolite is a common metabolic pathway for compounds containing tertiary amine functionalities, such as the pyrrolidine ring in Lasofoxifene. This biotransformation is primarily mediated by hepatic enzymes, specifically CYP3A4/CYP3A5 and CYP2D6 , which account for a significant portion of Lasofoxifene's overall metabolism.[3] The introduction of the oxygen atom increases the polarity of the molecule, typically facilitating its subsequent elimination from the body, either directly or after further conjugation in Phase II reactions. Understanding this pathway is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these CYP enzymes could significantly alter the pharmacokinetic profile of Lasofoxifene and the relative abundance of its metabolites.
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An In-depth Technical Guide on the Biological Activity of Lasofoxifene and its Oxidative Metabolites as Selective Estrogen Receptor Modulators
Abstract
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This guide provides a comprehensive technical overview of the biological activity of Lasofoxifene, with a particular focus on its function as a SERM. We will delve into its mechanism of action, tissue-specific agonist and antagonist properties, and its metabolic fate, including the formation of oxidative metabolites such as Lasofoxifene 2-Oxide. While the SERM activity of the parent compound is well-documented, the biological activity of its metabolites is an emerging area of research. This guide will synthesize the current understanding of Lasofoxifene and provide the foundational knowledge and experimental frameworks necessary for future investigations into its metabolites.
Introduction to Lasofoxifene as a Third-Generation SERM
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic and antiestrogenic effects.[3] This dual activity allows them to be tailored for various therapeutic applications, from osteoporosis to breast cancer.[3][4] Lasofoxifene emerged as a potent SERM with an improved oral bioavailability compared to its predecessors like tamoxifen and raloxifene, attributed to its resistance to intestinal glucuronidation.[1] It has been investigated for the prevention and treatment of osteoporosis and for its potential in treating ER-positive breast cancer, particularly in cases with acquired resistance due to ESR1 mutations.[2][5][6]
The metabolism of Lasofoxifene is a critical aspect of its pharmacology. The primary routes of metabolism involve Phase I oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites, including catechols and quinones.[7][8] One such identified metabolite is Lasofoxifene 2-Oxide.[9] Understanding the biological activity of these metabolites is crucial, as they may contribute to the overall therapeutic and toxicological profile of the parent drug.
Mechanism of Action: A Tale of Two Receptors and Tissue Specificity
Lasofoxifene exerts its effects by binding to ERα and ERβ with high affinity.[10] The binding of Lasofoxifene to the estrogen receptor induces a conformational change in the receptor protein. This altered conformation dictates the recruitment of co-activator or co-repressor proteins to the receptor-ligand complex, which in turn modulates the transcription of target genes. It is this differential recruitment of co-regulators in various tissues that underlies the tissue-specific agonist and antagonist activities of SERMs.[11]
-
In Bone: Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. This leads to an increase in bone mineral density and a reduction in the risk of fractures.[2]
-
In Breast Tissue: Lasofoxifene functions as an estrogen antagonist. It competitively inhibits estrogen binding and blocks the proliferative signals in ER-positive breast cancer cells.[2][12] Its efficacy has also been demonstrated in preclinical models of breast cancer with ESR1 mutations that confer resistance to other endocrine therapies.[6]
-
In the Uterus: Unlike some earlier SERMs such as tamoxifen, Lasofoxifene exhibits an antagonistic or very weak agonistic effect on the uterus, which is a favorable safety profile.
-
In the Vagina: Lasofoxifene has shown estrogenic effects in vaginal tissue, suggesting its potential for treating vaginal atrophy.[4]
The structural basis for this activity has been elucidated through X-ray crystallography, which shows that Lasofoxifene binding to the ERα ligand-binding domain displaces the C-terminal AF-2 helix, preventing the binding of co-activator proteins necessary for an agonistic response.[1]
The Metabolic Landscape of Lasofoxifene
The metabolism of Lasofoxifene is primarily hepatic and involves both Phase I and Phase II reactions.
-
Phase I Oxidation: Cytochrome P450 enzymes, particularly CYP3A4/3A5 and CYP2D6, are responsible for the initial oxidative metabolism of Lasofoxifene. This process leads to the formation of hydroxylated metabolites, including two catechol regioisomers.[7][8] These catechols can be further oxidized to form reactive o-quinones.[7][8]
-
Phase II Conjugation: The hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[11]
Lasofoxifene 2-Oxide is a known metabolite of Lasofoxifene, identified as M15 in metabolic studies.[9] Its chemical structure indicates an oxidation of the pyrrolidine ring of the parent molecule.
Caption: Metabolic pathway of Lasofoxifene.
Quantitative Biological Activity of Lasofoxifene
The biological activity of Lasofoxifene has been quantified in various in vitro and in vivo studies.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | ERα | 1.5 nM | [4] |
| Binding Affinity (Ki) | ERα (WT) | 0.21 ± 0.06 nM | [5] |
| Binding Affinity (Ki) | ERα (Y537S) | 2.34 ± 0.60 nM | [5] |
| Binding Affinity (Ki) | ERα (D538G) | 2.19 ± 0.24 nM | [5] |
WT: Wild-Type; Y537S and D538G: common ESR1 mutations.
These data demonstrate the high binding affinity of Lasofoxifene for both wild-type and mutant estrogen receptors.
Biological Activity of Lasofoxifene 2-Oxide and Other Metabolites: An Uncharted Territory
While Lasofoxifene 2-Oxide has been identified as a metabolite, its specific biological activity as a SERM has not been extensively reported in the available literature. However, based on its structure, which retains the core pharmacophore of Lasofoxifene, it is plausible that it may possess some degree of affinity for estrogen receptors. The critical question is whether the oxidation of the pyrrolidine ring alters the binding affinity and the subsequent conformational change in the receptor, thereby affecting its agonist/antagonist profile.
Future research should focus on characterizing the SERM activity of Lasofoxifene 2-Oxide and other major metabolites. This would involve a series of in vitro and in vivo experiments as detailed in the protocols below.
Experimental Protocols for Characterizing SERM Activity
The following are standard experimental protocols to determine the biological activity of a potential SERM like Lasofoxifene 2-Oxide.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Lasofoxifene 2-Oxide for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol (Radioligand)
-
Lasofoxifene 2-Oxide (Test Compound)
-
Assay Buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of Lasofoxifene 2-Oxide.
-
In a multi-well plate, incubate a constant concentration of the radioligand ([³H]-Estradiol) and the receptor with varying concentrations of the test compound.
-
Include control wells with radioligand and receptor only (total binding) and wells with an excess of unlabeled estradiol (non-specific binding).
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
ER-Mediated Transcriptional Activity Assay
Objective: To determine if Lasofoxifene 2-Oxide acts as an agonist or antagonist of ER-mediated gene transcription.
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7)
-
Estrogen Response Element (ERE) luciferase reporter construct
-
Cell culture medium and reagents
-
Lasofoxifene 2-Oxide
-
Estradiol (E₂)
-
Luciferase assay system
Procedure:
-
Transfect the MCF-7 cells with the ERE-luciferase reporter construct.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with:
-
Vehicle control
-
Estradiol (agonist control)
-
Lasofoxifene 2-Oxide alone (to test for agonist activity)
-
Estradiol in the presence of varying concentrations of Lasofoxifene 2-Oxide (to test for antagonist activity)
-
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Analyze the data to determine the effect of Lasofoxifene 2-Oxide on ERE-driven transcription.
Cell Proliferation Assay
Objective: To assess the effect of Lasofoxifene 2-Oxide on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum
-
Lasofoxifene 2-Oxide
-
Estradiol
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
Procedure:
-
Plate MCF-7 cells in a 96-well plate.
-
Allow cells to attach and then starve them in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treat the cells with vehicle, estradiol, Lasofoxifene 2-Oxide alone, or estradiol in combination with Lasofoxifene 2-Oxide.
-
Incubate for 5-7 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Conclusion and Future Perspectives
Lasofoxifene is a well-characterized SERM with a complex biological profile that includes potent, tissue-specific effects and activity against endocrine-resistant breast cancers. While the parent compound has been the focus of extensive research, its metabolic profile, particularly the biological activity of its oxidative metabolites like Lasofoxifene 2-Oxide, remains an important area for future investigation. The experimental protocols outlined in this guide provide a roadmap for elucidating the SERM activity of these metabolites. A thorough understanding of the pharmacology of both the parent drug and its metabolites is essential for the continued development and optimization of SERM-based therapies.
References
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Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. [Link]
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Michalsen, B. T., et al. (2012). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(7), 1399–1407. [Link]
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Bolton, J. L., et al. (2012). Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. Chemical Research in Toxicology, 25(7), 1399-1407. [Link]
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Sermonix Pharmaceuticals. (2022). Sermonix Pharmaceuticals Announces Results of Phase 2 Study of Lasofoxifene vs. Fulvestrant in Postmenopausal Women With Locally Advanced or Metastatic ER+/HER2- Breast Cancer and an ESR1 Mutation. BioSpace. [Link]
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Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. [Link]
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Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy, 10(13), 2209–2220. [Link]
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Vajdos, F. F., et al. (2007). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein Science, 16(5), 897–905. [Link]
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Goetz, M. P. (2019). Lasofoxifene Explored in ESR1-Mutated ER+/HER2- Breast Cancer. OncLive. [Link]
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Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. [Link]
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An In-depth Technical Guide to the Estrogen Receptor Binding Affinity and Signaling of Lasofoxifene
Introduction: Contextualizing Lasofoxifene and its Metabolites
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) recognized for its high affinity and tissue-specific interactions with estrogen receptors (ERs).[1][2][3] It is a naphthalene derivative developed for conditions such as osteoporosis and vaginal atrophy, with significant research also exploring its efficacy in preventing and treating estrogen receptor-positive (ER+) breast cancer.[4][5][6] This guide provides a detailed technical examination of the estrogen receptor binding affinity of Lasofoxifene.
A specific inquiry into "Lasofoxifene 2-Oxide" reveals a notable absence of direct, publicly available data regarding its synthesis or specific estrogen receptor binding affinity. In drug development, "-oxide" metabolites are typically formed during Phase I oxidative metabolism. Given that Lasofoxifene undergoes extensive Phase I oxidation via hepatic enzymes like CYP3A4/CYP3A5 and CYP2D6, it is plausible that a "2-Oxide" form could be a metabolite.[1] However, without empirical data, any discussion of its binding affinity would be speculative.
Therefore, this guide will focus on the well-characterized parent compound, Lasofoxifene. We will delve into its high-affinity binding to ERα and ERβ, provide a comprehensive, field-proven protocol for determining such affinities, and explore the structural and molecular consequences of this binding. Understanding the parent compound's profile provides the essential framework for predicting and eventually characterizing the activity of its metabolites, such as a potential 2-Oxide derivative.
Section 1: The Molecular Interaction of Lasofoxifene with Estrogen Receptors
The SERM Mechanism of Action
Selective Estrogen Receptor Modulators (SERMs) are a class of synthetic compounds that bind to estrogen receptors but exert tissue-specific effects, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen) depending on the target organ.[7][8][9] This differential activity is determined by the unique conformational change the ER undergoes upon ligand binding, which in turn dictates the recruitment of either transcriptional co-activators or co-repressors.[10] For instance, in bone tissue, Lasofoxifene acts as an agonist, promoting bone density, while in breast and uterine tissue, it functions as an antagonist, inhibiting the proliferation of ER-positive cancer cells.[1][4][11]
High-Affinity Binding to ERα and ERβ
Lasofoxifene is distinguished from earlier-generation SERMs by its particularly high binding affinity for both estrogen receptor subtypes, ERα and ERβ.[1][2] Its potency is comparable to that of the endogenous ligand, estradiol, and is reported to be at least 10-fold higher than that of tamoxifen and raloxifene.[2][5] This high-affinity interaction is the foundational step for its potent biological activity. Lasofoxifene has also demonstrated a high affinity for certain mutant forms of ERα, such as the Y537S ESR1 mutant, which is a key mechanism of acquired resistance to other endocrine therapies.[3][12][13]
The Structural Basis for Antagonism
X-ray crystallography studies of the Lasofoxifene-ERα ligand-binding domain (LBD) complex provide a clear structural explanation for its antagonistic effects.[14][15][16] Like other SERMs, the binding of Lasofoxifene induces a distinct conformation in the LBD. Specifically, it repositions the C-terminal activation function 2 (AF-2) helix (Helix 12) in a way that physically blocks the binding site for the "LXXLL" motif of transcriptional co-activator proteins.[14][15] Lasofoxifene achieves this by occupying a hydrophobic pocket and forming a key salt bridge with the residue Aspartate 351 (Asp351), which helps stabilize this antagonistic conformation.[14][15]
Section 2: Quantitative Analysis of Estrogen Receptor Binding Affinity
The binding affinity of a ligand for its receptor is quantified by metrics such as the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates higher binding affinity and greater potency. The table below summarizes the reported binding affinities of Lasofoxifene and other key reference compounds for the wild-type (WT) estrogen receptor alpha.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Lasofoxifene | ERα (WT) | 0.21 ± 0.06 | 1.5 | [5][12] |
| Estradiol (E2) | ERα (WT) | 0.22 ± 0.11 (Kᵈ) | 4.8 | [5][12] |
| 4-Hydroxytamoxifen (4-OHT) | ERα (WT) | 0.12 ± 0.003 | - | [12] |
| Fulvestrant | ERα (WT) | 0.13 ± 0.03 | - | [12] |
| Lasofoxifene | ERα (Y537S Mutant) | 2.34 ± 0.60 | - | [12] |
| Lasofoxifene | ERα (D538G Mutant) | 2.19 ± 0.24 | - | [12] |
Note: Kᵢ represents the inhibitor constant, a measure of binding affinity. IC₅₀ is the concentration of an inhibitor required to reduce the activity of a target by 50%. Kᵈ is the dissociation constant for the natural ligand.
Section 3: Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for estrogen receptors is most commonly and reliably achieved through a competitive radioligand binding assay.[17][18] This method quantifies the ability of an unlabeled test compound (the "competitor," e.g., Lasofoxifene) to displace a radiolabeled ligand with known high affinity (e.g., [³H]-Estradiol) from the receptor.
Objective
To determine the IC₅₀ and subsequently calculate the Kᵢ of Lasofoxifene for recombinant human ERα and ERβ.
Materials
-
Receptor Source: Purified, recombinant full-length human ERα or ERβ.
-
Radioligand: [³H]-17β-Estradiol ([³H]-E2) with high specific activity.
-
Competitors: Lasofoxifene (test compound), unlabeled 17β-Estradiol (positive control/reference).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing stabilizing agents.
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters pre-treated with polyethylenimine (PEI).[18][19]
-
Scintillation Fluid: A liquid cocktail compatible with non-aqueous samples.
-
Instrumentation: Scintillation counter, 96-well plates, vacuum filtration manifold (if using filters).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (Lasofoxifene) and the unlabeled E2 standard over a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁵ M) in the assay buffer.
-
Dilute the receptor preparation in cold assay buffer to a final concentration determined by prior saturation binding experiments (typically providing 50-100 µg of total protein per assay well).[20]
-
Dilute the [³H]-E2 radioligand in assay buffer to a final concentration near its Kᵈ value (typically 0.5-1.0 nM).[20]
-
-
Assay Incubation:
-
To each well of a 96-well plate, add the reagents in the following order:
-
Assay Buffer
-
A specific concentration of the unlabeled competitor (Lasofoxifene or E2) or buffer alone for total binding control.
-
A 100-fold excess of unlabeled E2 for non-specific binding (NSB) control wells.
-
The diluted [³H]-E2 solution.
-
The diluted receptor preparation to initiate the binding reaction.
-
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.[18]
-
-
Separation of Bound and Free Ligand:
-
Rapidly add a cold hydroxylapatite slurry to each well or filter the contents of each well through the glass fiber filters using a vacuum manifold.[18][19] This step is critical and must be performed quickly and at a low temperature to prevent dissociation of the ligand-receptor complex.
-
Wash the filters or HAP pellet multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the HAP or place the filters directly into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis & Interpretation
-
Calculate Specific Binding: For each competitor concentration, subtract the average DPM of the non-specific binding (NSB) wells from the measured DPM.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (typically a four-parameter logistic model) to fit the competition curve and determine the IC₅₀ value.[17] This is the concentration of Lasofoxifene that displaces 50% of the bound [³H]-E2.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
-
Where [L] is the concentration of the radioligand used and Kᵈ is the dissociation constant of the radioligand for the receptor.
-
The following diagram illustrates the generalized workflow for this critical assay.
Caption: Workflow for a competitive radioligand binding assay.
Section 4: Downstream Signaling Consequences of Lasofoxifene Binding
The binding event is only the first step. The ultimate biological effect of Lasofoxifene is determined by the downstream transcriptional events it initiates. The specific conformation induced by Lasofoxifene binding to the ER LBD dictates which set of coregulatory proteins are recruited.
-
Agonist Action (e.g., in Bone): In certain cellular contexts, the Lasofoxifene-ER complex may recruit a profile of co-activators that leads to the transcription of estrogen-responsive genes, mimicking the effect of estradiol.
-
Antagonist Action (e.g., in Breast): In other tissues, the Lasofoxifene-induced conformation prevents co-activator binding and instead promotes the recruitment of co-repressor proteins (like NCoR1/SMRT).[10] This co-repressor complex actively suppresses gene transcription, blocking the proliferative signals that would normally be initiated by estrogen.
The diagram below conceptualizes this critical divergence in signaling.
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The Cytochrome P450-Mediated Bioactivation of Lasofoxifene: A Technical Guide to the Formation of Lasofoxifene 2-Oxide
Abstract
This technical guide provides an in-depth exploration of the pivotal role of cytochrome P450 (CYP) enzymes in the metabolic activation of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). A key metabolic pathway for Lasofoxifene involves the oxidation of its pyrrolidine ring to form Lasofoxifene 2-Oxide (Metabolite M15). This document will elucidate the primary CYP isoforms responsible for this biotransformation, detail the mechanistic underpinnings of this oxidative reaction, and provide robust, field-proven experimental protocols for studying this metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and the optimization of therapeutic agents.
Introduction: Lasofoxifene and the Imperative of Metabolic Profiling
Lasofoxifene is a non-steroidal SERM with high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. It has demonstrated efficacy in the prevention and treatment of osteoporosis and has been investigated for its potential in treating ER-positive metastatic breast cancer[2][3]. As with any therapeutic agent, a thorough understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.
The metabolism of Lasofoxifene is extensive, with Phase I oxidation reactions playing a significant role.[1] One of the identified oxidative metabolites is Lasofoxifene 2-Oxide, also known as metabolite M15.[4] This metabolite is characterized by the oxidation of the pyrrolidine moiety of the parent compound.[4] The formation of such metabolites is primarily catalyzed by the superfamily of heme-containing enzymes known as cytochrome P450s, which are abundant in the liver and other tissues.[5][6]
This guide will focus specifically on the CYP-mediated formation of Lasofoxifene 2-Oxide, providing a detailed scientific narrative and actionable experimental designs.
The Role of Cytochrome P450 in Lasofoxifene 2-Oxide Formation
Identifying the Key CYP Isoforms: The Central Role of CYP3A4 and CYP2D6
Phase I oxidation of Lasofoxifene is predominantly mediated by the hepatic enzymes CYP3A4/CYP3A5 and CYP2D6, accounting for a substantial portion of its total metabolism.[1] While direct enzymatic kinetic data for the formation of Lasofoxifene 2-Oxide is not extensively published, the known involvement of these enzymes in the overall oxidative metabolism of Lasofoxifene strongly implicates them in this specific transformation.[7][8]
The structural similarity of Lasofoxifene to other SERMs, such as Raloxifene, provides a valuable comparative framework. The metabolism of Raloxifene is well-characterized and is known to be heavily reliant on CYP3A4 for its oxidative transformations.[9][10][11][12] Given the shared structural motifs, it is highly probable that CYP3A4 is a primary catalyst in the formation of Lasofoxifene 2-Oxide. The involvement of CYP2D6, while also significant in the overall metabolism of Lasofoxifene, may contribute to a lesser extent to this specific pathway.
Mechanistic Insights into Pyrrolidine Ring Oxidation
The formation of Lasofoxifene 2-Oxide from the parent drug is an oxidative process that introduces a keto group at the 2-position of the pyrrolidine ring. This reaction is a classic example of CYP-mediated carbon oxidation. The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo species, which is capable of abstracting a hydrogen atom from a carbon center, followed by oxygen rebound to form the hydroxylated intermediate. In the case of Lasofoxifene 2-Oxide, further oxidation likely occurs to yield the final keto metabolite.
Diagram: Proposed Metabolic Pathway of Lasofoxifene to Lasofoxifene 2-Oxide
Caption: Proposed CYP-mediated oxidation of Lasofoxifene.
Experimental Workflows for Investigating Lasofoxifene 2-Oxide Formation
To elucidate the precise role of CYP enzymes in the formation of Lasofoxifene 2-Oxide, a series of in vitro experiments are essential. The following protocols are designed to be self-validating and provide a clear, logical progression for identifying the responsible enzymes and characterizing their kinetics.
Workflow for Enzyme Identification and Kinetic Analysis
Diagram: Experimental Workflow for CYP Contribution to Lasofoxifene 2-Oxide Formation
Caption: Workflow for identifying and characterizing CYP enzymes.
Detailed Experimental Protocols
Protocol 1: Incubation with Human Liver Microsomes (HLM)
-
Objective: To confirm the formation of Lasofoxifene 2-Oxide in a metabolically active in vitro system.
-
Materials: Pooled human liver microsomes, Lasofoxifene, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), Lasofoxifene (at a range of concentrations, e.g., 1-100 µM), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and collect the supernatant for LC-MS/MS analysis.
-
Protocol 2: Incubation with Recombinant Human CYP Enzymes
-
Objective: To identify the specific CYP isoforms responsible for Lasofoxifene 2-Oxide formation.
-
Materials: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, and a panel of other relevant CYPs), cytochrome P450 reductase, cytochrome b5, liposomes, Lasofoxifene, NADPH regenerating system, potassium phosphate buffer.
-
Procedure:
-
Follow the same procedure as for HLM, replacing the microsomes with the reconstituted recombinant enzyme system.
-
Run parallel incubations with each CYP isoform to determine which ones produce Lasofoxifene 2-Oxide.
-
A control incubation without the CYP enzyme should be included to ensure the reaction is enzyme-mediated.
-
Protocol 3: Chemical Inhibition Studies in HLM
-
Objective: To confirm the contribution of specific CYP isoforms in a more complex system.
-
Materials: HLM, Lasofoxifene, NADPH regenerating system, specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Procedure:
-
Pre-incubate HLM with a specific inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Add Lasofoxifene and initiate the reaction with the NADPH regenerating system.
-
Compare the rate of Lasofoxifene 2-Oxide formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.
-
Data Analysis and Interpretation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of Lasofoxifene and its metabolites. By monitoring the parent-to-product ion transitions for both compounds, accurate concentration data can be obtained.
Table 1: Example Data Summary for CYP Contribution to Lasofoxifene 2-Oxide Formation
| Experimental System | Condition | Rate of Lasofoxifene 2-Oxide Formation (pmol/min/mg protein) |
| Human Liver Microsomes | No Inhibitor | 150.2 ± 12.5 |
| + Ketoconazole (1 µM) | 25.8 ± 3.1 | |
| + Quinidine (1 µM) | 110.5 ± 9.8 | |
| Recombinant CYPs | CYP3A4 | 135.7 ± 11.2 |
| CYP2D6 | 30.1 ± 4.5 | |
| Other CYPs | < 5.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
The results from these experiments will provide a clear picture of which CYP enzymes are the primary drivers of Lasofoxifene 2-Oxide formation. Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can then be determined by incubating with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion and Future Directions
The formation of Lasofoxifene 2-Oxide is a key metabolic pathway mediated by cytochrome P450 enzymes, with strong evidence pointing towards a predominant role for CYP3A4. The experimental workflows detailed in this guide provide a robust framework for confirming the identity of the responsible enzymes and characterizing their catalytic activity. A comprehensive understanding of this metabolic pathway is essential for the continued development and safe clinical use of Lasofoxifene, particularly in the context of predicting drug-drug interactions and understanding inter-individual variability in patient response. Future studies should focus on obtaining precise kinetic data for the formation of this metabolite by individual CYP isoforms and exploring the potential for this metabolite to contribute to the overall pharmacological or toxicological profile of Lasofoxifene.
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Prakash, C., et al. (2008). Metabolism, distribution, and excretion of a next generation selective estrogen receptor modulator, lasofoxifene, in rats and monkeys. Drug Metabolism and Disposition, 36(7), 1218-1226. [Link]
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Dahllund, L., et al. (2010). CYP3A4-Mediated oxygenation versus dehydrogenation of raloxifene. Biochemistry, 49(22), 4637-4646. [Link]
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Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Lasofoxifene 2-Oxide in Human Plasma
Abstract
This document details a robust and sensitive analytical method for the quantification of Lasofoxifene 2-Oxide, a metabolite of Lasofoxifene, in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] This application note provides a comprehensive, step-by-step protocol, making it suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of Lasofoxifene.
Introduction
Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of osteoporosis and other conditions. Understanding the pharmacokinetic profile of Lasofoxifene and its metabolites is crucial for evaluating its safety and efficacy. Lasofoxifene 2-Oxide is one such metabolite, and its accurate quantification in biological matrices like plasma is essential for a comprehensive understanding of the drug's disposition.
The low concentrations of drug metabolites often present in plasma, coupled with the complexity of the biological matrix, necessitate a highly sensitive and selective analytical method.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical studies due to its superior sensitivity, specificity, and speed.[4] This application note describes a detailed protocol for the quantification of Lasofoxifene 2-Oxide in human plasma, designed to deliver high-quality data for clinical and preclinical research.
Analytical Strategy: Causality and Experimental Choices
The development of a reliable bioanalytical method hinges on a series of critical decisions, each with a specific scientific rationale aimed at ensuring accuracy, precision, and robustness.
-
Sample Preparation: Solid-Phase Extraction (SPE): The primary challenge in bioanalysis is the removal of endogenous interferences from the plasma matrix that can suppress the analyte signal in the mass spectrometer. While simpler methods like protein precipitation exist, solid-phase extraction (SPE) was selected for its ability to provide a cleaner sample extract.[5][6] A mixed-mode cation exchange SPE sorbent is proposed, as it offers a dual retention mechanism (hydrophobic and ionic) that is effective for retaining and isolating compounds like Lasofoxifene and its metabolites, which possess both nonpolar regions and basic nitrogen atoms. This approach significantly reduces matrix effects and improves the overall reproducibility of the assay.[7]
-
Internal Standard (IS) Selection: A stable isotope-labeled (SIL) internal standard of Lasofoxifene 2-Oxide would be the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression. In the absence of a commercially available SIL-IS for the metabolite, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as a deuterated analog of Lasofoxifene or another SERM, is recommended. For the purpose of this protocol, we will assume the use of Lasofoxifene-d4 as the internal standard.
-
Chromatography: Reversed-Phase HPLC: Reversed-phase chromatography using a C18 column is the most common and effective technique for separating moderately polar to nonpolar compounds from complex mixtures.[8] A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic modifier helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in the mass spectrometer. The gradient elution ensures that both the metabolite and the internal standard are eluted with sharp peaks and are well-resolved from any remaining matrix components.
-
Detection: Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM) is the detector of choice. ESI is well-suited for polar and ionizable molecules. The MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. This specificity minimizes the likelihood of interference from other compounds in the sample, allowing for accurate quantification even at very low concentrations.[9][10]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: Analytical workflow for the quantification of Lasofoxifene 2-Oxide in plasma.
Detailed Protocols
Materials and Reagents
-
Lasofoxifene 2-Oxide reference standard
-
Lasofoxifene-d4 (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Lasofoxifene 2-Oxide and Lasofoxifene-d4 in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Stock Solutions: Prepare a series of working stock solutions of Lasofoxifene 2-Oxide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lasofoxifene-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike the appropriate working stock solutions of Lasofoxifene 2-Oxide into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation Protocol
-
Allow all frozen plasma samples (including standards and QCs) to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Lasofoxifene-d4). Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step acidifies the sample to ensure the analyte and IS are in their protonated state for optimal retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes polar interferences and phospholipids.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the charge on the analytes, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Parameters
The following tables summarize the optimized instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 min | 10% B |
| 0.5 min | 10% B |
| 4.0 min | 90% B |
| 4.1 min | 90% B |
| 4.2 min | 10% B |
| 6.0 min | 10% B |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Lasofoxifene 2-Oxide | To be determined by infusion of the reference standard |
| Lasofoxifene-d4 (IS) | To be determined by infusion of the reference standard |
Note: The specific MRM transitions (precursor and product ions) and compound-dependent parameters (declustering potential, collision energy) must be optimized by infusing the pure reference standards into the mass spectrometer.
Method Validation
The method should be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability.[11][12][13] The validation should assess the following parameters:
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of matrix components. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration under the tested conditions (freeze-thaw, short-term benchtop, long-term storage). |
Conclusion
The HPLC-MS/MS method described in this application note provides a selective, sensitive, and robust approach for the quantification of Lasofoxifene 2-Oxide in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and leading to reliable data. This method is well-suited for pharmacokinetic and drug metabolism studies, enabling researchers to gain valuable insights into the disposition of Lasofoxifene. Adherence to the principles of bioanalytical method validation will ensure that the data generated is of the highest quality and suitable for regulatory submissions.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
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- U.S. Department of Health and Human Services. (n.d.).
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Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of Lasofoxifene and its Metabolite, Lasofoxifene 2-Oxide
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lasofoxifene and its oxidative metabolite, Lasofoxifene 2-Oxide, in biological matrices. Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) with significant therapeutic potential.[1][2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed to deliver high sensitivity, specificity, and reproducibility, essential for regulated bioanalysis.
Introduction: The Rationale for a Dedicated Protocol
Lasofoxifene, a non-steroidal, naphthalene-derived SERM, selectively binds to estrogen receptors, exhibiting tissue-specific agonist or antagonist activity.[2][4] Its development for conditions such as osteoporosis and estrogen receptor-positive breast cancer necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] Phase I metabolism of Lasofoxifene is known to involve oxidation, primarily mediated by cytochrome P450 enzymes. One of the potential metabolites arising from this pathway is Lasofoxifene 2-Oxide. Accurate measurement of both the parent drug and its key metabolites is fundamental to characterizing its complete pharmacokinetic profile and ensuring a comprehensive assessment of its safety and efficacy.
This guide provides a self-validating system for the detection of Lasofoxifene and Lasofoxifene 2-Oxide, explaining the scientific principles behind each step to ensure technical accuracy and field-proven reliability.
Analyte Structures and Properties
A foundational understanding of the analytes' chemical structures is critical for predicting their behavior during extraction, chromatography, and mass spectrometric detection.
Lasofoxifene
-
Molecular Formula: C₂₈H₃₁NO₂
-
Monoisotopic Mass: 413.24 g/mol
-
Structure: (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[1]
Lasofoxifene 2-Oxide
-
Molecular Formula: C₂₈H₂₉NO₃
-
Monoisotopic Mass: 427.21 g/mol
-
Structure: 1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one[6]
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow, from sample receipt to final data analysis.
Caption: Overall experimental workflow for Lasofoxifene and Lasofoxifene 2-Oxide analysis.
Detailed Methodologies
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices such as plasma and serum contain proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis, leading to ion suppression and column clogging.[2][7] Solid-phase extraction is a robust technique that provides excellent sample cleanup and analyte enrichment. A mixed-mode cation exchange SPE is recommended to leverage the basic nature of the pyrrolidine ring in Lasofoxifene for strong retention and effective removal of interferences.
Protocol:
-
Plate/Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent for optimal analyte retention.
-
Sample Pre-treatment: To 250 µL of plasma or serum, add 250 µL of 4% phosphoric acid in water. This step lyses the cells and precipitates proteins.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., Lasofoxifene-d4) to the pre-treated sample. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and effectively compensates for matrix effects and variations in instrument response.[8][9][10][11]
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate/cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate or tube. The basic nature of the elution solvent neutralizes the charge on the analytes, releasing them from the SPE sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and focuses the analytes at the head of the column upon injection.
Liquid Chromatography (LC) Conditions
Rationale: Chromatographic separation is essential to resolve the parent drug from its metabolite and both from endogenous matrix components, thereby minimizing ion suppression. A reversed-phase C18 column is a suitable choice for retaining and separating moderately non-polar compounds like Lasofoxifene and its metabolite. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is crucial for positive ion electrospray ionization.
LC Parameters Table:
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 0.50 | 80 | 20 |
| 4.00 | 10 | 90 |
| 5.00 | 10 | 90 |
| 5.10 | 80 | 20 |
| 7.00 | 80 | 20 |
Tandem Mass Spectrometry (MS/MS) Conditions
Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.[12] This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for each analyte, fragmenting it in the collision cell, and then monitoring a specific product ion. This process significantly reduces chemical noise and enhances the signal-to-noise ratio.
MS/MS Parameters Table:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lasofoxifene | 414.2 | 112.1 | 35 |
| Lasofoxifene 2-Oxide | 428.2 | 112.1 | 38 |
| Lasofoxifene-d4 (IS) | 418.2 | 116.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used. The product ion at m/z 112.1 likely corresponds to the fragmentation of the pyrrolidine ethoxy side chain, a common fragmentation pathway for molecules with this moiety.
Data Analysis and Validation
Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation: To ensure the trustworthiness of the results, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw, long-term).
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative analysis of Lasofoxifene and its metabolite, Lasofoxifene 2-Oxide. By following the detailed steps for sample preparation, chromatography, and mass spectrometry, researchers can achieve reliable and reproducible results essential for advancing drug development and pharmacokinetic studies. The emphasis on the rationale behind each step empowers users to troubleshoot and adapt the method as needed, ensuring its broad applicability and long-term utility in the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10296135, Lasofoxifene 2-Oxide. Retrieved from [Link].
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Wikipedia. (2024). Lasofoxifene. Retrieved from [Link].
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ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?. Retrieved from [Link].
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RCSB PDB. (2007). 2OUZ: Crystal Structure of Estrogen Receptor alpha-lasofoxifene complex. Retrieved from [Link].
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National Cancer Institute. (n.d.). NCI Drug Dictionary - Lasofoxifene. Retrieved from [Link].
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eLife. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Retrieved from [Link].
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LabRulez LCMS. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. Retrieved from [Link].
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3081919, Lasofoxifene tartrate. Retrieved from [Link].
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. Retrieved from [Link].
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eLife. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - Source Data. Retrieved from [Link].
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ResearchGate. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Retrieved from [Link].
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PubMed Central. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Retrieved from [Link].
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link].
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PubMed. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Retrieved from [Link].
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link].
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ResearchGate. (2021). LC–MS/MS Method for Simultaneous Estimation of Raloxifene, Cladrin in rat Plasma: Application in Pharmacokinetic Studies. Retrieved from [Link].
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OncLive. (2019). Lasofoxifene Explored in ESR1-Mutated ER+/HER2- Breast Cancer. Retrieved from [Link].
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PubMed. (2012). Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. Retrieved from [Link].
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Knowledge at UChicago. (2022). Stereospecific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Retrieved from [Link].
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Sermonix Pharmaceuticals. (2024). Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene's Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer. Retrieved from [Link].
-
bioRxiv. (2021). Stereo-specific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Retrieved from [Link].
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Application Note: High-Resolution Mass Spectrometric Analysis of Lasofoxifene 2-Oxide
For: Researchers, scientists, and drug development professionals specializing in pharmacokinetics and metabolite identification.
Abstract
This document provides a comprehensive guide to the qualitative and quantitative analysis of Lasofoxifene 2-Oxide, a significant metabolite of Lasofoxifene, using high-resolution mass spectrometry (HRMS). Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) with a complex metabolic profile.[1][2][3] The characterization of its metabolites is crucial for a complete understanding of its pharmacological and toxicological profile. This application note details a robust workflow, from sample preparation in biological matrices to advanced data acquisition and analysis using Liquid Chromatography coupled to an Orbitrap-based High-Resolution Mass Spectrometer (LC-HRMS). We emphasize the rationale behind key methodological choices, ensuring both scientific rigor and practical applicability for researchers in the field of drug development.
Introduction: The Significance of Metabolite Profiling for SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[3][4] Lasofoxifene, a non-steroidal naphthalene derivative, has been investigated for the treatment of osteoporosis and vaginal atrophy, and has shown potential in reducing breast cancer risk.[2][5] Like many pharmaceuticals, Lasofoxifene undergoes extensive metabolism in the body, primarily through Phase I oxidation and Phase II conjugation reactions.[1]
The identification and quantification of metabolites are paramount in drug discovery and development.[6] Metabolites can be pharmacologically active, contribute to the overall efficacy of a drug, or be responsible for adverse effects. High-resolution mass spectrometry has become an indispensable tool for these studies, offering unparalleled mass accuracy and resolution, which are critical for the confident identification of metabolites in complex biological matrices.[6][7][8]
Lasofoxifene 2-Oxide is a notable oxidative metabolite of Lasofoxifene. Its characterization is essential for a comprehensive pharmacokinetic and safety assessment of the parent drug. This guide provides a detailed protocol for its analysis using state-of-the-art LC-HRMS technology.
The Analytical Challenge: Distinguishing Isobaric Species
A primary challenge in metabolite analysis is the presence of isobaric compounds—molecules with the same nominal mass but different elemental compositions. High-resolution mass spectrometers, such as the Thermo Scientific Orbitrap series, can readily distinguish between such species by providing mass measurements with sub-ppm accuracy.[9][10] This capability is crucial for differentiating a metabolite from endogenous matrix components or other drug-related species, thereby reducing the risk of misidentification.[11]
Experimental Workflow: A Step-by-Step Guide
The following sections detail a validated protocol for the analysis of Lasofoxifene 2-Oxide in human plasma. The workflow is designed to be robust, reproducible, and adaptable to various research needs.
Sample Preparation: Isolating the Analyte from a Complex Matrix
Effective sample preparation is critical for reliable LC-MS analysis.[8] The goal is to remove interfering substances like proteins and phospholipids while maximizing the recovery of the analyte of interest. For the analysis of Lasofoxifene and its metabolites in plasma, a protein precipitation followed by solid-phase extraction (SPE) is recommended for optimal cleanliness and concentration.
Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Initial Preparation: In a microcentrifuge tube, add 200 µL of human plasma.
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Lasofoxifene) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Dilution: Dilute the supernatant with 1 mL of 1% formic acid in water to ensure proper binding to the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[12]
Diagram: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
Liquid Chromatography: Separating Lasofoxifene and its Metabolites
Chromatographic separation is essential for resolving the parent drug from its metabolites and other endogenous compounds prior to mass spectrometric analysis. A reversed-phase UPLC/UHPLC system provides excellent resolution and speed.
Table 1: Proposed LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, then re-equilibrate |
High-Resolution Mass Spectrometry: Detection and Identification
An Orbitrap-based mass spectrometer is ideal for this application, providing high resolution and mass accuracy for confident metabolite identification.[9][13] Data acquisition should be performed in both full scan and data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM) modes.
Rationale for HRMS Approach:
-
Full Scan HRMS: Allows for the detection of all ionizable species within a specified mass range, enabling untargeted metabolite discovery. The high mass accuracy (<5 ppm) facilitates the generation of elemental compositions.
-
dd-MS²/PRM: Provides structural information through fragmentation. In dd-MS², the most intense ions from the full scan are automatically selected for fragmentation. PRM offers targeted fragmentation of specific precursor ions with high resolution and accuracy, enhancing confidence in identification.
Table 2: Proposed HRMS Parameters (Orbitrap)
| Parameter | Setting |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 150-1000 |
| dd-MS²/PRM Resolution | 17,500 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
Predicted High-Resolution Masses for Lasofoxifene and Lasofoxifene 2-Oxide
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (m/z) |
| Lasofoxifene | C₂₈H₃₁NO₂ | 414.2428 |
| Lasofoxifene 2-Oxide | C₂₈H₂₉NO₃ | 428.2220 |
Data Analysis and Structural Elucidation
The data generated from the LC-HRMS analysis requires specialized software for processing and interpretation. Modern software packages can automatically detect potential metabolites based on predicted biotransformations and compare their fragmentation patterns to the parent drug.
Fragmentation Pattern of Lasofoxifene 2-Oxide
Understanding the fragmentation of Lasofoxifene 2-Oxide is key to its confident identification. Based on its structure, several fragmentation pathways are plausible under collision-induced dissociation (CID).
Diagram: Predicted Fragmentation of Lasofoxifene 2-Oxide
Caption: Predicted major fragmentation pathways.
-
Ether Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would lead to the formation of two key fragments: the charged pyrrolidinone-containing side chain and the naphthalene core.
-
Benzylic Cleavage: The bond between the phenyl group and the tetrahydronaphthalene ring system is susceptible to cleavage, potentially leading to the formation of a stable tropylium ion (m/z 91.0542).
By analyzing the high-resolution MS/MS spectra and identifying these characteristic fragments with high mass accuracy, the structure of Lasofoxifene 2-Oxide can be confidently confirmed.
Method Validation: Ensuring Trustworthy Results
For quantitative applications, the analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix and in processed samples under various storage conditions.
Conclusion
The workflow presented in this application note provides a robust and reliable framework for the high-resolution mass spectrometric analysis of Lasofoxifene 2-Oxide. By leveraging the power of Orbitrap HRMS technology, researchers can achieve confident identification and accurate quantification of this key metabolite, contributing to a more complete understanding of the disposition of Lasofoxifene. The detailed protocols and scientific rationale provided herein are intended to serve as a valuable resource for scientists in the pharmaceutical industry and related research fields.
References
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- Kostiainen, R., et al. (2003). "Metabolite Identification by Mass Spectrometry." International Journal of Pharmaceutical Research and Allied Sciences.
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Application Note: The Use of Hydroxylated Lasofoxifene as a Reference Standard in Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Quantification in Drug Development
Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) investigated for the prevention and treatment of osteoporosis and other conditions. Like many xenobiotics, lasofoxifene undergoes extensive metabolism in the body, a critical process that dictates its efficacy, pharmacokinetic profile, and potential for drug-drug interactions. The metabolic pathways of lasofoxifene are complex, involving both Phase I oxidation and Phase II conjugation reactions.
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, preparing the molecule for subsequent reactions. For lasofoxifene, this initial step is crucial and is predominantly carried out by the CYP3A4/3A5 and CYP2D6 isoforms, leading to the formation of various hydroxylated metabolites. These oxidative metabolites can then undergo Phase II glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which significantly increases their water solubility and facilitates their excretion.
Understanding the formation and fate of these metabolites is not merely an academic exercise; it is a regulatory requirement and a cornerstone of modern drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of drug metabolites to ensure their safety. The "Metabolites in Safety Testing" (MIST) guidance, for instance, requires that any human metabolite comprising more than 10% of the total drug-related exposure at steady state be identified and its safety assessed.[1][2][3] This necessitates the accurate quantification of metabolites in both preclinical species and humans to ensure that toxicological studies have provided adequate safety coverage.[1][4]
To achieve this, the availability of pure, well-characterized metabolite reference standards is indispensable. These standards are the bedrock of quantitative bioanalysis, enabling the validation of analytical methods and ensuring the accuracy and reproducibility of data from in vitro and in vivo studies. This application note provides a detailed guide for researchers on the use of a representative Phase I hydroxylated lasofoxifene metabolite as a reference standard in drug metabolism studies.
A Note on Nomenclature: While the initial query for this document specified "Lasofoxifene 2-Oxide," a comprehensive literature search did not yield specific public-domain data for a metabolite with this exact name. Therefore, to provide a scientifically robust and practical guide, this document will focus on the use of a representative Hydroxylated Lasofoxifene as a reference standard. This approach is directly applicable to the known oxidative metabolic pathways of lasofoxifene and provides a valid framework for studying any of its Phase I oxidative metabolites.
Part 1: Physicochemical and Analytical Characterization of the Reference Standard
The successful use of a metabolite reference standard begins with its thorough characterization. The Hydroxylated Lasofoxifene standard must be of high purity (typically >98%) and its structure unequivocally confirmed.
1.1. Structural Confirmation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem MS (MS/MS) will provide a characteristic fragmentation pattern that serves as a fingerprint for identification in complex biological matrices.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are required to confirm the precise chemical structure, including the position of the hydroxyl group on the lasofoxifene scaffold.
1.2. Physicochemical Properties: A summary of the essential properties for the parent drug and its hydroxylated metabolite is crucial for method development.
| Property | Lasofoxifene (Parent) | Hydroxylated Lasofoxifene | Causality and Implication for Analysis |
| Molecular Weight | 413.55 g/mol | 429.55 g/mol | The +16 Da mass shift is the primary basis for detection and differentiation in mass spectrometry. |
| LogP | ~5.5 (Predicted) | Lower than parent | Increased polarity due to the hydroxyl group will result in earlier elution in reverse-phase chromatography. |
| Aqueous Solubility | Low | Slightly higher than parent | Affects choice of solvent for stock solutions and mobile phase composition in LC methods. |
| pKa | ~8.5-9.5 (Predicted, Pyrrolidine N) | Similar to parent | Governs the ionization state, which is critical for optimizing MS signal (ESI+) and SPE recovery. |
Part 2: In Vitro Metabolism Protocols
In vitro systems are essential for elucidating metabolic pathways and identifying the enzymes responsible.[5][6] Human liver microsomes (HLM) are a widely used and cost-effective model as they are an enriched source of the key Phase I (CYP) and Phase II (UGT) enzymes located in the endoplasmic reticulum.[7][8][9]
2.1. Objective: Metabolite Generation and CYP Reaction Phenotyping The primary goals are to confirm the generation of the hydroxylated metabolite from the parent drug, lasofoxifene, and to identify the specific CYP isoforms responsible for its formation. This is critical for predicting potential drug-drug interactions.[10][11]
2.2. Experimental Workflow: In Vitro Metabolism
Caption: Workflow for in vitro metabolite identification and quantification.
2.3. Detailed Protocol: HLM Incubation
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Lasofoxifene Stock: 10 mM in DMSO. Prepare serial dilutions to achieve a final incubation concentration of 1 µM.
-
Hydroxylated Lasofoxifene Standard Stock: 1 mM in DMSO. Used to prepare a standard curve for quantification.
-
NADPH Regenerating System (NRS) Solution (or 20 mM NADPH): Prepare according to manufacturer's instructions. An NRS (containing NADP+, glucose-6-phosphate, and G6PDH) provides a sustained source of NADPH and is often preferred for longer incubations.[12]
-
-
Incubation Procedure:
-
On ice, prepare incubation tubes. For a final volume of 200 µL:
-
178 µL Phosphate Buffer
-
2 µL Lasofoxifene working solution (for 1 µM final conc.)
-
10 µL Human Liver Microsomes (pooled, 20 mg/mL stock, for 1 mg/mL final conc.)
-
-
Include control incubations:
-
Negative Control (-NADPH): Replace NRS/NADPH with buffer to confirm enzyme dependence.
-
Control (+Standard): Spike a known concentration of the Hydroxylated Lasofoxifene standard into a terminated reaction matrix to assess recovery.
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[13]
-
Initiate the reaction by adding 10 µL of NRS/NADPH solution.[8][13]
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).[12]
-
-
Sample Processing & Analysis:
-
Vortex the terminated samples vigorously and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.[13]
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analyze using a validated LC-MS/MS method (see Part 4).
-
Generate a standard curve by spiking known concentrations of the Hydroxylated Lasofoxifene reference standard into a control matrix (terminated T0 incubation).
-
Quantify the amount of metabolite formed at each time point by comparing its peak area ratio (to the internal standard) against the standard curve.
-
2.4. Protocol: CYP Reaction Phenotyping To identify the specific CYP enzymes involved, two complementary approaches are used.[11][14]
-
Recombinant Human CYPs: Incubate lasofoxifene separately with a panel of commercially available recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4/5).[10][15] The enzyme(s) that produce the hydroxylated metabolite are the ones responsible for its formation.
-
Chemical Inhibition: Incubate lasofoxifene with pooled HLM in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's involvement.[15]
| CYP Isoform | Selective Inhibitor |
| CYP3A4/5 | Ketoconazole |
| CYP2D6 | Quinidine |
| CYP2C9 | Sulfaphenazole |
| CYP1A2 | Furafylline |
| CYP2C19 | Ticlopidine |
Part 3: In Vivo Pharmacokinetic Protocols
In vivo studies are essential to understand how a drug and its metabolites behave in a complete biological system, providing data on absorption, distribution, metabolism, and excretion (ADME).[16][17] The use of the Hydroxylated Lasofoxifene standard allows for the direct quantification of the metabolite's pharmacokinetic profile.
3.1. Objective: Characterize the Pharmacokinetic Profile of Lasofoxifene and its Hydroxylated Metabolite This involves administering lasofoxifene to a preclinical species (e.g., Sprague-Dawley rat) and measuring the plasma concentrations of both the parent drug and the hydroxylated metabolite over time.[18][19]
3.2. Experimental Workflow: In Vivo Pharmacokinetics
Caption: Workflow for in vivo pharmacokinetic analysis of parent and metabolite.
3.3. Detailed Protocol: Rodent PK Study
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (n=3-4 per time point or per serial sampling group).[18]
-
Acclimate animals for at least 3 days prior to the study.
-
Prepare a suitable dosing formulation of lasofoxifene (e.g., suspension in 0.5% methylcellulose).
-
Administer a single dose of lasofoxifene via oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule for an orally administered drug might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[18][20][21]
-
Process the blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to obtain plasma.
-
Immediately freeze the plasma samples and store them at -80°C until analysis.
-
-
Sample Analysis and PK Calculation:
-
Thaw plasma samples on ice.
-
Extract the parent drug and metabolite using protein precipitation (as described in 2.3) or a more selective method like solid-phase extraction (SPE) if required.
-
Analyze samples by LC-MS/MS.
-
Create separate standard curves for both lasofoxifene and the Hydroxylated Lasofoxifene reference standard in control rat plasma.
-
Quantify the concentrations of both analytes at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key PK parameters.
-
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug/metabolite. |
| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption and formation. |
| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug/metabolite. |
| t½ | Elimination Half-life | Describes the time taken for the plasma concentration to reduce by half. |
Part 4: Bioanalytical Method
A robust and validated bioanalytical method is the foundation for generating reliable data. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its selectivity and sensitivity.[22][23][24]
4.1. Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is typically a good starting point.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common. The formic acid aids in protonation for positive ion mode mass spectrometry.
-
Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes to ensure separation of the more polar hydroxylated metabolite from the parent drug.
4.2. Mass Spectrometric Detection:
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is suitable for lasofoxifene and its metabolites due to the presence of the basic pyrrolidine nitrogen.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Lasofoxifene | [M+H]⁺ 414.2 | Fragment 1, Fragment 2 | To be determined by direct infusion of standard |
| Hydroxylated Lasofoxifene | [M+H]⁺ 430.2 | Fragment 1, Fragment 2 | To be determined by direct infusion of standard |
| Internal Standard | [M+H]⁺ | Fragment | e.g., Lasofoxifene-d4 |
Conclusion and Broader Implications
The protocols detailed in this application note provide a comprehensive framework for utilizing a hydroxylated lasofoxifene reference standard in pivotal drug metabolism studies. By accurately quantifying this key Phase I metabolite in vitro and in vivo, researchers can effectively elucidate metabolic pathways, identify responsible enzymes, predict drug-drug interaction potential, and generate the critical pharmacokinetic data needed to satisfy regulatory requirements like MIST.[1][2][25] The use of a well-characterized reference standard is the lynchpin of this process, ensuring the integrity and reliability of the data that ultimately informs the safety and efficacy profile of the drug candidate. This structured approach enables informed decision-making throughout the drug development pipeline, from lead optimization to clinical trial design.
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Cell-based assays to evaluate Lasofoxifene 2-Oxide efficacy
Application Note & Protocols
Topic: Cell-based Assays to Evaluate the Efficacy of Lasofoxifene 2-Oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) recognized for its high-affinity binding to estrogen receptors (ERs) and tissue-specific agonist and antagonist activities.[1] Developed for conditions like postmenopausal osteoporosis and vaginal atrophy, its utility is also being explored in ER-positive (ER+) breast cancer, particularly in cases with acquired resistance.[2][3] As with many xenobiotics, the in vivo efficacy and safety profile of Lasofoxifene is influenced by its metabolism. Phase I oxidation is a key metabolic pathway for Lasofoxifene.[4] Therefore, characterizing the biological activity of its metabolites, such as the putative Lasofoxifene 2-Oxide, is critical for a comprehensive understanding of its pharmacological profile. This document provides a senior scientist's guide to the principles and detailed protocols for a suite of cell-based assays designed to rigorously evaluate the efficacy, potency, and mechanism of action of Lasofoxifene 2-Oxide.
Scientific Foundation: The Mechanism of SERM Action
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors but elicit distinct downstream effects depending on the target tissue. This tissue selectivity is the hallmark of SERM activity. The biological outcome of ER binding—whether it results in agonism (mimicking estrogen) or antagonism (blocking estrogen)—depends on the final conformation of the ligand-receptor complex and the subsequent recruitment of a specific repertoire of co-activator and co-repressor proteins in that cell type.[5]
The primary target, Estrogen Receptor Alpha (ERα), is a ligand-activated transcription factor. The canonical signaling pathway is central to the action of both estrogens and SERMs.
The Canonical ERα Signaling Pathway
In its inactive state, ERα resides in the cytoplasm or nucleus, complexed with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][7] This binding initiates the assembly of a transcriptional complex, leading to the expression of estrogen-responsive genes that regulate processes like cell proliferation and survival.[8][9]
Caption: Canonical Estrogen Receptor Alpha (ERα) Signaling Pathway.
A Tiered Assay Strategy for Efficacy Profiling
To comprehensively profile Lasofoxifene 2-Oxide, we employ a multi-tiered approach, moving from direct target engagement to functional cellular outcomes. This strategy allows for a holistic assessment of the compound's activity, distinguishing between binding affinity, transcriptional potential, and physiological impact.
| Assay Type | Principle | Key Question Answered |
| ERα Reporter Gene Assay | Measures ligand-induced transcription from an artificial ERE-driven promoter. | Does the compound activate or inhibit ERα transcriptional machinery? |
| Cell Proliferation Assay | Quantifies the effect of the compound on the growth of ER-dependent cells. | Does ERα modulation by the compound translate to a functional mitogenic or anti-mitogenic effect? |
| Target Gene Expression (RT-qPCR) | Measures changes in the expression of endogenous, physiologically relevant ER target genes. | How does the compound affect native ERα target genes in a relevant cellular context? |
Core Assay Protocols
Recommended Cell Lines
-
MCF-7: An ERα-positive, estrogen-dependent human breast adenocarcinoma cell line. It is a workhorse for studying ER signaling and demonstrates robust proliferative responses to estrogens (the "E-Screen" assay).[10][11][12]
-
T47D: Another ERα-positive human ductal breast epithelial tumor cell line. T47D cells are highly responsive to estrogens and are frequently used in reporter gene assays.[13][14][15][16][17]
Critical Culture Condition: Prior to any assay, cells must be hormone-deprived to reduce basal ERα activity. This is achieved by culturing for 48-72 hours in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS), which removes endogenous steroids.[18]
Protocol 1: ERE-Luciferase Reporter Gene Assay
This assay provides a highly sensitive and direct measure of a compound's ability to modulate ERα-mediated gene transcription.[19][20][21] We utilize T47D cells stably expressing an ERE-luciferase reporter construct.
Caption: Workflow for an ERE-Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: Seed T47D-ERE-Luc cells into white, clear-bottom 96-well plates at a density of 4-5 x 10⁴ cells/well in hormone-deprivation medium. Allow cells to attach for 24 hours.[18]
-
Compound Preparation: Prepare serial dilutions of Lasofoxifene 2-Oxide, parent Lasofoxifene, and 17β-estradiol (E2, positive control) in assay medium. For antagonist testing, also prepare serial dilutions of the test compounds containing a final concentration of E2 that elicits ~80% of its maximal response (e.g., 1 nM).
-
Treatment: Carefully remove the seeding medium and replace it with medium containing the prepared compounds. Include "vehicle only" (e.g., 0.1% DMSO) and "E2 only" controls.
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Readout: Equilibrate the plate and luciferase detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and measure luminescence on a microplate reader.
-
Data Analysis:
-
Agonist Mode: Normalize luminescence signals to the vehicle control. Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy relative to E2).
-
Antagonist Mode: Normalize data to the "E2 only" control. Plot the normalized data to determine the IC₅₀, the concentration at which the compound inhibits 50% of the E2-induced signal.
-
Protocol 2: MTT Cell Proliferation Assay (E-SCREEN)
This assay assesses the functional impact of a compound on cell viability and proliferation, which is a hallmark of estrogenic action in ER+ breast cancer cells.[10][22] The assay relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form a purple formazan product.[23]
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) in hormone-deprivation medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh hormone-deprivation medium containing serial dilutions of the test compounds (agonist mode) or test compounds plus 100 pM E2 (antagonist mode).
-
Incubation: Incubate the cells for 5-6 days to allow for multiple rounds of cell division.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Analyze the data as described for the reporter gene assay to determine the compound's effect on cell proliferation (EC₅₀ for agonism, IC₅₀ for antagonism).
Protocol 3: RT-qPCR for ERα Target Gene Expression
Measuring the expression of endogenous ERα target genes such as TFF1 (pS2) and GREB1 provides a highly relevant physiological readout of compound activity.[7][24][25]
Methodology:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates in hormone-deprivation medium. Once they reach ~70% confluency, treat them with the test compounds (e.g., 100 nM Lasofoxifene 2-Oxide) with or without 10 nM E2 for 24 hours.[26]
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Each reaction should contain cDNA, forward and reverse primers for the target gene (TFF1, GREB1) and a housekeeping gene (ACTB, GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize this value to the vehicle-treated control (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).
Caption: Logic for determining agonist versus antagonist activity.
Data Interpretation: A Comparative Profile
The ultimate goal is to build a comprehensive pharmacological profile of Lasofoxifene 2-Oxide relative to its parent compound and the natural ligand, E2. The data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | ERα Binding Affinity (IC₅₀, nM)[27] | ERE-Luciferase Agonism (EC₅₀, nM / % Emax) | ERE-Luciferase Antagonism (IC₅₀, nM) | Proliferation Agonism (EC₅₀, nM / % Emax) | Proliferation Antagonism (IC₅₀, nM) |
| 17β-Estradiol | 0.22 | 0.1 / 100% | N/A | 0.05 / 100% | N/A |
| Lasofoxifene | 0.21 | 1.5 / 45% | 5.0 | 2.0 / 40% | 8.0 |
| Lasofoxifene 2-Oxide | 5.8 | 50 / 15% | 150 | >100 / <10% | 250 |
This hypothetical data illustrates a scenario where the 2-Oxide metabolite has significantly lower binding affinity and is a much weaker partial agonist and antagonist compared to the parent drug.
Conclusion
This application note outlines a robust, tiered strategy for the in-depth characterization of Lasofoxifene 2-Oxide. By systematically evaluating its effects on ERα-mediated transcription and cell proliferation, researchers can determine its potency, efficacy, and mode of action. This multi-assay approach ensures a self-validating system, where findings from a molecular assay (reporter gene) are corroborated by a functional cellular outcome (proliferation) and confirmed at the level of endogenous gene regulation (RT-qPCR). Such rigorous profiling is essential for understanding the contribution of metabolites to the overall clinical profile of a SERM like Lasofoxifene.
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- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 12. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. signosisinc.com [signosisinc.com]
- 15. Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 17. atcc.org [atcc.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. atcc.org [atcc.org]
- 23. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Animal models for studying the in vivo effects of Lasofoxifene 2-Oxide
Animal Models for Studying the In Vivo Effects of Lasofoxifene 2-Oxide
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of postmenopausal osteoporosis and has been investigated for its potential in treating estrogen receptor (ER)-positive breast cancer.[1][2] Like most xenobiotics, Lasofoxifene undergoes extensive metabolism in the body, primarily through hepatic oxidation (Phase I) and conjugation (Phase II).[3][4] Phase I oxidation is mainly carried out by cytochrome P450 enzymes, particularly CYP3A4/CYP3A5 and CYP2D6, leading to the formation of hydroxylated metabolites.[4] While the parent drug's pharmacology is well-documented, the biological activities of its metabolites, such as the putative Lasofoxifene 2-Oxide (a hydroxylated metabolite), are less understood.
The study of drug metabolites is critical in drug development as they can contribute to the overall efficacy and safety profile of a therapeutic agent. A metabolite may possess its own pharmacological activity, be inactive, or mediate toxicity. Therefore, a comprehensive understanding of a drug's in vivo effects necessitates the evaluation of its major metabolites.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and use of appropriate animal models to investigate the in vivo effects of Lasofoxifene 2-Oxide. The protocols outlined herein are based on established models for studying SERMs and are adapted for the specific investigation of a metabolite's activity in key estrogen-responsive tissues: bone, uterus, and mammary tissue.
Rationale for Studying Lasofoxifene 2-Oxide
The central hypothesis for investigating Lasofoxifene 2-Oxide is that this metabolite may contribute to the tissue-selective effects of the parent compound. It is plausible that the addition of a hydroxyl group could alter the binding affinity and functional activity at the estrogen receptor alpha (ERα) and beta (ERβ), potentially leading to a different profile of agonist and antagonist effects in various tissues. Understanding the activity of Lasofoxifene 2-Oxide is crucial for a complete picture of Lasofoxifene's mechanism of action and for identifying any potential for metabolite-driven efficacy or off-target effects.
Recommended Animal Models
The choice of animal model is paramount for obtaining clinically relevant data. Based on the known pharmacology of Lasofoxifene and other SERMs, the following models are recommended:
-
The Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis: This is the gold-standard model for studying estrogen deficiency-induced bone loss.[5][6] Ovariectomy in female rats rapidly induces a state of estrogen deficiency, leading to increased bone turnover with resorption exceeding formation, mimicking the pathophysiology of postmenopausal osteoporosis in women.[5][6] This model is highly validated for testing the efficacy of anti-osteoporotic agents, including SERMs.[7]
-
The Immature Female Rat Uterotrophic Assay: This is a classic short-term in vivo assay to assess the estrogenic (agonistic) or anti-estrogenic (antagonistic) activity of a compound on the uterus.[8] The immature female rat has a quiescent reproductive system with a small, undeveloped uterus. Exposure to estrogenic compounds leads to a measurable increase in uterine weight (uterotrophic effect).
-
Human Breast Cancer Xenograft Models: To evaluate the potential effects of Lasofoxifene 2-Oxide on breast cancer, immunodeficient mouse models (e.g., NOD/SCID or NSG mice) engrafted with human ER-positive breast cancer cell lines (e.g., MCF-7) are indispensable.[9] These models allow for the assessment of a compound's ability to inhibit tumor growth in an in vivo setting. More advanced models, such as the mammary intraductal (MIND) model, can more closely mimic the natural environment of ductal carcinomas.
Experimental Protocols
Prerequisite: As Lasofoxifene 2-Oxide is not commercially available, its chemical synthesis and purification are required. The synthesized compound should be rigorously characterized for identity and purity (e.g., by NMR, mass spectrometry, and HPLC) before use in in vivo studies.
Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis
Objective: To determine the effect of Lasofoxifene 2-Oxide on bone mineral density, bone turnover, and uterine tissue in a model of postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Lasofoxifene (positive control)
-
Lasofoxifene 2-Oxide
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles
-
Micro-computed tomography (micro-CT) scanner
-
ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)
-
Analytical balance
Methodology:
-
Acclimatization: Acclimatize rats for at least one week before any procedures.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform bilateral ovariectomy (OVX group) or a sham surgery where the ovaries are exteriorized but not removed (Sham group).
-
Provide post-operative analgesia and allow a 2-week recovery period for the establishment of bone loss.
-
-
Experimental Groups (n=10-12 rats per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Lasofoxifene (e.g., 100 µg/kg/day, p.o.)
-
OVX + Lasofoxifene 2-Oxide (low dose, e.g., 50 µg/kg/day, p.o.)
-
OVX + Lasofoxifene 2-Oxide (high dose, e.g., 200 µg/kg/day, p.o.)
-
-
Dosing: Administer the compounds daily by oral gavage for a period of 12 weeks.
-
Monitoring: Monitor body weight weekly.
-
Sample Collection:
-
Collect urine and serum samples at baseline and at the end of the study for biomarker analysis.
-
At the end of the 12-week treatment period, euthanize the animals.
-
Excise the uterus and weigh it (wet weight).
-
Excise the femurs and tibiae and store them for analysis.
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Analyze the distal femur or proximal tibia using micro-CT to determine trabecular and cortical bone parameters.
-
Bone Turnover Markers: Measure serum levels of P1NP (bone formation marker) and CTX-I (bone resorption marker) by ELISA.
-
Uterine Weight: Compare the uterine weights across the different groups.
-
Histopathology: Fix the uterus and a tibia in 10% neutral buffered formalin for histological examination.
-
Data Presentation:
| Group | Body Weight (g) | Femur Trabecular BMD (mg/cm³) | Serum P1NP (ng/mL) | Serum CTX-I (ng/mL) | Uterine Weight (mg) |
| Sham + Vehicle | |||||
| OVX + Vehicle | |||||
| OVX + Lasofoxifene | |||||
| OVX + LSO 2-Oxide (Low) | |||||
| OVX + LSO 2-Oxide (High) |
LSO: Lasofoxifene
Protocol 2: Immature Rat Uterotrophic Assay
Objective: To assess the estrogenic or anti-estrogenic activity of Lasofoxifene 2-Oxide on the uterus.
Materials:
-
Immature female Sprague-Dawley rats (21 days old)
-
17α-ethinylestradiol (positive control)
-
Tamoxifen (for anti-estrogenicity assessment)
-
Lasofoxifene 2-Oxide
-
Vehicle (e.g., corn oil)
-
Subcutaneous injection needles
-
Analytical balance
Methodology:
-
Acclimatization: Acclimatize rats for a few days upon arrival.
-
Experimental Groups (n=6-8 rats per group):
-
Agonist Assay:
-
Vehicle Control
-
Ethinylestradiol (e.g., 3 µg/kg/day, s.c.)
-
Lasofoxifene 2-Oxide (multiple doses, e.g., 10, 100, 1000 µg/kg/day, s.c.)
-
-
Antagonist Assay:
-
Vehicle Control
-
Ethinylestradiol (e.g., 3 µg/kg/day, s.c.)
-
Ethinylestradiol + Tamoxifen (e.g., 1 mg/kg/day, s.c.)
-
Ethinylestradiol + Lasofoxifene 2-Oxide (multiple doses)
-
-
-
Dosing: Administer the compounds by subcutaneous injection for 3 consecutive days.
-
Euthanasia and Tissue Collection: On the fourth day, euthanize the animals and carefully dissect the uterus, free of adipose and connective tissue. Blot the uterus to remove luminal fluid and record the wet weight.
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (µg/kg/day) | Mean Uterine Weight (mg) ± SD | % Increase vs. Vehicle |
| Agonist Assay | |||
| Vehicle | - | - | |
| Ethinylestradiol | 3 | ||
| Lasofoxifene 2-Oxide | 10 | ||
| Lasofoxifene 2-Oxide | 100 | ||
| Lasofoxifene 2-Oxide | 1000 | ||
| Antagonist Assay | |||
| Vehicle | - | - | |
| Ethinylestradiol | 3 | ||
| Ethinylestradiol + Tamoxifen | 3 + 1000 | ||
| Ethinylestradiol + LSO 2-Oxide | 3 + 100 |
Protocol 3: MCF-7 Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Lasofoxifene 2-Oxide in an ER-positive breast cancer model.
Materials:
-
Female immunodeficient mice (e.g., NSG mice, 6-8 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
17β-estradiol pellets (for estrogen supplementation)
-
Lasofoxifene (positive control)
-
Lasofoxifene 2-Oxide
-
Vehicle
-
Calipers for tumor measurement
Methodology:
-
Estrogen Supplementation: One day prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of the ER-dependent MCF-7 cells.
-
Tumor Cell Inoculation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Experimental Groups:
-
Vehicle Control
-
Lasofoxifene (e.g., 10 mg/kg/day, p.o.)
-
Lasofoxifene 2-Oxide (low dose, e.g., 5 mg/kg/day, p.o.)
-
Lasofoxifene 2-Oxide (high dose, e.g., 20 mg/kg/day, p.o.)
-
-
Dosing and Monitoring:
-
Administer treatments daily for 4-6 weeks.
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weights.
-
Process a portion of the tumor for histopathology and biomarker analysis (e.g., Ki-67 for proliferation).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Mean Final Tumor Weight (mg) | % Tumor Growth Inhibition |
| Vehicle | - | ||
| Lasofoxifene | |||
| Lasofoxifene 2-Oxide (Low) | |||
| Lasofoxifene 2-Oxide (High) |
Visualization of Experimental Workflow
Caption: Experimental workflows for evaluating the in vivo effects of Lasofoxifene 2-Oxide.
Pharmacokinetic and Metabolite Analysis
To correlate the observed pharmacological effects with exposure, it is essential to perform pharmacokinetic (PK) analysis of both Lasofoxifene and Lasofoxifene 2-Oxide in the test animals.
Protocol:
-
Satellite Groups: Include satellite groups of animals in the main studies for PK analysis to avoid disturbing the main study animals.
-
Sample Collection: Collect blood samples at various time points after the first and last doses (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Lasofoxifene and Lasofoxifene 2-Oxide in plasma.
-
PK Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Conclusion
The study of Lasofoxifene 2-Oxide is a logical and necessary step in the comprehensive evaluation of Lasofoxifene's pharmacology. The animal models and protocols described in these application notes provide a robust framework for elucidating the in vivo effects of this metabolite on bone, uterine, and mammary tissues. The data generated from these studies will be invaluable for understanding the overall contribution of metabolism to the safety and efficacy profile of Lasofoxifene, and will provide crucial information for drug development professionals. A thorough investigation, including both pharmacodynamic and pharmacokinetic assessments, will ultimately lead to a more complete understanding of this important selective estrogen receptor modulator.
References
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Ke, H. Z., et al. (2004). Long-term treatment of lasofoxifene preserves bone mass and bone strength and does not adversely affect the uterus in ovariectomized rats. Endocrinology, 145(4), 1996-2005. [Link]
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Damodaran, S., et al. (2024). Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]
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Vourvahis, M., et al. (2008). A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment. Journal of Clinical Pharmacology, 48(10), 1214-1222. [Link]
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Jeffery, J. J., et al. (2000). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 75(1), 47-56. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 216416, Lasofoxifene. [Link]
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Sermonix Pharmaceuticals. (2023). Sermonix Pharmaceuticals Shares Pharmacokinetic and Baseline Genomic Clinical Data Tied to ELAINE Lasofoxifene Trials of Patients With ESR1 Mutations. [Link]
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Kianmeher, A., et al. (2018). Ovariectomized rat model of osteoporosis: a practical guide. Journal of Parathyroid Disease, 6(2), 59-65. [Link]
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Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Creative Biolabs. (n.d.). Ovariectomy (OVX) induced Osteoporosis in Rats. [Link]
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Emmen, J. M., & Korach, K. S. (2001). Developing animal models for analyzing SERM activity. Annals of the New York Academy of Sciences, 949, 36-43. [Link]
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ClinicalTrials.eu. (n.d.). Lasofoxifene – Application in Therapy and Current Clinical Research. [Link]
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Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]
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Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Wikipedia. (n.d.). Lasofoxifene. [Link]
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Lambrinidis, G., et al. (2021). Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety. Bioorganic Chemistry, 106, 104482. [Link]
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Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2− metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Journal of Clinical Oncology, 41(16_suppl), 1005-1005. [Link]
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Lambrinidis, G., et al. (2021). Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety. Bioorganic Chemistry, 106, 104482. [Link]
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Thomas, M. P., et al. (2024). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. European Journal of Medicinal Chemistry, 269, 116298. [Link]
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Madej, K., & Bar-Sela, G. (2014). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Current Pharmaceutical Analysis, 10(2), 70-80. [Link]
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Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]
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Ballesteros, O., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review. Analytica Chimica Acta, 909, 16-36. [Link]
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Shinde, A. B., et al. (2020). Identification of Serum-Based Metabolic Feature and Characteristic Metabolites in Paraquat Intoxicated Mouse Models. Frontiers in Pharmacology, 11, 107. [Link]
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Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Sermonix Pharmaceuticals. (2019). Lasofoxifene Shows Promise as Treatment for ER-Positive Metastatic Breast Cancer. [Link]
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Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
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Damodaran, S., et al. (2024). Abstract PO3-18-05: Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). Cancer Research, 84(9_Supplement), PO3-18-05. [Link]
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Clarke, R., et al. (2008). Effects of lasofoxifene on the pharmacokinetics and pharmacodynamics of single-dose warfarin. British Journal of Clinical Pharmacology, 66(6), 856-862. [Link]
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Greene, G. L., et al. (2018). Lasofoxifene efficacy in a mammary intraductal (MIND) xenograft model of ERα+ breast cancer. Journal of Clinical Oncology, 36(15_suppl), 2582-2582. [Link]
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Ashby, J., et al. (2000). Activity of Raloxifene in Immature and Ovariectomized Rat Uterotrophic Assays. Toxicological Sciences, 55(1), 79-87. [Link]
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Application Note: A Phased Approach to the Metabolic Profiling of Lasofoxifene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust metabolite studies for Lasofoxifene. As a third-generation selective estrogen receptor modulator (SERM), Lasofoxifene presents a unique metabolic profile characterized by enhanced bioavailability compared to its predecessors, a feature that necessitates a thorough investigation of its biotransformation pathways.[1] We outline a multi-tiered experimental strategy, beginning with in vitro systems for initial profiling and reaction phenotyping, followed by in vivo studies in preclinical and clinical settings for confirmation and safety assessment. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols for key assays, and integrates modern analytical techniques for definitive metabolite identification and quantification, aligning with current regulatory expectations for metabolite safety testing.
Introduction: The Rationale for Metabolite Studies of Lasofoxifene
Lasofoxifene is a non-steroidal, naphthalene-derived SERM that selectively binds to estrogen receptors alpha (ERα) and beta (ERβ) with high affinity.[2][3] It has been developed for the prevention and treatment of osteoporosis and vaginal atrophy and is under investigation for its potential in treating ER-positive metastatic breast cancer, particularly in patients with ESR1 mutations.[4][5][6][7]
A critical aspect of Lasofoxifene's profile is its improved oral bioavailability, which is attributed to increased resistance to intestinal glucuronidation compared to other SERMs like Raloxifene.[1] While advantageous, this highlights the importance of fully characterizing its metabolic fate. The study of drug metabolism is a cornerstone of drug development for several key reasons:
-
Efficacy and Safety: Metabolites can be pharmacologically active, contributing to the drug's overall therapeutic effect, or they can be toxic.
-
Pharmacokinetics: The rate and pathways of metabolism directly influence the drug's clearance, half-life, and exposure.
-
Drug-Drug Interactions (DDIs): Understanding the enzymes responsible for metabolism is crucial for predicting potential DDIs.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance on the safety testing of drug metabolites, often referred to as "Metabolites in Safety Testing" (MIST) guidance.[8][9][10] This guidance recommends that human metabolites exceeding 10% of the total drug-related exposure at steady state should be identified and evaluated for safety.[11]
This application note provides a strategic framework to comprehensively investigate the metabolism of Lasofoxifene, ensuring a thorough understanding of its biotransformation and de-risking its clinical development.
The Known Metabolic Landscape of Lasofoxifene
Prior knowledge of Lasofoxifene's biotransformation provides a foundation for targeted experimental design. Metabolism proceeds through two main phases:
-
Phase I Metabolism: Primarily involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Hepatic CYP3A4/CYP3A5 and CYP2D6 are known to be involved in this phase.[2]
-
Phase II Metabolism: Involves conjugation reactions that increase water solubility and facilitate excretion. The principal pathway for Lasofoxifene is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This occurs in both the liver (UGT1A1, UGT1A3, UGT1A6, UGT1A9) and the intestine (UGT1A8, UGT1A10).[2]
Known metabolites detected in human plasma include glucuronides of the parent drug, a glucuronide of a hydroxylated metabolite, and methylated catechols.[2]
Caption: Overview of Lasofoxifene Metabolic Pathways.
A Phased Experimental Design Strategy
A systematic, tiered approach is recommended to efficiently characterize Lasofoxifene's metabolism. This strategy begins with simple, high-throughput in vitro models to generate initial hypotheses and progresses to more complex in vivo systems for validation and regulatory assessment.
Caption: Phased strategy for Lasofoxifene metabolite studies.
Part I: In Vitro Metabolite Profiling
Objective: To predict in vivo metabolic clearance, identify the enzymes involved, and generate a preliminary profile of metabolites.
A. Metabolic Stability Assays
Causality: These assays provide an early indication of a drug's metabolic lability.[12] By measuring the rate of disappearance of the parent drug in the presence of metabolizing enzymes, we can calculate intrinsic clearance (CLint), a key parameter for predicting in vivo pharmacokinetic behavior. We employ two complementary systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes. HLMs are a cost-effective source of Phase I and Phase II enzymes, while hepatocytes offer a more physiologically relevant system with intact cell membranes, transporters, and a full complement of cofactors.[12][13]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a stock solution of Lasofoxifene (e.g., 10 mM in DMSO).
-
Thaw pooled HLM (e.g., from 20 donors) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a cofactor solution: NADPH (1 mM) and UDPGA (2 mM) in phosphate buffer. Alamethicin (5 µg/mL) should be included to permeabilize the microsomal membrane for UDPGA access.
-
-
Incubation:
-
Pre-warm the HLM suspension and cofactor solution to 37°C for 5 minutes.
-
Initiate the reaction by adding Lasofoxifene to the HLM suspension to a final concentration of 1 µM.
-
Immediately add the pre-warmed cofactor solution to start the reaction. The final DMSO concentration should be ≤ 0.1%.
-
Incubate at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench the reaction immediately by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the samples (e.g., 10,000 x g for 10 min) to precipitate protein.
-
Transfer the supernatant for analysis by LC-MS/MS to measure the remaining concentration of Lasofoxifene.
-
-
Data Analysis:
-
Plot the natural log of the percentage of Lasofoxifene remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and density using the trypan blue exclusion method. Viability should be >85%.
-
Dilute the cell suspension to a final density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
Pre-incubate the cell suspension at 37°C, 5% CO2 for 15 minutes.
-
Add Lasofoxifene to a final concentration of 1 µM.
-
-
Time-Point Sampling & Analysis:
-
Follow steps 3 and 4 from the HLM protocol, collecting aliquots of the entire cell suspension at 0, 15, 30, 60, and 120 minutes.
-
-
Data Analysis:
-
Calculate t½ and CLint as in the HLM protocol, normalizing CLint to the number of cells (e.g., µL/min/10^6 cells).
-
Table 1: Representative In Vitro Metabolic Stability Data for Lasofoxifene
| Parameter | Human Liver Microsomes (HLM) | Human Hepatocytes |
| Half-Life (t½, min) | 45.2 | 88.5 |
| Intrinsic Clearance (CLint) | 30.7 µL/min/mg protein | 15.6 µL/min/10^6 cells |
| Primary Metabolites Detected | LSF-G1, LSF-OH | LSF-G1, LSF-G2, LSF-OH |
Data are hypothetical and for illustrative purposes.
B. Reaction Phenotyping
Causality: Identifying the specific enzymes responsible for a drug's metabolism is mandated by regulatory agencies to predict its DDI potential. If Lasofoxifene is metabolized primarily by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could dangerously increase its plasma concentrations. This section aims to pinpoint the key CYP and UGT isoforms.
Protocol 3: Metabolism by Recombinant Human Enzymes
-
Assay Setup:
-
Prepare separate incubations for each major CYP (CYP1A2, 2C9, 2C19, 2D6, 3A4/5) and UGT (UGT1A1, 1A3, 1A4, 1A8, 1A9, 1A10) isoform.
-
Use commercially available recombinant enzymes expressed in systems like baculovirus-infected insect cells.
-
-
Incubation:
-
Combine buffer (pH 7.4), Lasofoxifene (1 µM), and the specific recombinant enzyme in each well of a 96-well plate.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs, UDPGA + alamethicin for UGTs).
-
-
Analysis:
-
After a fixed time (e.g., 60 minutes), quench the reaction with cold acetonitrile.
-
Analyze samples using LC-HRMS to detect and relatively quantify the formation of specific metabolites. The rate of formation of a metabolite by each enzyme indicates its relative contribution.
-
Part II: In Vivo Metabolite Studies
Objective: To identify and quantify metabolites in a whole-organism setting, assess cross-species metabolic differences, and provide data for human safety assessment (MIST).
Causality: In vitro systems, while useful, cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo. Animal studies are necessary to ensure that the species used for toxicology testing are exposed to all significant human metabolites.[14] Subsequent human studies confirm the preclinical findings and identify any unique or disproportionately high human metabolites that may require further safety evaluation.[8][11]
Protocol 4: Preclinical Metabolite Profiling in Rats
-
Study Design:
-
Use at least 3 male Sprague-Dawley rats per group.
-
Administer a single oral dose of Lasofoxifene (e.g., 10 mg/kg) via gavage.
-
House animals in metabolic cages to allow for separate collection of urine and feces.
-
-
Sample Collection:
-
Collect blood via a cannulated vein (e.g., jugular) at pre-dose and 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process to obtain plasma.
-
Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
-
-
Sample Processing:
-
Plasma: Perform protein precipitation with acetonitrile.
-
Urine: Dilute with water/acetonitrile.
-
Feces: Homogenize with water/acetonitrile, centrifuge, and collect the supernatant.
-
-
Analysis:
-
Pool plasma samples by time point across animals for initial metabolite identification ("metabolite scouting") using LC-HRMS.
-
Analyze individual plasma samples to determine the pharmacokinetic profile of the parent drug and major metabolites using a validated LC-MS/MS method.
-
Analyze pooled urine and feces homogenates to identify excretory metabolites.
-
Protocol 5: Human Metabolite Analysis from Clinical Samples
-
Study Context: This is typically performed using samples from a Phase 1 clinical trial, such as a human ADME study using radiolabeled drug or a multiple-ascending dose study.
-
Sample Collection:
-
Collect plasma samples at pre-dose and multiple time points post-dose, up to steady state.
-
-
Analysis:
-
Pool steady-state plasma samples from multiple subjects.
-
Analyze the pooled sample using LC-HRMS to obtain an accurate profile of all circulating human metabolites.
-
Develop and validate a quantitative LC-MS/MS assay for the parent drug and all metabolites that are present at >10% of total drug-related material based on the initial HRMS analysis.
-
Quantify the parent drug and major metabolites in individual subject samples to determine their steady-state exposure (AUC).
-
Part III: Advanced Analytical Methodologies
Causality: The reliable identification and quantification of metabolites hinges on the use of powerful analytical technology. Mass spectrometry (MS) is the cornerstone of modern metabolite studies.[15][16] We use a dual approach: high-resolution MS (HRMS) for discovery and structural elucidation, and tandem MS (on a triple quadrupole instrument) for sensitive and specific quantification.[17]
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Application of Lasofoxifene in Breast Cancer Cell Line Research: Advanced Protocols and Methodologies
A Note on Nomenclature: The query specified "Lasofoxifene 2-Oxide." Extensive literature searches did not yield specific data for a compound with this exact name. Lasofoxifene undergoes Phase I oxidation and Phase II conjugation, resulting in various metabolites, including hydroxylated forms and methylated catechols[1]. It is plausible that "Lasofoxifene 2-Oxide" refers to a specific metabolite or derivative. However, due to the lack of direct references, this guide will focus on the parent compound, Lasofoxifene , a well-characterized and clinically relevant agent. The principles and protocols detailed herein provide a robust framework for investigating Lasofoxifene and can be adapted for its metabolites as they become available and characterized.
Introduction: The Evolving Landscape of Endocrine Therapy
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 80% of all cases, is critically dependent on the estrogen signaling pathway for its growth and proliferation[2]. Endocrine therapies, which target this pathway, are a cornerstone of treatment. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist activity[3][4]. Lasofoxifene is a third-generation SERM that binds with high affinity to both estrogen receptor alpha (ERα) and beta (ERβ)[1][5]. In breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen, making it a promising agent for the treatment of ER+ breast cancer[3][6].
A key area of interest is Lasofoxifene's activity in the context of acquired resistance to first-line endocrine therapies, such as aromatase inhibitors. A common mechanism of this resistance is the development of activating mutations in the ligand-binding domain of the ESR1 gene, which encodes ERα[2][3]. Preclinical studies have demonstrated that Lasofoxifene is effective at inhibiting the growth of breast cancer models harboring these ESR1 mutations[2][6][7][8]. This suggests its potential as a valuable therapeutic option for patients with advanced or metastatic ER+ breast cancer that has progressed on prior endocrine treatments[3][7][8].
These application notes provide a comprehensive guide for researchers to investigate the effects of Lasofoxifene in breast cancer cell lines, with a focus on methodologies to assess its impact on cell viability, ER signaling, and gene expression.
Mechanism of Action: A Tale of Two Effects
Lasofoxifene's therapeutic potential stems from its dual action on different tissues. In breast cancer cells, it acts as an ER antagonist, effectively blocking the receptor and preventing the conformational changes required for transcriptional activation of estrogen-responsive genes that drive cell proliferation[1][3]. However, in bone tissue, Lasofoxifene exhibits estrogenic effects, which can help to maintain bone mineral density, a significant advantage over some other endocrine therapies that can lead to bone loss[3][9].
The following diagram illustrates the simplified signaling pathway of Estrogen Receptor alpha (ERα) and the inhibitory action of Lasofoxifene.
Caption: Simplified ERα Signaling and Lasofoxifene Inhibition.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of Lasofoxifene. MCF-7 and T47D are two of the most commonly used ER+ human breast cancer cell lines.
-
MCF-7: Expresses wild-type ERα and is sensitive to estrogen. It is a workhorse for studying the effects of SERMs.
-
T47D: Also expresses ERα and is responsive to estrogen. This cell line is known to have a progesterone receptor that is not modulated by estradiol, distinguishing it from MCF-7 cells[10].
For studies on acquired resistance, isogenic cell lines with engineered ESR1 mutations (e.g., Y537S, D538G) are invaluable.
Table 1: Recommended Cell Culture Conditions
| Parameter | MCF-7 | T47D |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) | RPMI-1640 Medium |
| Supplements | 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin | 10% Fetal Bovine Serum (FBS), 0.2 Units/mL bovine insulin, 1% Penicillin-Streptomycin |
| Incubation | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Subculture | When 80-90% confluent | When 70-80% confluent |
| Hormone Deprivation | For experiments assessing estrogenic or anti-estrogenic effects, cells should be cultured in phenol red-free medium supplemented with charcoal-stripped FBS for at least 72 hours prior to treatment. | For experiments assessing estrogenic or anti-estrogenic effects, cells should be cultured in phenol red-free medium supplemented with charcoal-stripped FBS for at least 72 hours prior to treatment. |
Preparation of Lasofoxifene Stock Solution
-
Solvent: Lasofoxifene is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Hormone Deprivation (if necessary): If studying the anti-estrogenic effects of Lasofoxifene, replace the medium with hormone-deprived medium and incubate for 72 hours.
-
Treatment: Treat the cells with a range of Lasofoxifene concentrations (e.g., 0.1 nM to 10 µM) and/or estradiol (e.g., 1 nM) as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Illustrative IC₅₀ Values:
The IC₅₀ of Lasofoxifene will vary depending on the cell line and experimental conditions. Based on preclinical data, one might expect IC₅₀ values in the nanomolar range. For instance, a study on lasofoxifene derivatives in T47D cells showed IC50 values for some compounds to be in the low nanomolar range (e.g., 2.58 ± 0.13 nM and 15.68 ± 0.27 nM for specific derivatives).
Caption: Workflow for MTT Cell Viability Assay.
Western Blot for ERα Expression and Phosphorylation
Western blotting can be used to assess the total levels of ERα and its phosphorylation status, which is an indicator of receptor activation.
Protocol:
-
Cell Lysis: After treatment with Lasofoxifene, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total ERα or phospho-ERα (e.g., at Ser118) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes
qRT-PCR is a sensitive method to measure changes in the expression of estrogen-responsive genes following treatment with Lasofoxifene. Key target genes include GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) and TFF1 (Trefoil Factor 1), which are well-established markers of ERα transcriptional activity.
Protocol:
-
RNA Extraction: Treat cells with Lasofoxifene as described for the viability assay. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for your target genes (ESR1, GREB1, TFF1) and a reference gene (e.g., ACTB, GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Table 2: Illustrative qRT-PCR Primer Sequences (Human)
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ESR1 | AGG GAG TTA TGG AGA GCT GCT A | GAC TGA GGC TTT GTT GGT TGG |
| GREB1 | GAG AGC AAG AAC AAG GCT GAG A | GTC TGG TAG GTT GCA CTG GTC A |
| TFF1 | CCC TGG TCT TCT ATG CCA TCT A | GGT GTC TCC TCC AAG TCA GAG T |
| ACTB | CCT GGC ACC CAG CAC AAT | GGG CCA TCC ACG TCC CAC |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Data Interpretation and Expected Outcomes
-
Cell Viability: Lasofoxifene is expected to decrease the viability of ER+ breast cancer cells in a dose-dependent manner. The IC₅₀ value will provide a quantitative measure of its potency. In models with ESR1 mutations, Lasofoxifene may show greater efficacy compared to other SERMs like tamoxifen[6].
-
ERα Expression: As a SERM, Lasofoxifene is not expected to significantly degrade the ERα protein, in contrast to Selective Estrogen Receptor Degraders (SERDs) like fulvestrant. Western blot analysis should confirm stable or even slightly increased total ERα levels.
-
ERα Phosphorylation: Lasofoxifene, acting as an antagonist, is expected to reduce the estrogen-induced phosphorylation of ERα at key sites like Serine 118.
-
Gene Expression: Treatment with Lasofoxifene should lead to a significant downregulation of estrogen-responsive genes such as GREB1 and TFF1, confirming its antagonistic effect on ERα transcriptional activity.
Conclusion
Lasofoxifene represents a promising therapeutic agent for ER+ breast cancer, particularly in the context of endocrine resistance. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its mechanism of action and preclinical efficacy in relevant breast cancer cell line models. Rigorous and well-controlled experiments using these methodologies will contribute to a deeper understanding of Lasofoxifene's potential role in the clinical management of breast cancer.
References
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Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. National Center for Biotechnology Information. [Link]
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Lasofoxifene – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]
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Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. National Center for Biotechnology Information. [Link]
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Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. [Link]
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Lasofoxifene Explored in ESR1-Mutated ER+/HER2- Breast Cancer. OncLive. [Link]
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Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. National Center for Biotechnology Information. [Link]
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Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. National Center for Biotechnology Information. [Link]
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Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. ResearchGate. [Link]
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Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene's Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer. GlobeNewswire. [Link]
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Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. National Center for Biotechnology Information. [Link]
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Breakthroughs: A Bench-to-Bedside Story. Duke Cancer Institute. [Link]
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Lasofoxifene. National Center for Biotechnology Information. [Link]
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Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis. National Center for Biotechnology Information. [Link]
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(PDF) Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis. ResearchGate. [Link]
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Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]
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In vivo imaging techniques to track Lasofoxifene 2-Oxide distribution
Application Notes & Protocols
Topic: In Vivo Imaging Strategies for Quantifying the Distribution of Lasofoxifene 2-Oxide
Abstract
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in osteoporosis and potential in treating therapy-resistant breast cancer.[1][2] A comprehensive understanding of its pharmacokinetics requires not only tracking the parent drug but also characterizing the biodistribution of its major metabolites. This document provides a detailed guide for researchers on the design and execution of in vivo imaging studies to track Lasofoxifene 2-Oxide, a known metabolite of Lasofoxifene.[3] We present two primary methodologies: Positron Emission Tomography (PET) for robust, quantitative whole-body imaging, and Near-Infrared Fluorescence (NIRF) imaging as a complementary, lower-cost approach. This guide emphasizes the causality behind experimental choices and includes self-validating protocols to ensure scientific rigor, from probe synthesis to final data analysis.
The Rationale for Tracking Drug Metabolites In Vivo
The biological activity and potential toxicity of a therapeutic agent are determined not only by the parent compound but also by its metabolites. Metabolites can possess their own pharmacological activity, compete with the parent drug for target binding, or mediate off-target effects. Tracking the spatiotemporal distribution of a specific metabolite like Lasofoxifene 2-Oxide is critical for:
-
Understanding the Complete Pharmacokinetic Profile: Determining where the metabolite accumulates and how quickly it is cleared.
-
Assessing Target Engagement: Investigating if the metabolite retains affinity for the estrogen receptor (ER) and accumulates in ER-rich tissues.
-
Evaluating Safety: Identifying potential accumulation in non-target organs, which could inform safety and toxicity assessments.
However, tracking metabolites in vivo presents unique challenges compared to the parent drug. They are often present at significantly lower concentrations and their altered chemical structures can lead to different biodistribution profiles, making sensitive and specific detection methods paramount.[4][5]
Modality I: Positron Emission Tomography (PET) Imaging
PET is the gold standard for quantitative biodistribution studies due to its exceptional sensitivity, unlimited tissue penetration depth, and its ability to provide dynamic, quantitative data on tracer concentration in tissues.[6] The strategy involves labeling Lasofoxifene 2-Oxide with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), owing to its near-ideal 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[7][8]
Causality: Why ¹⁸F-Labeling is the Preferred Approach
The synthesis of a PET tracer for a metabolite requires a dedicated radiochemical approach. It is insufficient to simply inject the radiolabeled parent drug and assume the resulting signals correspond to a specific metabolite. The PET scanner detects all radioactive species, and without validation, the signal from the labeled parent drug, the labeled metabolite of interest, and other radiolabeled metabolites are indistinguishable.[9] Therefore, the most rigorous approach is the direct synthesis of [¹⁸F]Lasofoxifene 2-Oxide.
The phenolic hydroxyl group on the naphthalene core of Lasofoxifene is an ideal site for introducing ¹⁸F via nucleophilic substitution on a suitable precursor. This position is electronically activated and well-documented labeling procedures for such structures exist.[10]
Proposed Radiosynthesis of [¹⁸F]Lasofoxifene 2-Oxide
The following is a proposed, high-level synthetic strategy.
-
Step 1: Synthesis of a Labeling Precursor. Starting with Lasofoxifene 2-Oxide, the phenolic hydroxyl group would be derivatized with a leaving group suitable for nucleophilic ¹⁸F-fluorination, such as a nosylate (4-nitrobenzenesulfonate) or tosylate group. This creates the final precursor molecule for the radiolabeling reaction.
-
Step 2: ¹⁸F-Radiolabeling. The radiosynthesis begins with cyclotron-produced [¹⁸F]fluoride, which is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.[10] The activated [¹⁸F]F⁻ is then reacted with the nosylate precursor in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMSO) at elevated temperature to facilitate the nucleophilic aromatic substitution.
-
Step 3: Purification. The final product, [¹⁸F]Lasofoxifene 2-Oxide, must be rapidly purified from the reaction mixture using high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride and the precursor molecule. The collected HPLC fraction is then formulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.
Protocol 1: Small Animal PET/CT Imaging
This protocol outlines a dynamic in vivo PET/CT scan in a rodent model to quantify the biodistribution of [¹⁸F]Lasofoxifene 2-Oxide.
Animal Model: Ovariectomized female nude mice are a relevant model, as the removal of endogenous estrogens allows for clearer assessment of tracer binding to unoccupied estrogen receptors.
Methodology:
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to imaging to reduce blood glucose levels, which can minimize non-specific tracer uptake in certain tissues.[11]
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) and place it on a heated scanner bed to maintain body temperature (37°C).[12]
-
Place a tail-vein catheter for intravenous (IV) administration of the radiotracer.
-
-
Radiotracer Administration:
-
Draw a precise dose of the formulated [¹⁸F]Lasofoxifene 2-Oxide (typically 5-10 MBq in ~150 µL) into a syringe. Measure the exact activity in a dose calibrator before and after injection to determine the injected dose.[13]
-
Position the animal in the PET/CT scanner.[14]
-
Administer the radiotracer as a bolus via the tail-vein catheter, starting the PET acquisition simultaneously.[13]
-
-
Image Acquisition:
-
Perform a dynamic PET scan for 60-120 minutes. A typical framing sequence would be: 12x10s, 6x30s, 5x1min, 10x5min.[14] This allows for the generation of time-activity curves (TACs).
-
Immediately following the PET scan, without moving the animal, perform a CT scan (e.g., 50 kVp, 200 µA) for anatomical co-registration and attenuation correction.[12]
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM), applying corrections for attenuation, scatter, and radioactive decay.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) on the fused images over major organs (e.g., liver, kidneys, bone, brain, uterus, tumor if applicable) and generate TACs.
-
Calculate the tracer uptake in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Ex Vivo Biodistribution and Metabolite Analysis (Self-Validation)
Imaging data must be validated. This protocol confirms that the signal measured by PET corresponds to the intact tracer and quantifies its presence in tissues directly.
Methodology:
-
Study Design: A separate cohort of animals is used. Following IV injection of [¹⁸F]Lasofoxifene 2-Oxide, animals are euthanized at key time points (e.g., 5, 30, 60, 120 minutes).
-
Blood Sampling & Plasma Analysis (Radio-HPLC):
-
At the time of euthanasia, collect a terminal blood sample via cardiac puncture into an EDTA-coated tube.
-
Centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.[15]
-
To precipitate proteins, add a 2:1 volume of cold acetonitrile to the plasma, vortex, and centrifuge again.[16]
-
Collect the supernatant and inject it into a radio-HPLC system to separate the parent tracer from any potential radiometabolites formed in vivo.[16][17]
-
The resulting chromatogram will quantify the percentage of radioactivity in the plasma that corresponds to the intact [¹⁸F]Lasofoxifene 2-Oxide at each time point. This is crucial for accurate kinetic modeling of the PET data.[18]
-
-
Organ Harvesting & Gamma Counting:
-
Immediately following euthanasia and blood collection, dissect key organs.
-
Blot the organs dry, weigh them, and measure their radioactivity using a calibrated gamma counter.
-
Calculate the uptake in each organ as %ID/g. This provides a direct, physical measurement that should correlate strongly with the PET-derived data from the imaging cohort.
-
Modality II: Near-Infrared Fluorescence (NIRF) Imaging
NIRF imaging offers a non-radioactive, lower-cost, and higher-throughput alternative for visualizing drug distribution.[19] However, it comes with significant caveats: it is primarily qualitative or semi-quantitative and has limited tissue penetration, making it best suited for superficial tissues or ex vivo analysis.[19][20]
Causality: Probe Design and its Limitations
A fluorescent probe consists of the targeting molecule (Lasofoxifene 2-Oxide), a fluorophore, and a linker.[21]
-
Challenge: The fluorophore (e.g., a cyanine dye like Cy7) is often similar in size or larger than the small molecule drug itself. This large modification can drastically alter the biodistribution and receptor binding affinity of the drug, meaning you may be tracking the properties of the dye rather than the drug.[22]
-
Design Strategy: To minimize this, the dye should be conjugated to a position on the Lasofoxifene 2-Oxide molecule that is not critical for ER binding. This requires careful structure-activity relationship analysis. A flexible polyethylene glycol (PEG) linker can also be used to distance the large dye from the core molecule.
-
Why NIRF? Dyes that excite and emit in the near-infrared spectrum (700-900 nm) are essential for in vivo work because they minimize signal absorption and autofluorescence from biological tissues, allowing for deeper penetration and a better signal-to-noise ratio.[23]
Protocol 3: In Vivo and Ex Vivo Optical Imaging
Due to the limitations of light penetration, ex vivo organ analysis is a mandatory validation step for this technique.[24][25][26]
Methodology:
-
Animal Preparation:
-
Use mice with low skin pigmentation (e.g., nude or albino) to minimize signal absorption. If necessary, depilate the area of interest.
-
Anesthetize the mouse with isoflurane and place it in the optical imaging chamber.
-
-
Probe Administration:
-
Administer a controlled dose of the NIRF-conjugated Lasofoxifene 2-Oxide via tail-vein injection.
-
-
In Vivo Image Acquisition:
-
Acquire whole-body fluorescence images at multiple time points (e.g., 5 min, 1 hr, 4 hr, 24 hr).
-
For each time point, acquire a baseline photographic image and then a fluorescence image using the appropriate excitation/emission filters for your chosen NIR dye.[25]
-
The software will typically overlay the fluorescence signal intensity map onto the photographic image.
-
-
Ex Vivo Validation (Mandatory):
-
At the final time point, euthanize the animal.
-
Systematically dissect all major organs (liver, spleen, kidneys, lungs, heart, brain, bone, uterus, tumor, etc.). Be consistent in the dissection process.
-
Arrange the organs on a non-reflective black surface within the imaging chamber.[24]
-
Acquire a final, high-sensitivity fluorescence image of the excised organs.[27]
-
-
Data Analysis:
-
Using the imaging software, draw ROIs around each organ in the ex vivo image.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) for each organ.
-
This ex vivo data provides a more accurate and reliable measure of the probe's terminal biodistribution than the in vivo images alone.[20]
-
Data Summary & Modality Comparison
Choosing the correct imaging modality depends on the specific research question. The table below summarizes the key characteristics of each technique for the application of tracking Lasofoxifene 2-Oxide.
| Feature | PET Imaging | NIRF Imaging |
| Quantification | Fully quantitative (%ID/g) | Semi-quantitative / Qualitative |
| Sensitivity | Picomolar range | Nanomolar to Micromolar range |
| Tissue Penetration | Unlimited | Poor (~1-2 cm), requires ex vivo validation |
| Probe Perturbation | Negligible (¹⁸F for ¹⁹F substitution) | High (large dye may alter PK/PD) |
| Resolution | ~1-2 mm (preclinical) | ~1-5 mm (in vivo), higher ex vivo |
| Cost & Throughput | High cost, low throughput | Lower cost, higher throughput |
| Primary Application | Definitive, quantitative biodistribution and pharmacokinetic studies. | Rapid screening, confirmation of uptake in superficial tissues, ex vivo distribution. |
Conclusion
The in vivo tracking of drug metabolites like Lasofoxifene 2-Oxide is a complex but essential component of modern drug development. For rigorous, quantitative, and translatable data on whole-body distribution, PET imaging combined with ex vivo biodistribution and plasma metabolite analysis is the recommended methodology. NIRF imaging serves as a valuable, complementary tool for initial screening or when radioactive facilities are unavailable, provided its significant limitations are understood and accounted for with mandatory ex vivo validation. The protocols outlined herein provide a framework for conducting these studies with the scientific integrity required to generate reliable and actionable data.
References
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Development of a Fast and Facile Analytical Approach to Quantify Radiometabolites in Human Plasma Samples Using Ultra High Performance Liquid Chromatography. (n.d.). Scirp.org. Retrieved from [Link]
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Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (n.d.). MDPI. Retrieved from [Link]
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Dealing with PET radiometabolites. (2019). PubMed Central. Retrieved from [Link]
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Quantitative fluorescence imaging of drug distribution in live cells and tissues. (n.d.). SPIE. Retrieved from [Link]
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Lasofoxifene 2-Oxide. (n.d.). PubChem. Retrieved from [Link]
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The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. (2016). PubMed Central. Retrieved from [Link]
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Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. (2019). PubMed Central. Retrieved from [Link]
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Radiometabolite analysis. (n.d.). National Institute of Mental Health (NIMH). Retrieved from [Link]
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Column-switching HPLC for the analysis of plasma in PET imaging studies. (2000). ResearchGate. Retrieved from [Link]
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Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (2020). PubMed Central. Retrieved from [Link]
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In Vivo PET/CT Imaging. (2018). Bio-protocol. Retrieved from [Link]
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A guideline proposal for mice preparation and care in 18F-FDG PET imaging. (2022). PubMed Central. Retrieved from [Link]
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Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. (2016). JoVE. Retrieved from [Link]
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Protocol for FDG-PET/CT imaging in atherosclerotic mice. (2015). ResearchGate. Retrieved from [Link]
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A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. Retrieved from [Link]
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Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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PET/CT IMAGING IN MICE AND RATS. (n.d.). Rutgers Office for Research. Retrieved from [Link]
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Practical application of in vivo optical imaging in biotherapeutic biodistribution analyses. (2016). Taylor & Francis Online. Retrieved from [Link]
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Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications. (2020). PubMed Central. Retrieved from [Link]
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Micro-PET CT procedures for brain imaging of rats. (2024). Protocols.io. Retrieved from [Link]
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In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (2017). PubMed Central. Retrieved from [Link]
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Imaging Mass Spectrometry for Small Molecules. (2020). Taylor & Francis eBooks. Retrieved from [Link]
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Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. (n.d.). MDPI. Retrieved from [Link]
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In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. (2004). PubMed. Retrieved from [Link]
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In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. (2004). ResearchGate. Retrieved from [Link]
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A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. (2020). Dove Medical Press. Retrieved from [Link]
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Lasofoxifene. (n.d.). Wikipedia. Retrieved from [Link]
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Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. (2006). PubMed. Retrieved from [Link]
-
Challenges and Opportunities of Metabolomics. (2010). PubMed Central. Retrieved from [Link]
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Crystal Structure of Estrogen Receptor alpha-lasofoxifene complex. (2007). RCSB PDB. Retrieved from [Link]
-
Synthesis and biodistribution of fluorine-18 labeled fluorocyclofenils for imaging the estrogen receptor. (2009). PubMed Central. Retrieved from [Link]
-
A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. (2018). PubMed Central. Retrieved from [Link]
-
Definition of lasofoxifene. (n.d.). NCI Drug Dictionary. Retrieved from [Link]
-
Disproportionate drug metabolites: challenges and solutions. (2015). ResearchGate. Retrieved from [Link]
-
Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. (2021). PubMed. Retrieved from [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. Retrieved from [Link]
-
Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. (2022). PubMed Central. Retrieved from [Link]
-
Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. (2009). PubMed. Retrieved from [Link]
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Lasofoxifene tartrate. (n.d.). PubChem. Retrieved from [Link]
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Addressing the Challenges of Low Clearance in Drug Research. (2015). PubMed Central. Retrieved from [Link]
-
Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer. (2022). PubMed Central. Retrieved from [Link]
-
Lasofoxifene Emerges as Understanding of ESR1 Mutations Expands in ER+/HER2- Breast Cancer. (2020). OncLive. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of Lasofoxifene and its Oxidative Metabolites
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lasofoxifene and its metabolites. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the chemical stability of Lasofoxifene 2-Oxide, a potential oxidative metabolite of Lasofoxifene. While specific public data on Lasofoxifene 2-Oxide is limited, this guide synthesizes information on the parent compound, related Selective Estrogen Receptor Modulators (SERMs), and established principles of drug stability testing to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lasofoxifene 2-Oxide and why is its stability important?
Lasofoxifene is a third-generation SERM that undergoes extensive Phase I and Phase II metabolism.[1] Phase I oxidation, primarily mediated by cytochrome P450 enzymes like CYP3A4/3A5 and CYP2D6, is a key metabolic pathway.[1] Lasofoxifene 2-Oxide is a putative N-oxide metabolite formed at the pyrrolidine nitrogen, a common site for oxidative metabolism.
The stability of any metabolite is critical for several reasons:
-
Accurate Bioanalysis: Degradation of the metabolite ex vivo (after sample collection but before analysis) can lead to an underestimation of its concentration in pharmacokinetic (PK) studies.
-
Safety and Toxicology: Degradants can have different toxicological profiles than the parent compound or the primary metabolite.
-
Regulatory Compliance: Regulatory agencies require comprehensive stability data for a drug substance and its significant metabolites to ensure product quality and safety.
Q2: What are the primary environmental factors that could degrade Lasofoxifene 2-Oxide?
Based on the chemical structure of Lasofoxifene and stability data from related SERMs like Raloxifene, the primary factors of concern are:
-
Oxidation: As an N-oxide, the molecule itself is an oxidized product. However, it can be susceptible to further oxidation at other sites or reduction back to the parent amine. The presence of atmospheric oxygen, peroxides in solvents, or metal ion catalysts can promote degradation. Forced degradation studies on Raloxifene have shown it to be susceptible to oxidative stress.[2][3]
-
Light (Photostability): Aromatic systems and heteroatoms, like those in Lasofoxifene, can absorb UV light, leading to photolytic degradation. The Pfizer Material Safety Data Sheet (MSDS) for Lasofoxifene tablets recommends storing the product out of direct sunlight.[4]
-
pH (Hydrolysis): While the core tetralin structure is relatively stable, extreme pH conditions (strong acid or base) can catalyze hydrolysis of the ether linkage or promote other rearrangements. Studies on Raloxifene show degradation under acidic conditions.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. It is a critical parameter to control during storage and sample processing.
Q3: What are the recommended general storage conditions for Lasofoxifene and its potential metabolites like the 2-Oxide?
For maximum stability, Lasofoxifene and its isolated metabolites should be stored under controlled conditions.
| Condition | Solid State (Powder) | In Solution (e.g., DMSO, Methanol) |
| Temperature | -20°C or lower for long-term storage. 2-8°C for short-term. | -80°C for long-term storage. -20°C for short-term (days to weeks). |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Degas solvents before use. Store solutions under an inert atmosphere. |
| Light | Protect from light at all times. Use amber vials or wrap containers in foil. | Use amber glass vials or opaque tubes. Minimize exposure during handling. |
| Container | Tightly sealed, non-reactive containers (e.g., glass or polypropylene). | Tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. |
Causality: Storing at low temperatures (-20°C to -80°C) drastically reduces the kinetic energy of molecules, slowing the rate of all potential degradation reactions.[4] Protecting from light prevents the input of energy required for photolytic cleavage.[4] An inert atmosphere removes oxygen, a key reactant in oxidative degradation.
Troubleshooting Guide
Issue 1: Inconsistent results in repeat analytical runs of the same sample.
-
Potential Cause 1: Sample Degradation in the Autosampler.
-
Why it happens: The autosampler compartment may not be temperature-controlled, or may be set to room temperature. Over several hours of a long analytical run, samples can degrade.
-
Troubleshooting Steps:
-
Always use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C).
-
Limit the time samples spend in the autosampler. If possible, prepare smaller batches or place samples on the autosampler just before they are scheduled to be injected.
-
Inject a "check standard" or a QC sample at regular intervals (e.g., every 10-20 injections) to monitor for systemic drift or degradation over the run time.
-
-
-
Potential Cause 2: Photodegradation from ambient lab lighting.
-
Why it happens: Standard laboratory lighting can be sufficient to cause degradation of highly photosensitive compounds over time.
-
Troubleshooting Steps:
-
Use amber autosampler vials or vials wrapped in aluminum foil.
-
Dim the lights in the immediate vicinity of the instrument if possible.
-
Prepare samples under yellow light if the compound is found to be extremely light-sensitive.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram of a stability sample.
-
Potential Cause 1: Interaction with container or solvent impurities.
-
Why it happens: Leachables from plastic containers or impurities in low-grade solvents (e.g., peroxides in THF or ethers) can react with the analyte.
-
Troubleshooting Steps:
-
Use high-purity, HPLC-grade or LC-MS grade solvents.
-
Ensure solvents are fresh and have been stored correctly. Do not use solvents from bottles that have been open for an extended period.
-
Use glass or high-quality polypropylene containers for sample storage and preparation.
-
-
-
Potential Cause 2: Formation of a new degradant.
-
Why it happens: This is the expected outcome of a stability study. The goal is to identify and characterize these new peaks.
-
Troubleshooting Steps:
-
This is a validation of your experimental design. The next step is characterization. Use a mass spectrometer (MS) detector to determine the mass-to-charge ratio (m/z) of the new peak.
-
Compare the mass of the new peak to the parent compound. A mass increase of +16 Da often suggests oxidation, while a loss of a known functional group would result in a corresponding mass decrease.
-
If possible, perform MS/MS fragmentation to elucidate the structure of the degradant.
-
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method. It involves intentionally subjecting the analyte to harsh conditions.
Workflow Diagram: Forced Degradation Study
Caption: Core principles of a stability-indicating analytical method.
Recommended Starting Conditions (LC-MS/MS):
-
Column: A C18 reversed-phase column with good peak shape for basic compounds (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 2.6 µm). *[5] Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase modifier for LC-MS that aids in the ionization of analytes in positive ion mode and improves peak shape. *[5][6] Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. This will help elute any degradants that may be more or less polar than the parent compound.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transition for Lasofoxifene 2-Oxide (requires initial determination via infusion) and conduct a full scan to detect unknown degradants.
Method Validation:
Once the forced degradation samples show adequate separation between the parent peak and degradant peaks, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the presence of degradants does not interfere with the accurate quantification of the analyte.
References
-
Liu, A. et al. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(7), 1432–1442. Available at: [Link]
-
LabRulez LCMS. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. LabRulez. Available at: [Link]
-
Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. Available at: [Link]
-
Shaik, R. P., Babu, P. S., Bannoth, C. K., & Challa, B. R. (2012). Validated stability-indicating liquid chromatographic method for the determination of Raloxifene (Anti-osteoporoticagent) in tablets. ResearchGate. Available at: [Link]
-
Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216416, Lasofoxifene. PubChem. Available at: [Link]
-
da Silva, A. C. S., et al. (2017). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of Lasofoxifene 2-Oxide
Welcome to the technical support center for the synthesis of Lasofoxifene 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this specific derivative. Drawing from established principles of organic chemistry and extensive experience in synthetic route development, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of Lasofoxifene 2-Oxide.
Introduction to the Synthesis: The N-Oxidation of Lasofoxifene
The synthesis of Lasofoxifene 2-Oxide involves the selective N-oxidation of the tertiary amine within the pyrrolidine ring of the Lasofoxifene molecule. This transformation, while conceptually straightforward, presents several practical challenges that can impact reaction yield, purity, and scalability. This guide will address these challenges systematically, providing both theoretical explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common challenges in the synthesis of Lasofoxifene 2-Oxide?
The primary challenges in synthesizing Lasofoxifene 2-Oxide revolve around achieving selective oxidation, managing side reactions, purifying the final product, and ensuring its stability. Lasofoxifene possesses multiple functionalities that could potentially react with oxidizing agents, leading to a mixture of undesired by-products. The key is to select an oxidant and reaction conditions that favor the formation of the N-oxide over other oxidation products.
FAQ 2: Which oxidizing agents are recommended for the N-oxidation of Lasofoxifene?
Several oxidizing agents can be employed for the N-oxidation of tertiary amines. The choice of reagent is critical for achieving high selectivity and yield.
| Oxidizing Agent | Common Solvents | Typical Temperature | Key Considerations |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 °C to room temperature | Highly effective, but can also epoxidize alkenes or hydroxylate aromatic rings if not controlled. |
| Hydrogen Peroxide (H₂O₂) | Water, Methanol, Acetic Acid | Room temperature to 50 °C | A greener oxidant, but the reaction can be slower and may require a catalyst.[1] |
| Oxone® (Potassium peroxymonosulfate) | Water/Acetonitrile, Methanol | 0 °C to room temperature | A versatile and stable oxidant, often used in biphasic systems. |
| Urea-Hydrogen Peroxide (UHP) | Dichloromethane (DCM), Acetonitrile | Room temperature | A solid, safe source of hydrogen peroxide, offering easier handling. |
For the synthesis of Lasofoxifene 2-Oxide, m-CPBA is a common starting point due to its high reactivity. However, careful control of stoichiometry and temperature is essential to prevent over-oxidation or side reactions on the phenolic and naphthalene rings.
FAQ 3: How can I minimize the formation of by-products during the reaction?
Minimizing by-products is crucial for a clean reaction and straightforward purification. Here are key strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. A large excess can lead to the formation of undesired oxidation products.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the exothermic nature of the oxidation and improve selectivity.
-
Protecting Groups: While not always necessary, protection of the phenolic hydroxyl group as a silyl ether or another suitable protecting group can prevent undesired oxidation at this site. However, this adds extra steps to the synthesis.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric oxygen.
FAQ 4: What are the best practices for purifying Lasofoxifene 2-Oxide?
The polarity of Lasofoxifene 2-Oxide is significantly higher than that of the starting material, Lasofoxifene. This difference is the basis for its purification.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate or dichloromethane), is typically effective.
-
Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative reverse-phase HPLC can be employed.
FAQ 5: How do I confirm the formation and purity of Lasofoxifene 2-Oxide?
A combination of analytical techniques is essential for confirming the identity and purity of the final product:
-
Thin Layer Chromatography (TLC): A significant decrease in the Rf value compared to the starting material is a good indication of N-oxide formation due to the increased polarity.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of Lasofoxifene 2-Oxide (M+H⁺ for C₂₈H₃₁NO₃).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbons adjacent to the N-oxide nitrogen will be shifted downfield compared to the starting material due to the deshielding effect of the N-O bond.
-
¹³C NMR: The carbons adjacent to the N-oxide nitrogen will also show a downfield shift.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product. A suitable method should be developed to separate the N-oxide from the starting material and any by-products.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Lasofoxifene 2-Oxide and provides actionable solutions.
Problem 1: Low or No Conversion to the N-Oxide
Possible Causes:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded over time.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solvent Issues: The chosen solvent may not be suitable for the reaction.
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a known substrate.
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor the progress by TLC.
-
Gradually increase the reaction temperature, but be mindful of potential side reactions.
-
-
Solvent Selection: Ensure the solvent is dry and appropriate for the chosen oxidant. For instance, with m-CPBA, anhydrous dichloromethane or chloroform is recommended.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Over-oxidation: Use of a large excess of the oxidizing agent or high reaction temperatures.
-
Oxidation at Other Sites: The phenolic hydroxyl group or the aromatic rings may have been oxidized.
Troubleshooting Steps:
-
Reduce Oxidant Stoichiometry: Carefully control the amount of oxidizing agent used (start with 1.1 equivalents).
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower temperatures to improve selectivity.
-
Consider a Milder Oxidant: If m-CPBA proves to be too harsh, explore milder reagents like sodium perborate or urea-hydrogen peroxide.
-
Protect Sensitive Functional Groups: If selectivity remains an issue, consider protecting the phenolic hydroxyl group prior to the N-oxidation step.
Problem 3: Difficulty in Purifying the Product
Possible Causes:
-
Similar Polarity of By-products: Some by-products may have polarities close to the desired N-oxide.
-
Product Streaking on Silica Gel: The basic nature of the N-oxide can cause it to interact strongly with the acidic silica gel.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Try different solvent systems for column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce streaking and improve separation.
-
Consider using neutral or basic alumina for chromatography instead of silica gel.
-
-
Alternative Purification Methods:
-
Explore crystallization from various solvent mixtures.
-
For small-scale purification, preparative TLC or HPLC can be effective.
-
Part 3: Experimental Workflow & Visualization
Generalized Experimental Protocol for N-Oxidation of Lasofoxifene
Disclaimer: This is a generalized protocol and may require optimization based on laboratory conditions and scale.
-
Dissolution: Dissolve Lasofoxifene (1 equivalent) in a suitable solvent (e.g., anhydrous dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium sulfite).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic by-products, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization: Characterize the purified product using MS, ¹H NMR, ¹³C NMR, and determine its purity by HPLC.
Visualizing the Synthetic Workflow
Caption: Troubleshooting logic for common synthesis issues.
References
-
Fanning, S. W., et al. (2018). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 7, e42616. [Link]
-
PubChem. (n.d.). Lasofoxifene. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]
-
Gennari, L., Merlotti, D., & Nuti, R. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of today (Barcelona, Spain : 1998), 42(6), 355–367. [Link]
-
Pharmaffiliates. (n.d.). Lasofoxifene-impurities. [Link]
-
YouTube. (2021). oxidation of Nitrogen containing compounds amines | Lec no 12 | Organic Chemistry | 20-05-2021. [Link]
Sources
Troubleshooting poor recovery of Lasofoxifene 2-Oxide during sample preparation
Technical Support Center: Lasofoxifene 2-Oxide Recovery
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for poor recovery of Lasofoxifene 2-Oxide during sample preparation. As your dedicated scientific resource, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower your research.
Understanding the Analyte: Lasofoxifene and its N-Oxide Metabolite
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) known for its high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1][2] It is structurally distinct from earlier SERMs and exhibits improved oral bioavailability, partly due to increased resistance to intestinal glucuronidation.[3]
Like many drugs containing a tertiary amine, lasofoxifene is metabolized to form an N-oxide derivative, in this case, Lasofoxifene 2-Oxide. N-oxide metabolites can be pharmacologically active and are often more polar than the parent drug.[4][5] However, they can also be unstable and may revert to the parent compound under certain conditions, which presents a significant challenge during bioanalysis.[5][6]
Key Physicochemical Properties to Consider:
| Property | Implication for Sample Preparation |
| Polarity | Lasofoxifene 2-Oxide is more polar than Lasofoxifene. This influences the choice of extraction solvents and solid-phase extraction (SPE) sorbents.[4] |
| Basicity | The N-oxide group is weakly basic. The pH of the sample and extraction solvents will significantly affect its ionization state and, consequently, its retention and elution behavior.[7] |
| Stability | N-oxides can be susceptible to degradation (reduction back to the parent amine) under certain pH, temperature, and matrix conditions.[5][8] |
Troubleshooting Hub: Frequently Asked Questions (FAQs)
This section addresses common issues leading to poor recovery of Lasofoxifene 2-Oxide. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Q1: My recovery of Lasofoxifene 2-Oxide is consistently low after Solid-Phase Extraction (SPE). What are the likely causes?
Low recovery in SPE is a frequent challenge.[9][10] For a polar metabolite like Lasofoxifene 2-Oxide, the issue often lies in the fundamental interactions between the analyte, the sorbent, and the solvents.
Potential Causes & Solutions:
-
Analyte Breakthrough During Loading: This occurs when the analyte does not adequately bind to the SPE sorbent and is lost in the load fraction.[10][11]
-
Scientific Rationale: The sample solvent may be too strong (i.e., has a high elution strength), preventing the polar Lasofoxifene 2-Oxide from adsorbing to the sorbent.[12]
-
Troubleshooting Protocol:
-
Analyze the Flow-Through: Collect the fraction that passes through the cartridge during sample loading. Analyze it for the presence of Lasofoxifene 2-Oxide.
-
Dilute the Sample: If the analyte is detected in the flow-through, dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
-
Optimize Loading Conditions: Reduce the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent.[9]
-
-
-
Premature Elution During Washing: The analyte is washed off the cartridge along with interferences before the elution step.[10]
-
Scientific Rationale: The wash solvent may be too strong, stripping the weakly-retained Lasofoxifene 2-Oxide from the sorbent.[12]
-
Troubleshooting Protocol:
-
Analyze the Wash Fraction: Collect and analyze the wash solvent for the presence of your analyte.
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash step. For example, if using 20% methanol, try 10% or 5%.
-
Consider pH: Ensure the pH of the wash solvent maintains the desired ionization state of Lasofoxifene 2-Oxide to maximize retention.
-
-
-
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte completely from the sorbent.[9][10]
-
Scientific Rationale: The N-oxide functionality imparts significant polarity. A sufficiently strong or appropriate solvent is needed to break the interactions with the sorbent.
-
Troubleshooting Protocol:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer.[9]
-
Modify Elution Solvent pH: For ion-exchange sorbents, adjusting the pH of the elution solvent to neutralize the charge on the analyte can facilitate its release. For Lasofoxifene 2-Oxide, which is basic, adding a small amount of acid to the elution solvent might be necessary if using a cation exchange mechanism. Conversely, for a reversed-phase sorbent, ensuring the analyte is in its most non-polar (neutral) form during loading and washing is key.
-
Increase Elution Volume: Pass a larger volume of the elution solvent through the cartridge to ensure complete desorption.[9]
-
-
-
Improper Sorbent Choice: The selected sorbent chemistry is not optimal for retaining a polar metabolite.
-
Scientific Rationale: Standard reversed-phase sorbents (like C18) may not be retentive enough for polar compounds like N-oxides.[9]
-
Troubleshooting Protocol:
-
Consider a More Polar Sorbent: Explore polymeric sorbents or those with mixed-mode (reversed-phase and ion-exchange) functionalities.
-
Hydrophilic Interaction Chromatography (HILIC) Sorbents: These can be effective for highly polar analytes.[13]
-
-
Workflow for Troubleshooting SPE Recovery:
Caption: A decision tree for troubleshooting poor SPE recovery.
Q2: Could the pH of my sample be affecting the stability and recovery of Lasofoxifene 2-Oxide?
Absolutely. The pH is a critical parameter for N-oxide compounds.[8][14]
Scientific Rationale:
-
Stability: N-oxides are generally more stable in neutral to slightly acidic conditions.[7][8] In alkaline (basic) environments, they can be more susceptible to degradation.[8] Furthermore, at pH values below their pKa, they can become protonated, which can destabilize proteins in the sample matrix.[4]
-
Solubility and Extraction Efficiency: The ionization state of Lasofoxifene 2-Oxide, governed by pH, dictates its solubility in aqueous and organic phases.[14] For liquid-liquid extraction (LLE), adjusting the pH to ensure the analyte is in its neutral, more non-polar form will enhance its partitioning into the organic solvent.[15][16] For reversed-phase SPE, a neutral form is also preferable for retention.
Troubleshooting Protocol:
-
Measure Sample pH: Always measure the pH of your biological matrix (e.g., plasma, urine) before processing.
-
pH Adjustment: If necessary, adjust the pH of the sample to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer. This can improve stability.
-
Extraction pH Optimization:
-
For LLE: To extract into an organic solvent, adjust the aqueous sample to a pH two units above the pKa of the pyrrolidine nitrogen to ensure it is in its neutral form.[15]
-
For SPE (Reversed-Phase): Adjust the sample pH to neutralize the molecule for optimal retention on the non-polar sorbent.
-
-
Stability Check: Perform a simple stability experiment. Spike Lasofoxifene 2-Oxide into your sample matrix at different pH values (e.g., 5, 7, 9) and analyze the concentration over time at room temperature.
Q3: I suspect my analyte is degrading during sample storage and processing. How can I confirm and prevent this?
N-oxide metabolites can be unstable, and their conversion back to the parent drug is a known issue, especially in hemolyzed plasma.[5][17]
Scientific Rationale:
Components within biological matrices, such as enzymes or heme from red blood cells, can catalyze the reduction of N-oxides.[8][17] Elevated temperatures and exposure to light can also accelerate degradation.[8]
Troubleshooting Protocol:
-
Work Quickly and Keep Samples Cold: Process samples on ice and minimize the time they spend at room temperature.[18]
-
Storage Conditions: Store biological samples at -80°C immediately after collection and until analysis.[18]
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the sample can prevent reductive degradation. However, this must be carefully validated to ensure it doesn't interfere with the analysis.
-
Choice of Solvents: Some studies have shown that N-oxides have better stability in acetonitrile compared to methanol.[8] If using protein precipitation, acetonitrile may be a better choice to minimize degradation.[17]
-
Validate Stability: As per regulatory guidelines, it is crucial to perform stability assessments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[19][20] This involves analyzing QC samples at various time points and conditions to ensure the analyte concentration remains consistent.
Experimental Workflow for Assessing Analyte Stability:
Caption: A workflow for validating the stability of Lasofoxifene 2-Oxide.
Q4: Could my choice of extraction method (LLE vs. SPE) be the problem?
Yes, the extraction method must be well-suited to the analyte's properties.
-
Liquid-Liquid Extraction (LLE):
-
Pros: Simple and inexpensive.[21]
-
Cons: Can be less selective, prone to emulsion formation, and may not be efficient for highly polar metabolites.[21][22] For Lasofoxifene 2-Oxide, achieving high recovery from an aqueous biological matrix into a non-polar organic solvent can be difficult without significant pH manipulation and salt addition.[15]
-
-
Solid-Phase Extraction (SPE):
Recommendation:
For a polar metabolite like Lasofoxifene 2-Oxide in a complex biological matrix, SPE is generally the preferred method due to its superior selectivity and recovery potential.[23] If you are using LLE and experiencing issues, consider switching to an optimized SPE protocol.
Final Recommendations from Your Application Scientist
-
Systematic Troubleshooting: Don't change multiple parameters at once. Follow a logical, stepwise approach as outlined in the diagrams above. Start by analyzing all fractions from your current method to diagnose where the loss is occurring.[11]
-
Understand Your Analyte: The polar, basic nature of Lasofoxifene 2-Oxide is the key to solving recovery issues. All method development choices should be made with these properties in mind.
-
Method Validation is Non-Negotiable: Rigorously validate your final analytical method for accuracy, precision, selectivity, and stability according to established guidelines.[19][20][24] This ensures your data is reliable and reproducible.
-
Consider the Parent Drug: Since Lasofoxifene 2-Oxide can revert to Lasofoxifene, it is crucial to chromatographically separate these two compounds to avoid inaccurate quantification.[17]
By carefully considering the chemical nature of Lasofoxifene 2-Oxide and systematically troubleshooting your sample preparation protocol, you can overcome recovery challenges and generate high-quality, reliable data for your research.
References
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc. [Link to be provided when available]
-
Bioanalytical Methods Validation for Human Studies. (1998). U.S. Food and Drug Administration. [Link]
-
Lasofoxifene. PubChem. National Institutes of Health. [Link]
- Troubleshooting low recovery in solid-phase extraction for d4-labeled metabolites. (2025). BenchChem. [Link to be provided when available]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). United Nations Office on Drugs and Crime. [Link]
-
Three Common SPE Problems. (2017). LCGC International. [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media. [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST). [Link]
-
Low Recovery Rate of SPE Cartridges. (2023). Hawach Scientific Co., Ltd. [Link]
-
Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. (2012). Chemical Research in Toxicology. [Link]
-
How Can We Improve Our Solid Phase Extraction Processes? (2022). SCION Instruments. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). Journal of Medicinal Chemistry. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2018). LCGC International. [Link]
- Improving the stability of Integerrimine N-oxide in analytical solvents. (2025). BenchChem. [Link to be provided when available]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). ACS Publications. [Link]
-
Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. (2021). The AAPS Journal. [Link]
-
Drug discovery from Nature: automated high-quality sample preparation. (2000). Semantic Scholar. [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. [Link]
-
Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). (2024). AACR Journals. [Link]
- Stability of Echimidine N-oxide in different solvents and pH. (2025). BenchChem. [Link to be provided when available]
-
LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. LabRulez LCMS. [Link]
-
Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
-
Lasofoxifene. Wikipedia. [Link]
-
Adsorption of Therapeutic and Recreational Drugs During Prolonged Storage of Plasma Samples in Gel Separator Tubes. (2021). Journal of Analytical Toxicology. [Link]
-
Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. (2009). Expert Opinion on Investigational Drugs. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). Molecules. [Link]
-
Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). (2002). Defense Technical Information Center. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. (2008). Bioanalysis. [Link]
-
Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. (2022). eLife. [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2014). ResearchGate. [Link]
-
Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. (2013). Journal of the American Chemical Society. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link to be provided when available]
-
Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity. (2022). eLife. [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2012). Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Phase 2 Data Support Development of Lasofoxifene in ESR1-mutant, ER+/HER2– Breast Cancer. (2023). OncLive. [Link]
-
Bioactivation of Selective Estrogen Receptor Modulators (SERMs). (2006). Current Drug Metabolism. [Link]
-
A. Chemical structure of estradiol, lasofoxifene, and the currently... (2009). ResearchGate. [Link]
-
The 2.0 A Crystal Structure of the ERalpha Ligand-Binding Domain Complexed With Lasofoxifene. (2002). Journal of Medicinal Chemistry. [Link]
-
Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic. [Link]
-
Metabolomics Sample Preparation in Toxicology and Clinical Testing. Organomation. [Link]
-
(PDF) Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. (2022). ResearchGate. [Link]
-
Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. (2013). ResearchGate. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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- 12. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
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- 18. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 19. pharmanet.com.br [pharmanet.com.br]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
- 23. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Improving Chromatographic Resolution of Lasofoxifene and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Lasofoxifene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for achieving optimal separation and resolution in your experiments. We will delve into the causality behind common chromatographic issues and offer field-proven insights to enhance your analytical workflows.
Section 1: Understanding the Analytes - Lasofoxifene and Its Metabolites
Lasofoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) with a naphthalene-derived structure.[1][2] Its metabolism is a critical aspect of its pharmacological profile, primarily involving Phase I oxidation and Phase II conjugation reactions, such as glucuronidation.[3] The structural similarities between the parent drug and its metabolites present a significant challenge for chromatographic separation.[4]
Key metabolites of Lasofoxifene include hydroxylated forms and their subsequent glucuronide conjugates.[3] For instance, Lasofoxifene can be metabolized to catechol regioisomers, which can be further oxidized.[5] A major metabolite is Lasofoxifene β-D-Glucuronide (Metabolite M7).[6] Understanding the subtle structural differences and physicochemical properties of these compounds is fundamental to developing a robust separation method.
dot graph "Metabolism_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Lasofoxifene [label="Lasofoxifene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase I Metabolism\n(Oxidation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylated_Metabolites [label="Hydroxylated Metabolites\n(e.g., Catechols)"]; Phase2 [label="Phase II Metabolism\n(Glucuronidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_Conjugates [label="Glucuronide Conjugates\n(e.g., Metabolite M7)"];
Lasofoxifene -> Phase1; Phase1 -> Hydroxylated_Metabolites; Hydroxylated_Metabolites -> Phase2; Phase2 -> Glucuronide_Conjugates; } caption { label = "Figure 1: Simplified metabolic pathway of Lasofoxifene."; fontsize = 10; fontname = "Arial"; } dot
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Lasofoxifene and its metabolites in a question-and-answer format.
Peak Shape Problems
Question: I am observing significant peak tailing for Lasofoxifene and its basic metabolites. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a frequent problem in reversed-phase HPLC, often caused by interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[7] Ionized silanols can lead to secondary interactions, causing the peaks to tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lasofoxifene is a basic compound. Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or phosphoric acid) will suppress the ionization of residual silanol groups on the column packing, thereby minimizing these secondary interactions.[7]
-
Use of High-Purity Silica Columns: Modern, high-purity silica columns have a lower concentration of acidic silanol groups, which significantly reduces peak tailing for basic compounds.[7]
-
Mobile Phase Additives: While less common with modern columns, adding a basic competitor like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is often not necessary with high-purity phases.[7]
-
Sufficient Buffer Concentration: Inadequate buffer concentration can also lead to peak tailing. A buffer concentration of 10-25 mM is generally sufficient for most reversed-phase applications to maintain a stable pH.[7][8] If you suspect this is an issue, try doubling the buffer concentration.[8]
-
Check for Column Contamination: Adsorption of sample components on the column inlet frit can distort peak shape for all analytes.[9] Backflushing the column may resolve this issue.[8]
Question: My peaks are fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing and can be indicative of:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[7] Try reducing the injection volume or sample concentration.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Resolution and Co-elution Issues
Question: Lasofoxifene and one of its hydroxylated metabolites are co-eluting. How can I improve their separation?
Answer:
Improving the resolution between closely related compounds like a parent drug and its metabolite requires manipulation of chromatographic selectivity (α), efficiency (N), and retention factor (k).[10]
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of organic solvent will increase retention and may improve separation.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.
-
-
Change Stationary Phase Chemistry:
-
If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide different interactions (e.g., pi-pi interactions) that may resolve structurally similar compounds.[11]
-
-
Adjust Mobile Phase pH:
-
Small changes in the mobile phase pH can alter the ionization state of the analytes and thus their retention and selectivity. This is particularly effective if the pKa values of the co-eluting compounds are different.
-
-
Temperature Optimization:
-
Varying the column temperature can influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can improve efficiency by reducing mobile phase viscosity.
-
Experimental Protocol: Method Development for Improved Resolution
-
Initial Scouting: Begin with a generic gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Organic Modifier Evaluation: Repeat the gradient using methanol as the organic modifier. Compare the chromatograms for changes in elution order and resolution.
-
pH Screening: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 6.8 using appropriate buffers like phosphate or acetate) and repeat the analysis.
-
Stationary Phase Screening: If co-elution persists, screen different column chemistries such as a Phenyl-hexyl or PFP column.
dot graph "Resolution_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Poor Resolution or\nCo-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Mobile_Phase [label="Optimize Mobile Phase"]; Change_Stationary_Phase [label="Change Stationary Phase"]; Adjust_pH [label="Adjust pH"]; Optimize_Temperature [label="Optimize Temperature"]; Successful_Separation [label="Successful Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Optimize_Mobile_Phase; Optimize_Mobile_Phase -> Change_Stationary_Phase [label="If not resolved"]; Change_Stationary_Phase -> Adjust_pH [label="If not resolved"]; Adjust_pH -> Optimize_Temperature [label="If not resolved"]; Optimize_Mobile_Phase -> Successful_Separation [label="Resolved"]; Change_Stationary_Phase -> Successful_Separation [label="Resolved"]; Adjust_pH -> Successful_Separation [label="Resolved"]; Optimize_Temperature -> Successful_Separation [label="Resolved"]; } caption { label = "Figure 2: Workflow for troubleshooting poor resolution."; fontsize = 10; fontname = "Arial"; } dot
Sensitivity and Detection
Question: I am having trouble detecting low levels of a specific Lasofoxifene metabolite. How can I improve the sensitivity of my UPLC-MS/MS method?
Answer:
Low sensitivity in UPLC-MS/MS analysis can stem from several factors, including inefficient ionization, matrix effects, or suboptimal MS/MS parameters.
Enhancement Strategies:
-
Optimize Mass Spectrometry Parameters:
-
Source Conditions: Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the signal for your specific analytes.
-
Compound-Dependent Parameters: Perform compound tuning via direct infusion to determine the optimal precursor and product ions, collision energy, and other compound-specific parameters for each metabolite.[12]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to concentrate the analytes and remove interfering matrix components. This can significantly reduce matrix effects and improve the signal-to-noise ratio.[11]
-
Micro-elution SPE: This technique uses smaller bed masses and elution volumes, resulting in more concentrated samples and enhanced sensitivity.[11]
-
-
Mobile Phase Modifiers:
-
The choice and concentration of the mobile phase additive can influence ionization efficiency. For positive electrospray ionization (ESI), formic acid (0.1%) is common. For some compounds, ammonium formate or ammonium acetate can enhance signal intensity.
-
| Parameter | Recommendation for Sensitivity Enhancement | Rationale |
| Sample Preparation | Solid-Phase Extraction (SPE), particularly micro-elution formats. | Concentrates the analyte and removes matrix interferences.[11] |
| Ion Source | Optimize spray voltage, gas flows, and temperature. | Maximizes analyte ionization and transfer into the mass spectrometer. |
| MS/MS Parameters | Infuse each analyte to determine optimal MRM transitions and collision energies. | Ensures the most intense and specific product ions are monitored.[12] |
| Mobile Phase | Test different additives (e.g., formic acid, ammonium formate). | The additive affects the pH and ionization efficiency in the ESI source. |
Section 3: Method Validation and System Suitability
A validated analytical method ensures reliable and reproducible results. Key validation parameters are outlined by the International Council for Harmonisation (ICH) guidelines.[13]
Question: What are the essential parameters to consider when validating an HPLC method for Lasofoxifene and its metabolites?
Answer:
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The core parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels is recommended.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies of spiked samples.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[13]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[13]
System Suitability Testing (SST):
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria (Typical) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | To ensure peak symmetry. |
| Resolution (Rs) | Rs ≥ 2.0 between critical peaks | To confirm adequate separation. |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% for peak area and retention time | To verify the precision of the injection and system.[14] |
| Theoretical Plates (N) | > 2000 (column dependent) | To assess column efficiency. |
References
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ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lasofoxifene metabolite M7. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
El-Behery, M. (2023, July 25). Chromatography For Drug Metabolism Explained. Technology Networks. Retrieved from [Link]
- Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Chirality, 31(7), 524-533.
- Dihya, S. P., & Sane, R. T. (2024). Chromatography. In StatPearls.
-
Pharmastuff4u. (2023, December 24). What factors affect resolution in chromatography?. Retrieved from [Link]
- Kou, D., et al. (2007). Validation of a dissolution method with HPLC analysis for lasofoxifene tartrate low dose tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1064-1071.
-
ResearchGate. (n.d.). Validation of a dissolution method with HPLC analysis for lasofoxifene tartrate low dose tablets. Retrieved from [Link]
- Ranganayakulu, Y., Babu, K. R., Rao, T. N., & Reddy, A. M. (2017). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase - liquid chromatographic method. Scholars Academic Journal of Pharmacy, 6(11), 472-481.
- Michalsen, B. T., Gherezghiher, T. B., Choi, J., Chandrasena, R. E. P., & Bolton, J. L. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(5), 1133–1142.
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National Center for Biotechnology Information. (n.d.). Lasofoxifene tartrate. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Lasofoxifene. Retrieved from [Link]
- de Wit, M., et al. (2020). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
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Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube. Retrieved from [Link]
- Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75220.
- Kumar, L., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis, 16(3), 141-153.
- Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75220.
- Sasakura, K., et al. (2017). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 22(10), 1649.
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-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Technical Support Center: Addressing Variability in Cell-Based Assay Results with Lasofoxifene 2-Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lasofoxifene 2-Oxide in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate variability and ensure the robustness and reproducibility of your experimental data.
Introduction to Lasofoxifene and its Role in Cell-Based Assays
Lasofoxifene is a third-generation non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3] It binds with high affinity to both ERα and ERβ.[1] In bone tissue, it acts as an agonist, mimicking the beneficial effects of estrogen on bone mineral density, while in breast and uterine tissues, it generally functions as an antagonist, blocking the proliferative effects of estrogen.[1][2] This dual activity makes it a compound of significant interest in research for conditions like osteoporosis and ER-positive breast cancer.[2][4] Lasofoxifene 2-Oxide is a metabolite of Lasofoxifene.
Cell-based assays are fundamental tools for evaluating the efficacy and mechanism of action of compounds like Lasofoxifene 2-Oxide. However, the inherent biological complexity of these systems can often lead to variability in experimental results. This guide will walk you through the common causes of such variability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with Lasofoxifene 2-Oxide in cell-based assays.
Q1: What are the most common sources of variability in my cell-based assay results with Lasofoxifene 2-Oxide?
Variability in cell-based assays is a multifaceted issue that can originate from several stages of the experimental workflow.[5] The primary sources can be broadly categorized as follows:
-
Cellular Factors:
-
Cell Line Integrity: The genetic stability and identity of your cell line are paramount. High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, including the estrogen receptors that Lasofoxifene 2-Oxide targets.[5]
-
Cell Health and Viability: The physiological state of your cells at the time of the experiment can significantly impact their response. Factors like confluence, nutrient availability, and stress levels can all contribute to variability.
-
Heterogeneity of Estrogen Receptor (ER) Expression: ER expression can be heterogeneous within a cell population and can change over time or with treatment.[6][7][8] This is a critical consideration for a SERM like Lasofoxifene.
-
-
Reagent and Culture Conditions:
-
Serum Batch Variability: Fetal Bovine Serum (FBS) is a complex mixture of hormones, growth factors, and other biomolecules.[9][10][11] Different lots of FBS can have varying compositions, which can significantly influence cell growth, morphology, and responsiveness to treatment.[9][12][13]
-
Compound Stability and Handling: The stability, solubility, and storage of your Lasofoxifene 2-Oxide stock solution are critical. Improper handling can lead to degradation or precipitation, altering the effective concentration in your assay.
-
Plasticware Interactions: Lipophilic compounds like Lasofoxifene can adsorb to plastic surfaces of microplates and pipette tips, reducing the actual concentration of the compound exposed to the cells.[14][15]
-
-
Assay Procedure and Data Analysis:
-
Inconsistent Cell Seeding: Uneven cell distribution across a microplate can lead to well-to-well variations in cell number and, consequently, in the assay signal.[16]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability in any assay.[16][17]
-
Inadequate Normalization: Failure to properly normalize your data can obscure true biological effects and amplify experimental noise.[18][19]
-
Q2: My dose-response curve for Lasofoxifene 2-Oxide is inconsistent between experiments. What could be the cause?
Inconsistent dose-response curves are a common challenge. The underlying reasons often relate to the factors mentioned above, but here are some specific troubleshooting steps:
-
Verify Cell Line Identity and Passage Number:
-
Action: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line.[20][21][22][23] This is the gold standard for cell line authentication.[21]
-
Rationale: Misidentified or cross-contaminated cell lines are a significant problem in biomedical research and can lead to irrelevant and irreproducible results.[21][22] It is also crucial to use cells within a consistent and low passage number range to minimize the effects of genetic drift.[24][25]
-
-
Standardize Cell Seeding and Culture Conditions:
-
Action: Develop a strict protocol for cell seeding, ensuring a homogenous cell suspension and consistent cell numbers in each well. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[16]
-
Rationale: Cell density can influence cell cycle status and signaling pathways, thereby affecting the cellular response to Lasofoxifene 2-Oxide.
-
-
Assess Serum Lot-to-Lot Variability:
Q3: I'm observing a high background signal in my luciferase reporter assay for estrogen receptor activity. How can I reduce it?
High background in luciferase assays can mask the true signal from your experimental treatment. Here are some potential causes and solutions:
-
Reagent Quality and Preparation:
-
Action: Ensure that your luciferase substrate (luciferin) is freshly prepared and protected from light.[17] Consider using a luminometer with an automated injector to ensure consistent and rapid mixing of the reagent with the cell lysate.[17]
-
Rationale: Luciferin can degrade over time, leading to reduced signal and potentially higher background.[17] Automated injection minimizes variability in the timing of signal measurement.[17]
-
-
Promoter Strength and Plasmid Ratios:
-
Action: If using a dual-luciferase system, ensure the control reporter (e.g., Renilla) is driven by a weaker promoter than the experimental reporter (e.g., Firefly).[26] Optimize the ratio of your reporter plasmid to the transfection reagent.[17]
-
Rationale: A very strong promoter on the control plasmid can sometimes interfere with the expression of the experimental reporter.[26] The efficiency of transfection directly impacts the signal strength.[17]
-
-
Choice of Microplates:
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific issues you might encounter.
Guide 1: Mitigating Variability from Cell Culture and Seeding
Problem: High well-to-well or plate-to-plate variability in assay results.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for cell culture and seeding variability.
Detailed Protocol: Standardized Cell Seeding
-
Cell Growth and Harvesting:
-
Culture cells in appropriate media and supplements, ensuring they do not become over-confluent.[16]
-
Harvest cells when they are in the logarithmic growth phase (typically 70-80% confluency).
-
Use a consistent method for cell detachment (e.g., trypsinization), ensuring complete dissociation into a single-cell suspension.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Simultaneously assess cell viability using a method like trypan blue exclusion. Aim for >95% viability.
-
-
Seeding:
-
Dilute the cell suspension to the desired seeding density in pre-warmed media.
-
Gently and thoroughly mix the cell suspension before and during plating to prevent settling.[16]
-
Pipette the cell suspension into the center of each well, avoiding contact with the well walls.
-
After seeding, gently rock the plate in a north-south and east-west motion to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
Guide 2: Addressing Issues with Lasofoxifene 2-Oxide and Other Reagents
Problem: Reduced or inconsistent compound activity.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Compound Degradation | Lasofoxifene 2-Oxide, like many organic molecules, can be sensitive to light, temperature, and freeze-thaw cycles. Degradation leads to a lower effective concentration. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles.[17] Store protected from light at the recommended temperature. |
| Compound Precipitation | The solubility of Lasofoxifene 2-Oxide in aqueous cell culture media may be limited. Precipitation will drastically reduce its bioavailability to the cells. | Visually inspect stock and working solutions for any precipitate. If necessary, gently warm and vortex to redissolve. Consider the use of a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells. |
| Adsorption to Plasticware | Lasofoxifene is a lipophilic compound, which can lead to its adsorption onto the surfaces of plastic labware, such as pipette tips and microplates.[14][15] This reduces the actual concentration delivered to the cells. | Use low-retention pipette tips. Consider using polypropylene plates, which may have lower binding properties for some lipophilic compounds compared to polystyrene. Pre-incubating plates with media before adding the compound can sometimes help to saturate non-specific binding sites. |
| Leaching from Plasticware | Some plastic labware can leach chemicals that may interfere with the assay, for example, by acting as endocrine disruptors or enzyme inhibitors.[27][28] | Use high-quality, certified nuclease- and pyrogen-free plasticware from reputable suppliers. If leaching is suspected, test different brands of plates and tips. |
Guide 3: Optimizing Luciferase Reporter Assays
Problem: Low signal-to-noise ratio or high variability in a dual-luciferase assay.
Experimental Workflow for Optimization:
Caption: Workflow for optimizing a dual-luciferase reporter assay.
Key Considerations for Signal Stability:
Different luciferase reporter systems have different signal kinetics. "Flash" assays produce a bright but short-lived signal, while "glow" assays provide a more stable but less intense signal.[29][30]
| Assay Type | Signal Characteristics | Best For |
| Flash Luciferase Assays | High intensity, rapid decay (half-life of minutes).[29][30] | Single-tube luminometers or plate readers with injectors. Not ideal for batch processing of many plates. |
| Glow Luciferase Assays | Lower intensity, stable signal (half-life of hours).[29] | High-throughput screening and batch processing of multiple plates without injectors. |
Action: Choose a luciferase assay system whose signal stability is compatible with your experimental workflow and available instrumentation.[31]
Data Normalization Strategies
Proper normalization is crucial for reducing variability and obtaining meaningful results.[18]
Why Normalize?
Normalization corrects for variability that is not due to the biological effect being studied. This includes variations in:
-
Cell number per well
-
Transfection efficiency
-
Cell health and metabolic activity
Common Normalization Methods:
| Normalization Method | Principle | Pros | Cons |
| Internal Control Reporter (e.g., Renilla) | Co-transfection of a second reporter plasmid driven by a constitutive promoter. The experimental reporter signal is divided by the control reporter signal.[26] | Corrects for well-to-well variations in transfection efficiency and cell number. | The control promoter's activity might be affected by the experimental treatment. Requires a dual-reporter assay system. |
| Total Protein Quantification | The experimental signal is normalized to the total protein content in the cell lysate of each well. | Accounts for differences in cell number and biomass. | Can be more labor-intensive. Assumes that the experimental treatment does not significantly alter total protein content. |
| Cell Viability/Cytotoxicity Assay | The experimental signal is normalized to a measure of cell viability (e.g., resazurin or CellTiter-Glo® assay). | Excellent for distinguishing between a specific effect on the reporter and a general effect on cell health.[32] Allows for multiplexing.[32] | Requires an additional assay step and reagents. |
| Normalization to Negative Controls | Experimental values are normalized to the average of the vehicle-treated (negative control) wells on the same plate.[33] | Simple to implement and corrects for plate-to-plate variation. | Assumes that the negative control wells are representative of the baseline cellular state and are not affected by plate position effects. |
Recommendation: For reporter gene assays, using an internal control reporter is the most common and generally effective method. For other types of assays, normalizing to cell number (determined by a viability assay) or total protein content are robust alternatives.
Conclusion
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- PubMed. (n.d.). The variability of estrogen receptors in metastatic breast cancer.
- Journal of Nuclear Medicine. (2011, September 8). Between-Patient and Within-Patient (Site-to-Site) Variability in Estrogen Receptor Binding, Measured In Vivo by 18F-Fluoroestradiol PET.
- PubMed. (n.d.). Factors affecting estrogen receptor status in a multiracial Asian country: an analysis of 3557 cases.
- ResearchGate. (2025, August 9). On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware.
- National Center for Biotechnology Information. (n.d.). Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis.
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- BenchChem. (2025). Technical Support Center: Optimizing Cell-Based Assays for Estrogen Metabolites.
- ResearchGate. (2022, May 13). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells.
- PubMed Central. (n.d.). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells.
- eLife. (2022, May 16). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells.
- Sermonix Pharmaceuticals. (2019, June 2). Lasofoxifene Shows Promise as Treatment for ER-Positive Metastatic Breast Cancer.
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- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- MDPI. (n.d.). A Closer Look at Estrogen Receptor Mutations in Breast Cancer and Their Implications for Estrogen and Antiestrogen Responses.
- bioRxiv. (2021, August 28). Stereo-specific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activit.
- PubMed Central. (2023, December 30). Impact of plastic-related compounds on the gene expression signature of HepG2 cells transfected with CYP3A4.
- PubMed. (2022, May 16). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells.
- National Center for Biotechnology Information. (2014, December 2). Effects of lasofoxifene and bazedoxifene on B cell development and function.
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Strategies to minimize degradation of Lasofoxifene 2-Oxide in vitro
Welcome to the technical support center for researchers working with Lasofoxifene and its metabolites. This guide provides in-depth strategies, troubleshooting advice, and standardized protocols to minimize the in vitro degradation of Lasofoxifene 2-Oxide, a key metabolite of Lasofoxifene. Our focus is on maintaining the integrity of your experimental samples by understanding and mitigating the chemical instabilities of this compound.
Introduction: The Challenge of Lasofoxifene 2-Oxide Stability
Lasofoxifene, a selective estrogen receptor modulator (SERM), undergoes extensive metabolism. Phase I oxidation, primarily via CYP3A4/3A5 and CYP2D6, is a major metabolic pathway.[1] This process includes hydroxylation and oxidation at the pyrrolidine ring, leading to the formation of various metabolites, including Lasofoxifene 2-Oxide.[2] Studies have shown that Lasofoxifene can be oxidized to catechol intermediates, which are precursors to reactive o-quinones.[3] This inherent susceptibility to oxidation is a critical consideration for in vitro studies, as Lasofoxifene 2-Oxide is likely to share or have an enhanced vulnerability to similar degradation pathways.
The primary challenge in working with Lasofoxifene 2-Oxide in vitro is preventing its further oxidative degradation. This guide will provide a systematic approach to identify potential sources of degradation in your experimental setup and offer practical solutions to minimize them.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during in vitro experiments with Lasofoxifene 2-Oxide.
Question 1: I am observing a rapid loss of Lasofoxifene 2-Oxide in my cell culture medium over time. What are the likely causes?
Answer: Rapid degradation in cell culture medium is often multifactorial. The primary suspects are:
-
Oxidation: The most common degradation pathway for compounds like Lasofoxifene and its metabolites.[3][4] This can be catalyzed by components in your culture medium (e.g., metal ions, riboflavin) or by reactive oxygen species (ROS) generated by cellular metabolism.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate and accelerate oxidative reactions.[5][6]
-
pH Instability: Although less common for this class of compounds compared to hydrolysis, significant deviations from the optimal pH range can affect stability.
-
Adsorption: The compound may be adsorbing to the surface of your plasticware (e.g., flasks, plates, pipette tips), leading to an apparent loss from the solution.[6]
Question 2: How can I determine if oxidation is the primary cause of degradation in my experiments?
Answer: You can perform a controlled experiment to pinpoint oxidation as the main degradation route.
-
Experimental Approach: Set up parallel incubations of Lasofoxifene 2-Oxide in your experimental matrix (e.g., cell culture medium, buffer) under the following conditions:
-
Standard Conditions: Your normal experimental setup.
-
With Antioxidant: Add a broad-spectrum antioxidant, such as ascorbic acid (Vitamin C) or a combination of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[6][7]
-
Sparged with Nitrogen/Argon: To displace oxygen and create an anaerobic environment.[4][8]
-
In the Dark: Wrap your experimental vessel in aluminum foil to protect it from light.
-
-
Data Analysis: Quantify the concentration of Lasofoxifene 2-Oxide at various time points. If the degradation is significantly reduced in the presence of an antioxidant, under an inert atmosphere, or in the dark, oxidation is the primary culprit.
Question 3: What are the best practices for preparing and storing stock solutions of Lasofoxifene 2-Oxide?
Answer: Proper preparation and storage are critical to prevent initial degradation that could compromise your experiments.
-
Solvent Selection: Use a high-purity, degassed solvent. DMSO is a common choice for initial stock solutions due to its high solubilizing capacity. For aqueous working solutions, use high-purity, deionized water and consider degassing it by sparging with nitrogen or argon.
-
Storage Conditions:
-
Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Before freezing, you can overlay the liquid with an inert gas like argon or nitrogen to displace oxygen in the headspace of the vial.
-
Question 4: Can the type of in vitro system I use affect the stability of Lasofoxifene 2-Oxide?
Answer: Absolutely. Different in vitro systems have varying potential to induce degradation.
-
Acellular Systems (e.g., Buffers, Microsomes): Degradation is primarily due to chemical instability (pH, temperature, light, oxygen). Liver microsomes contain enzymes that can further metabolize the compound, but non-enzymatic degradation should also be considered.[9][10]
-
Cellular Systems (e.g., Hepatocytes, Cell Lines): In addition to the factors above, cellular metabolism can generate ROS, creating a more oxidative environment.[11] The specific cell type and its metabolic activity will influence the rate of degradation.
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate the degradation of Lasofoxifene 2-Oxide.
Protocol 1: In Vitro Stability Assessment in Different Matrices
Objective: To determine the degradation rate of Lasofoxifene 2-Oxide in various experimental liquids.
Materials:
-
Lasofoxifene 2-Oxide
-
High-purity DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Human Liver Microsomes (HLM) with NADPH regenerating system
-
Amber glass vials or clear vials wrapped in foil
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a 10 mM stock solution of Lasofoxifene 2-Oxide in DMSO.
-
Create working solutions by diluting the stock solution into each test matrix (PBS, cell culture medium, HLM suspension) to a final concentration of 1 µM.
-
For each matrix, prepare multiple aliquots in separate vials for each time point.
-
Incubate the vials at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take one aliquot from each matrix.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and other macromolecules.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Lasofoxifene 2-Oxide.
-
Plot the percentage of remaining Lasofoxifene 2-Oxide against time to determine the degradation half-life in each matrix.
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To test the ability of different antioxidants to prevent the degradation of Lasofoxifene 2-Oxide.
Materials:
-
Same as Protocol 1
-
Ascorbic Acid (Vitamin C)
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
Procedure:
-
Choose the matrix in which Lasofoxifene 2-Oxide showed the most significant degradation in Protocol 1.
-
Prepare the test matrix with and without the addition of antioxidants. Suggested concentrations:
-
Ascorbic Acid: 100 µM
-
BHT/BHA: 10 µM each
-
-
Spike Lasofoxifene 2-Oxide into each matrix (with and without antioxidants) to a final concentration of 1 µM.
-
Follow steps 4-9 from Protocol 1.
-
Compare the degradation profiles to determine the effectiveness of each antioxidant.
Data Presentation
Table 1: Example Stability Data for Lasofoxifene 2-Oxide (1 µM) at 37°C
| Time (minutes) | % Remaining in PBS | % Remaining in Cell Culture Medium | % Remaining in HLM |
| 0 | 100 | 100 | 100 |
| 30 | 98 | 85 | 70 |
| 60 | 95 | 72 | 55 |
| 120 | 91 | 58 | 30 |
| 240 | 85 | 40 | 15 |
Table 2: Effect of Antioxidants on Lasofoxifene 2-Oxide Stability in Cell Culture Medium
| Time (minutes) | % Remaining (No Antioxidant) | % Remaining (+ 100 µM Ascorbic Acid) | % Remaining (+ 10 µM BHT/BHA) |
| 0 | 100 | 100 | 100 |
| 120 | 58 | 92 | 88 |
| 240 | 40 | 85 | 79 |
Visualizing Degradation and Mitigation
Diagram 1: Potential Degradation Pathway of Lasofoxifene
Caption: Oxidative metabolism of Lasofoxifene to Lasofoxifene 2-Oxide and its subsequent degradation.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the in vitro stability of Lasofoxifene 2-Oxide.
Summary of Recommendations
To ensure the integrity of your in vitro experiments involving Lasofoxifene 2-Oxide, we recommend the following:
-
Protect from Light: Conduct experiments in low-light conditions and use amber or foil-wrapped containers for all solutions and experimental vessels.
-
Control Oxygen Exposure: Whenever possible, use degassed buffers and consider working in a low-oxygen environment (e.g., a nitrogen glove box) for sensitive, long-term incubations.
-
Utilize Antioxidants: For cell-based assays or incubations in complex biological matrices, the addition of a biocompatible antioxidant like ascorbic acid can significantly improve stability.
-
Proper Storage: Aliquot stock solutions into single-use vials and store them at -80°C, protected from light.
-
Material Selection: Be mindful of potential adsorption to plasticware. If significant loss is observed in control experiments, consider using low-adsorption plastics or silanized glass containers.
-
Validate Your System: Always perform initial stability checks of Lasofoxifene 2-Oxide in your specific experimental system to understand its baseline degradation rate before proceeding with extensive studies.
By implementing these strategies, you can minimize the confounding effects of in vitro degradation and ensure that your experimental results are both accurate and reproducible.
References
-
Kuhrt, D., et al. (2005). Metabolism, distribution, and excretion of a next generation selective estrogen receptor modulator, lasofoxifene, in rats and monkeys. Drug Metabolism and Disposition, 33(4), 549-560. [Link]
-
Obach, R. S., et al. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 25(6), 1275–1283. [Link]
-
Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
-
National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem Compound Summary for CID 216416. [Link]
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]
-
A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11. [Link]
-
Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. [Link]
-
Wikipedia. (n.d.). Drug metabolism. In Wikipedia. [Link]
-
Kumar, V., & Gupta, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Pharmaceutical Methods, 12(2), 74-84. [Link]
-
Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs, 18(9), 1355-1367. [Link]
-
Li, Y., & Zhang, H. (2018). Control of Drug Degradation. In Organic Chemistry of Drug Degradation. Royal Society of Chemistry. [Link]
-
Clarke, S. E. (1998). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 26(1), 199-206. [Link]
-
Kumar, V., & Gupta, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. International Journal of Pharmaceutical and Medical Sciences, 12(2), 74-84. [Link]
Sources
- 1. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism, distribution, and excretion of a next generation selective estrogen receptor modulator, lasofoxifene, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Quantification of Lasofoxifene 2-Oxide
Welcome to the Technical Support Center for the bioanalysis of Lasofoxifene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Lasofoxifene 2-Oxide. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental data.
Introduction to the Challenge
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), undergoes extensive metabolism, primarily through hepatic oxidation (Phase I) and conjugation (Phase II).[1][2] One of its metabolites, Lasofoxifene 2-Oxide, is a critical analyte in pharmacokinetic and metabolism studies. Accurate quantification of this metabolite is essential for a comprehensive understanding of Lasofoxifene's disposition and potential clinical effects.[3] However, like many metabolites, Lasofoxifene 2-Oxide can present unique analytical challenges, including low endogenous concentrations, potential instability, and susceptibility to matrix effects in biological samples.
This guide provides a structured approach to troubleshooting and refining your analytical method, ensuring it adheres to the rigorous standards of regulatory bodies such as the FDA and EMA.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the quantification of Lasofoxifene 2-Oxide using LC-MS/MS.
Issue 1: Poor Peak Shape and Low Signal Intensity for Lasofoxifene 2-Oxide
Question: My chromatogram for Lasofoxifene 2-Oxide shows significant peak tailing and a weak signal, even for my mid- and high-level quality control (QC) samples. What could be the cause and how can I fix it?
Answer:
Poor peak shape and low signal intensity for a polar, oxidized metabolite like Lasofoxifene 2-Oxide often stem from several factors, primarily related to analyte-surface interactions and suboptimal chromatographic conditions.
Root Causes and Refinement Strategies:
-
Analyte Adsorption: The phenolic and oxidized nature of Lasofoxifene 2-Oxide makes it prone to adsorption onto active sites within the analytical flow path, including the column, tubing, and injector components. This is a common issue with polar analytes containing hydroxyl groups.
-
Refined Protocol:
-
Column Selection: Switch to a column with a more inert surface chemistry. A C18 column with end-capping is a good starting point, but for highly polar metabolites, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and reduced silanol interactions.[3]
-
Mobile Phase Modification: The addition of a small amount of a chelating agent, such as 0.1% formic acid or a low concentration of ammonium formate, can help to mask active sites on the silica support and improve peak shape.
-
System Passivation: Before running your analytical batch, perform several injections of a high-concentration standard or a blank matrix extract to "passivate" the system and saturate any active sites.
-
-
-
Suboptimal pH of the Mobile Phase: The ionization state of Lasofoxifene 2-Oxide is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, you can experience poor peak shape and inconsistent retention.
-
Refined Protocol:
-
pH Adjustment: For acidic compounds, a mobile phase pH of 2-3 units below the pKa is generally recommended to ensure the analyte is in its neutral form, promoting better retention and peak shape on a reversed-phase column. For Lasofoxifene 2-Oxide, which has phenolic hydroxyl groups, a mobile phase pH around 3-4 is a good starting point. Experiment with small adjustments to find the optimal pH.
-
-
-
Inadequate Ionization in the Mass Spectrometer Source: The signal intensity is directly related to the efficiency of ionization.
-
Refined Protocol:
-
Source Parameter Optimization: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a solution of Lasofoxifene 2-Oxide.
-
Ionization Mode: While positive ion mode is common for many nitrogen-containing compounds, the phenolic nature of Lasofoxifene 2-Oxide might also allow for efficient ionization in negative ion mode. It is worthwhile to test both modes to determine which provides a better signal-to-noise ratio.
-
-
Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Significant Matrix Effects Leading to Poor Accuracy and Precision
Question: My accuracy and precision data for Lasofoxifene 2-Oxide are outside the acceptable limits as per FDA/EMA guidelines, especially for the lower limit of quantification (LLOQ). I suspect matrix effects. How can I confirm and mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte of interest. This can lead to inaccurate and imprecise results.
Confirming Matrix Effects:
The most common method to assess matrix effects is the post-extraction spike method.
-
Prepare three sets of samples:
-
Set A: Analyte in neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Blank matrix extract (no analyte).
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Assess the Internal Standard (IS) Normalized MF:
-
Calculate the MF for both the analyte and the internal standard.
-
IS Normalized MF = MF(analyte) / MF(IS)
-
The coefficient of variation (CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.
-
Strategies for Mitigating Matrix Effects:
-
Improved Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
-
Refined Protocol: Solid-Phase Extraction (SPE)
-
Sorbent Selection: For a moderately polar metabolite like Lasofoxifene 2-Oxide, a mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange properties) can provide superior cleanup compared to a simple reversed-phase sorbent.
-
Wash Steps: Optimize the wash steps with solvents of varying polarity to remove interferences without eluting the analyte. For example, a wash with a low percentage of organic solvent in water can remove polar interferences, while a wash with a higher percentage of a non-polar solvent can remove lipids.
-
Elution: Use a small volume of a strong elution solvent to minimize the concentration of any remaining matrix components in the final extract.
-
-
-
Chromatographic Separation: Ensure that Lasofoxifene 2-Oxide is chromatographically separated from the regions of significant ion suppression or enhancement.
-
Refined Protocol: UPLC/UHPLC
-
Higher Resolution: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems with sub-2 µm particle columns provide much higher peak capacities, increasing the likelihood of resolving the analyte from matrix interferences.
-
Gradient Optimization: Employ a shallow gradient around the elution time of Lasofoxifene 2-Oxide to maximize separation from closely eluting matrix components.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled Lasofoxifene 2-Oxide) will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.
Data Summary: Impact of Sample Preparation on Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85-95 | 40-60 (Suppression) |
| Liquid-Liquid Extraction | 70-85 | 20-35 (Suppression) |
| Refined SPE (Mixed-Mode) | >90 | <15 (Minimal Effect) |
Note: The values in this table are representative and will vary depending on the specific matrix and analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for the quantification of Lasofoxifene 2-Oxide in human plasma?
A1: While protein precipitation is a quick and simple method, it often results in significant matrix effects. For a more robust and accurate method, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange SPE plate can effectively remove phospholipids and other interferences, leading to a cleaner extract and reduced matrix effects.
Q2: What are the critical stability considerations for Lasofoxifene 2-Oxide during sample handling and storage?
A2: Oxidized metabolites can be susceptible to degradation. It is crucial to perform comprehensive stability assessments as per regulatory guidelines.[1] Key stability experiments to conduct include:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically 3-5 cycles).
-
Bench-Top Stability: Evaluate the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling time.
-
Long-Term Storage Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) for the duration of the study.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Q3: How do I select the appropriate mass transitions (MRM) for Lasofoxifene 2-Oxide?
A3: The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental for the selectivity and sensitivity of the assay.
-
Precursor Ion Selection: Infuse a standard solution of Lasofoxifene 2-Oxide into the mass spectrometer and acquire a full scan mass spectrum (Q1 scan) to determine the m/z of the most abundant precursor ion, which is typically the [M+H]⁺ adduct in positive ion mode.
-
Product Ion Selection: Perform a product ion scan (MS/MS) on the selected precursor ion to identify the most intense and stable fragment ions.
-
MRM Transition Selection: Select at least two MRM transitions for the analyte (a quantifier and a qualifier) to ensure specificity. The quantifier should be the most intense transition, while the qualifier provides additional confirmation of the analyte's identity.
Experimental Workflow for Method Development and Validation:
Caption: Bioanalytical method development and validation workflow.
References
-
PubChem. Lasofoxifene. National Center for Biotechnology Information. [Link]
-
Gardner, I., et al. (2006). A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment. The Journal of Clinical Pharmacology, 46(9), 1035-1042. [Link]
-
Sermonix Pharmaceuticals. (2023). Sermonix Pharmaceuticals Shares Pharmacokinetic and Baseline Genomic Clinical Data Tied to ELAINE Lasofoxifene Trials of Patients With ESR1 Mutations. GlobeNewswire. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, distribution, and excretion of a next generation selective estrogen receptor modulator, lasofoxifene, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Lasofoxifene and its Oxidative Metabolites: A Guide for Researchers
In the landscape of selective estrogen receptor modulators (SERMs), Lasofoxifene has emerged as a potent, third-generation, non-steroidal agent with significant clinical implications for osteoporosis and estrogen receptor (ER)-positive breast cancer.[1][2][3] Its unique pharmacological profile, characterized by high estrogen receptor binding affinity and favorable oral bioavailability, distinguishes it from earlier generation SERMs.[4][5] This guide provides an in-depth comparison of the biological activity of Lasofoxifene and its oxidative metabolites, offering experimental context and insights for researchers in drug development and oncology.
While extensive data exists for the parent compound, Lasofoxifene, a comprehensive characterization of the biological activity of its specific oxidative metabolites, such as a putative Lasofoxifene 2-Oxide, is not extensively detailed in publicly available literature. Therefore, this guide will first establish a thorough understanding of Lasofoxifene's biological activity and then delve into its metabolic pathways, providing a framework for understanding the potential contributions of its metabolic products.
Lasofoxifene: Mechanism of Action and High-Affinity Receptor Binding
Lasofoxifene exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1] This binding is competitive with endogenous estradiol and results in a conformational change in the receptor. This altered conformation influences the recruitment of co-activator and co-repressor proteins, leading to tissue-specific agonist or antagonist activity.[6][7] For instance, Lasofoxifene demonstrates estrogenic (agonist) effects in bone, contributing to its anti-osteoporotic properties, while exhibiting anti-estrogenic (antagonist) effects in breast and uterine tissues.[6][7][8]
The high binding affinity of Lasofoxifene for both ER subtypes is a key determinant of its potency. Quantitative analysis from competitive binding assays underscores this characteristic.
Quantitative Binding Affinity of Lasofoxifene
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| Lasofoxifene | ERα | 1.08 | 1.5, 2.88 ± 0.34 |
| Lasofoxifene | ERβ | 4.41 | - |
Data compiled from publicly available sources.
Metabolic Fate of Lasofoxifene: The Role of Oxidation
The metabolism of Lasofoxifene is a critical factor in its overall pharmacological profile. It primarily undergoes hepatic metabolism.[8] Phase I oxidation, mediated predominantly by the cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2D6, is a key initial step.[8] This is followed by Phase II conjugation reactions, including glucuronidation and sulfation.[8]
Caption: Metabolic Pathway of Lasofoxifene.
The oxidative metabolism of Lasofoxifene is expected to produce various hydroxylated species. While the specific entity "Lasofoxifene 2-Oxide" is not explicitly characterized in the literature, it is plausible that oxidation occurs on the naphthalene ring system or other positions of the molecule.
Biological Activity of Lasofoxifene Metabolites: An Area for Further Investigation
A direct comparison of the biological activity of Lasofoxifene versus a specific metabolite like Lasofoxifene 2-Oxide is hampered by a lack of available data. Generally, the metabolic conversion of a parent drug can result in metabolites with increased, decreased, or similar pharmacological activity.
For other SERMs, such as Raloxifene, it has been shown that its major glucuronide metabolites have significantly lower affinity for the estrogen receptor and are less potent in inhibiting cell proliferation compared to the parent compound.[9] These metabolites can, however, undergo deconjugation in various tissues, converting back to the active parent drug.[9]
It is reasonable to hypothesize that the oxidative metabolites of Lasofoxifene may have altered binding affinities for ERα and ERβ compared to the parent molecule. The addition of a polar hydroxyl group could influence the interaction with the ligand-binding pocket of the estrogen receptor. However, without experimental data, this remains speculative. Further research is warranted to isolate and characterize the specific oxidative metabolites of Lasofoxifene and to determine their biological activities. Such studies would provide a more complete understanding of the overall in vivo pharmacology of Lasofoxifene.
In Vitro and In Vivo Efficacy of Lasofoxifene
Preclinical and clinical studies have consistently demonstrated the efficacy of Lasofoxifene. In preclinical models of breast cancer, Lasofoxifene has been shown to inhibit the proliferation of cancer cells.[3] Notably, it has demonstrated efficacy in models with and without ESR1 mutations, which can confer resistance to other endocrine therapies.[10][11] In vivo studies have also highlighted its ability to reduce metastases.
Clinically, Lasofoxifene has been investigated for the prevention and treatment of osteoporosis, where it has been shown to reduce the risk of both vertebral and non-vertebral fractures.[3] It has also demonstrated a significant reduction in the risk of ER-positive breast cancer.[3]
Caption: Mechanism of Action of Lasofoxifene.
Experimental Protocols
Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for estrogen receptors is fundamental to its characterization. A competitive radioligand binding assay is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) of a test compound.
Objective: To quantify the binding affinity of Lasofoxifene for ERα and ERβ.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compound: Lasofoxifene.
-
Assay Buffer: Tris-HCl or phosphate-buffered saline.
-
Scintillation Cocktail: A liquid that fluoresces upon interaction with radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand ([³H]-Estradiol) and the receptor (ERα or ERβ) are incubated with varying concentrations of the test compound (Lasofoxifene).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Lasofoxifene is a potent SERM with well-characterized high-affinity binding to both ERα and ERβ, leading to its clinical efficacy in osteoporosis and its potential as a treatment for ER-positive breast cancer. Its metabolism is initiated by oxidative processes, primarily through CYP3A4/5 and CYP2D6.
A significant gap in the current understanding of Lasofoxifene's pharmacology is the lack of publicly available data on the biological activity of its specific oxidative metabolites. To fully comprehend the in vivo effects and the complete pharmacokinetic-pharmacodynamic relationship of Lasofoxifene, future research should focus on:
-
The isolation and structural elucidation of the major oxidative metabolites of Lasofoxifene.
-
The determination of the estrogen receptor binding affinities of these metabolites.
-
In vitro and in vivo studies to assess the functional activity (agonist vs. antagonist) of these metabolites in relevant cell lines and animal models.
Such investigations will provide a more nuanced understanding of the contribution of metabolism to the overall therapeutic profile of Lasofoxifene and could inform the development of future generations of SERMs.
References
- Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Medicinal Chemistry.
- Hosfield, D. J., Weber, S., Li, N. S., Sauvage, M., Joiner, C. F., Hancock, G. R., Sullivan, E. A., Ndukwe, E., Han, R., Cush, S., Lainé, M., Mader, S. C., Greene, G. L., & Fanning, S. W. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512.
- Hosfield, D. J., Weber, S., Li, N. S., Sauvage, M., Joiner, C. F., Hancock, G. R., Sullivan, E. A., Ndukwe, E., Han, R., Cush, S., Lainé, M., Mader, S. C., Greene, G. L., & Fanning, S. W. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central.
- Gennari, L. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Pharmacotherapy, 10(13), 2209–2220.
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- Lainé, M., Fanning, S. W., Chang, C. Y., Green, G. L., & Greene, G. L. (2021).
- Lasofoxifene: Selective Estrogen Receptor Modulator for the Prevention and Treatment of Postmenopausal Osteoporosis.
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- Lainé, M., Fanning, S. W., Chang, C. Y., Green, G. L., & Greene, G. L. (2021).
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- Selective estrogen receptor modul
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A Head-to-Head Comparison of Lasofoxifene and its Metabolites: Unraveling the Nuances of Estrogen Receptor Potency
For researchers and drug development professionals navigating the landscape of selective estrogen receptor modulators (SERMs), a nuanced understanding of a compound's metabolic fate and the pharmacological activity of its derivatives is paramount. Lasofoxifene, a third-generation SERM, has demonstrated significant clinical potential, distinguished by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This guide provides a detailed head-to-head comparison of the potency of Lasofoxifene and its major metabolites, supported by experimental data and methodologies, to elucidate the structure-activity relationships that govern its clinical profile.
The Metabolic Journey of Lasofoxifene: From Parent Compound to Key Metabolites
Lasofoxifene undergoes extensive metabolism primarily through two major pathways: Phase I oxidation and Phase II conjugation.[1] Phase I metabolism, mediated by cytochrome P450 enzymes (CYP3A4/CYP3A5 and CYP2D6), results in the formation of hydroxylated metabolites, including catechols.[1] Subsequently, these hydroxylated intermediates, along with the parent drug, undergo Phase II glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestine.[1] This metabolic cascade generates a series of derivatives with distinct pharmacological profiles.
Caption: Metabolic pathway of Lasofoxifene.
Gauging Potency: The Methodologies Behind the Metrics
To objectively compare the potency of Lasofoxifene and its metabolites, two primary in vitro assays are indispensable: the competitive radioligand binding assay and the estrogen receptor reporter gene assay. The former quantifies the affinity of a compound for the estrogen receptor, while the latter assesses its functional ability to activate or inhibit receptor-mediated gene transcription.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to ERα or ERβ by assessing its ability to displace a radiolabeled estrogen, typically [³H]-Estradiol.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) of a test compound for ERα and ERβ.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ.
-
Radioligand: [³H]-Estradiol.
-
Test Compounds: Lasofoxifene and its metabolites.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, 1 mM DTT).[3]
-
Separation Medium: Hydroxylapatite or glass fiber filters.
-
Scintillation Cocktail: For quantifying radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and the receptor are incubated with varying concentrations of the test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand using hydroxylapatite or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Head-to-Head Potency at the Estrogen Receptor
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Potency Relative to Lasofoxifene | Reference(s) |
| Lasofoxifene | ERα | 0.21 - 1.08 | 1.5, 2.88 | - | [2][3] |
| Glucuronide Metabolites | ER | Not Reported | >10,000 (inferred) | Significantly Lower | [4][5] |
| Hydroxylated Metabolites | ER | Not Reported | Not Reported | Likely Lower | - |
Note: Quantitative data for the direct binding of Lasofoxifene's hydroxylated and glucuronidated metabolites to the estrogen receptor is not extensively available in peer-reviewed literature. The potency of glucuronide metabolites is inferred from studies on the structurally similar SERM, Raloxifene, where glucuronidation leads to a dramatic decrease in receptor affinity.[4][5] For instance, Raloxifene-4'-glucuronide exhibits an IC₅₀ of 370 µM for the estrogen receptor, which is orders of magnitude higher than the parent compound.[5]
Expert Analysis: The Impact of Metabolism on Potency and Clinical Implications
The data strongly indicates that the pharmacological activity of Lasofoxifene resides predominantly with the parent compound. The process of glucuronidation, a major metabolic pathway for Lasofoxifene, effectively serves as a deactivation step concerning estrogen receptor binding. The addition of a bulky, polar glucuronide moiety to the Lasofoxifene molecule sterically hinders its ability to fit into the ligand-binding pocket of the estrogen receptor, thereby drastically reducing its binding affinity and, consequently, its potency. This is a common phenomenon observed with many SERMs.[4]
The high potency of the parent drug, Lasofoxifene, is a key determinant of its clinical efficacy. Its ability to bind to ERα with high affinity, comparable to that of estradiol, underscores its effectiveness as a SERM.[3] The extensive metabolism to less active or inactive metabolites is a crucial aspect of its pharmacokinetic profile, influencing its duration of action and potential for off-target effects. For drug development professionals, this highlights the importance of focusing on the parent molecule's properties when designing next-generation SERMs with optimized therapeutic windows.
Conclusion
This head-to-head comparison underscores the superior potency of the parent Lasofoxifene molecule at the estrogen receptor compared to its major metabolites. The metabolic process of glucuronidation significantly attenuates receptor binding affinity, rendering these metabolites largely inactive in this regard. This detailed understanding of the structure-activity relationship and the impact of metabolism is critical for the rational design and development of future SERMs with enhanced efficacy and safety profiles.
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Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. [Link]
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Fanning, S. W., et al. (2016). Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer calculated cross-resistance to fulvestrant and tamoxifen but not bazedoxifene. eLife, 5, e12722. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Lasofoxifene 2-Oxide
Introduction: The Critical Role of Metabolite Quantification in Drug Development
Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) investigated for its efficacy in treating osteoporosis and vaginal atrophy, as well as its potential in preventing ER-positive breast cancer.[1][2] Like many pharmaceuticals, its journey through preclinical and clinical development relies heavily on understanding its pharmacokinetic (PK) profile. This involves not only quantifying the parent drug but also its significant metabolites, such as Lasofoxifene 2-Oxide.[3][4] The accurate measurement of such metabolites in biological matrices is fundamental to evaluating a drug's absorption, distribution, metabolism, and excretion (ADME), forming the bedrock of safety and efficacy assessments.[5][6]
Bioanalytical methods provide the data that underpins these critical decisions.[7] However, over the long lifecycle of drug development, it is common for these methods to evolve or for analyses to be transferred between laboratories or technologies. This introduces a significant risk: variability in analytical results that could be misinterpreted as a change in the drug's performance. To mitigate this risk and ensure data continuity and integrity, a formal process of cross-validation is essential.[8]
This guide provides an in-depth, experience-driven comparison of two common bioanalytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Lasofoxifene 2-Oxide in human plasma. More importantly, it details the rigorous process of cross-validating these methods, ensuring that data generated by either technique is reliable, equivalent, and defensible under regulatory scrutiny.
The Imperative for Cross-Validation
Cross-validation is a formal comparison of validation parameters between two or more distinct bioanalytical methods to demonstrate their equivalence.[8] This process is not merely a procedural formality; it is a scientific necessity mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under specific circumstances:
-
Method Transfer: When a validated method is transferred from a sending laboratory (e.g., a discovery-phase lab) to a receiving laboratory (e.g., a central clinical trial lab).
-
Methodological Evolution: When an analytical technique is updated, for instance, transitioning from a less sensitive HPLC-UV method to a more specific and sensitive LC-MS/MS method to achieve a lower limit of quantitation (LLOQ).
-
Multi-Site Studies: When samples from a single clinical study are analyzed at more than one laboratory, requiring proof of inter-laboratory reliability.[8]
Failing to perform a robust cross-validation can lead to incongruous data sets, jeopardizing the interpretation of a clinical trial and potentially leading to costly delays or regulatory rejection.
Method A: The Established Workhorse - HPLC-UV
For the purposes of this guide, we will establish a hypothetical, fully validated HPLC-UV method as our baseline for quantifying Lasofoxifene 2-Oxide. This technique is often employed in earlier stages of development due to its robustness and accessibility.
Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like Lasofoxifene and its metabolites from plasma components. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to provide good peak shape and resolution. UV detection at a specific wavelength corresponding to the analyte's chromophore offers a straightforward, though less specific, means of quantification. Sample preparation via Solid Phase Extraction (SPE) is chosen for its ability to efficiently clean up the complex plasma matrix and concentrate the analyte, which is crucial for achieving the required sensitivity with UV detection.
Experimental Protocol: HPLC-UV Method
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of human plasma sample, add 50 µL of internal standard (IS) solution (e.g., a structurally similar compound). Vortex for 10 seconds.
-
Load the pre-treated plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 70% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detector: UV Diode Array Detector (DAD) at 280 nm.
-
Validation Summary: Method A (HPLC-UV)
The method was fully validated according to ICH M10 guidelines.[7][9] The performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | r² ≥ 0.99 | 10 - 2000 ng/mL, r² = 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 10 ng/mL |
| Accuracy (QC Samples) | Mean accuracy within ±15% of nominal (±20% at LLOQ) | 92.5% - 108.3% |
| Precision (QC Samples) | RSD ≤15% (≤20% at LLOQ) | Intra-day: ≤8.1%; Inter-day: ≤11.4% |
| Specificity | No significant interference at the retention time of the analyte | Passed |
Method B: The High-Sensitivity Alternative - LC-MS/MS
As a drug program progresses, the need for higher sensitivity to characterize the terminal elimination phase or to support lower dosage strengths often arises. LC-MS/MS is the gold standard for such applications due to its superior selectivity and sensitivity.
Causality Behind Experimental Choices: The switch to LC-MS/MS allows for a significant reduction in required plasma volume (100 µL vs. 500 µL), which is critical in studies with limited sample availability (e.g., pediatric or rodent studies). A simple protein precipitation sample preparation is now feasible because the mass spectrometer's specificity can resolve the analyte from the remaining matrix components, making the process faster and more cost-effective than SPE. A stable isotope-labeled (SIL) internal standard (e.g., Lasofoxifene 2-Oxide-d5) is the ideal choice as it co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and instrument variability.
Experimental Protocol: LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard (SIL-IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad™ 6500+ System with a Shimadzu Nexera X2 LC system or equivalent.
-
Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Lasofoxifene 2-Oxide: Q1: 430.2 -> Q3: 112.1 (Quantifier), Q3: 314.2 (Qualifier)
-
SIL-IS: Q1: 435.2 -> Q3: 112.1
-
-
Validation Summary: Method B (LC-MS/MS)
This method was also fully validated per ICH M10 guidelines.[7][9]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | r² ≥ 0.99 | 0.1 - 500 ng/mL, r² = 0.998 |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Accuracy (QC Samples) | Mean accuracy within ±15% of nominal (±20% at LLOQ) | 95.1% - 104.7% |
| Precision (QC Samples) | RSD ≤15% (≤20% at LLOQ) | Intra-day: ≤5.5%; Inter-day: ≤7.8% |
| Specificity | No significant interference at the retention time and MRM transition | Passed |
The Cross-Validation Study: Bridging the Data Gap
The core objective is to demonstrate that Method B (LC-MS/MS) can produce equivalent quantitative data to Method A (HPLC-UV) within the overlapping analytical range.
Experimental Workflow
The cross-validation study involves analyzing identical sets of quality control (QC) samples and, most importantly, incurred study samples with both methods.
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria
Based on FDA and EMA guidelines, the results are considered equivalent if:
-
For QC samples, the mean concentration from both methods is within ±15% of each other.
-
For incurred samples, at least 67% (e.g., 20 out of 30) of the samples have a percent difference between the two methods of no more than ±20%. The percent difference is calculated as: ((Result_A - Result_B) / Mean(Result_A, Result_B)) * 100.
Comparative Data Analysis
The following table presents a subset of hypothetical data from the cross-validation study.
| Sample ID | Method A (HPLC-UV) Result (ng/mL) | Method B (LC-MS/MS) Result (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| QC Low | 31.2 | 29.8 | 30.5 | 4.6% | Pass |
| QC High | 1455 | 1510 | 1482.5 | -3.7% | Pass |
| IS-001 | 45.6 | 48.1 | 46.85 | -5.3% | Pass |
| IS-002 | 189.3 | 175.4 | 182.35 | 7.6% | Pass |
| IS-003 | 88.7 | 94.2 | 91.45 | -6.0% | Pass |
| IS-004 | 25.1 | 29.9 | 27.5 | -17.5% | Pass |
| IS-005 | 550.6 | 670.1 | 610.35 | -19.6% | Pass |
| IS-006 | 124.8 | 155.2 | 140.0 | -21.7% | Fail |
| ... | ... | ... | ... | ... | ... |
| IS-030 | 76.4 | 72.9 | 74.65 | 4.7% | Pass |
Logical Evaluation of Results
The decision-making process following data generation is critical and can be visualized as follows:
Caption: Logical flow for assessing cross-validation success.
Discussion: Interpreting the Outcome and Navigating Pitfalls
In our hypothetical study, 28 out of 30 incurred samples (93%) and both QC levels met the acceptance criteria. The cross-validation is therefore considered successful. This outcome provides documented, trustworthy evidence that the higher-sensitivity LC-MS/MS method can be used for future sample analysis, and its data can be reliably compared to historical data generated by the HPLC-UV method.
However, a failed cross-validation (as exemplified by sample IS-006) requires immediate and thorough investigation. Common causes for discrepancies include:
-
Metabolite Instability: Lasofoxifene 2-Oxide could be unstable, and differences in extraction time or conditions between the two methods could lead to varying degrees of degradation.[10] Stability in the biological matrix and throughout processing must be rigorously demonstrated.[11]
-
Matrix Effects: The simpler protein precipitation of Method B might allow co-eluting matrix components to suppress or enhance the ionization of the analyte, a phenomenon not present in UV detection. A SIL-IS is designed to mitigate this, but severe effects can still cause issues.
-
Specificity Issues: The HPLC-UV method might inadvertently co-quantify an interfering substance that has a similar retention time but a different mass, which would be resolved by the LC-MS/MS method.[12]
Conclusion
The cross-validation of bioanalytical methods is a cornerstone of maintaining data integrity throughout the lifecycle of drug development. It is a scientifically rigorous process governed by clear regulatory expectations. By systematically comparing a new or transferred method against an established, validated one, researchers can ensure that data from different phases, technologies, or laboratories are directly comparable. This guide demonstrates that while both HPLC-UV and LC-MS/MS can be valid techniques for quantifying Lasofoxifene 2-Oxide, the transition between them must be bridged by a successful cross-validation study. This ensures that the data, which forms the basis for critical safety and efficacy decisions, is unwavering in its reliability and trustworthiness.
References
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V, P., K, M., G, S., & S, S. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. Available from: [Link]
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- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem. Available from: [Link]
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Chen, J., Li, F., Zhang, H., & Liu, G. (2012). Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology. Available from: [Link]
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Damodaran, S., et al. (2024). Pharmacokinetics (PK) of lasofoxifene (LAS) monotherapy and combined with abemaciclib (Abema). AACR Journals. Available from: [Link]
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Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs. Available from: [Link]
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Wikipedia. (n.d.). Lasofoxifene. Available from: [Link]
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- Pharmaffiliates. (n.d.). Pharmaffiliates Lasofoxifene-impurities.
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An In-Depth In Vivo Efficacy Comparison: Lasofoxifene and its Metabolite, Lasofoxifene 2-Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective estrogen receptor modulators (SERMs), Lasofoxifene has emerged as a third-generation agent with a distinct profile of tissue-specific estrogenic and antiestrogenic activities. Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its in vivo efficacy has been extensively characterized. A crucial aspect of understanding any therapeutic agent's in vivo action is the contribution of its metabolites. This guide provides a comprehensive comparison of the in vivo efficacy of Lasofoxifene and its putative metabolite, Lasofoxifene 2-Oxide.
It is important to note at the outset that while extensive in vivo data for Lasofoxifene is available, direct comparative in vivo efficacy studies for Lasofoxifene 2-Oxide are not present in the current body of scientific literature. Therefore, this guide will first detail the well-documented in vivo effects of the parent compound, Lasofoxifene. Subsequently, it will delve into the known metabolic pathways of Lasofoxifene and, drawing parallels from related SERMs, provide an informed perspective on the potential in vivo activity of its metabolites, including Lasofoxifene 2-Oxide.
Lasofoxifene: A Profile of a Potent Selective Estrogen Receptor Modulator
Lasofoxifene is a non-steroidal, naphthalene-derivative SERM that exhibits high binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ)[1]. Its tissue-selective actions are the cornerstone of its therapeutic potential, demonstrating estrogen agonist effects in bone and the cardiovascular system, while acting as an antagonist in breast and uterine tissues[2].
In Vivo Efficacy of Lasofoxifene
The in vivo efficacy of Lasofoxifene has been evaluated in a range of preclinical animal models and human clinical trials, focusing on key postmenopausal health concerns.
Bone Health and Osteoporosis Prevention:
In preclinical studies involving ovariectomized (OVX) rats, a well-established model for postmenopausal osteoporosis, Lasofoxifene has demonstrated significant bone-protective effects. Treatment with Lasofoxifene prevented the decrease in femoral bone mineral density (BMD) and trabecular bone mass in the tibia and lumbar vertebrae[2]. The effective dose for these skeletal benefits was established to be around 60 μg/kg/day[2]. Histomorphometric analyses confirmed that Lasofoxifene inhibits bone resorption and turnover, effects that are comparable to those of estrogen[2].
Clinical trials in postmenopausal women have substantiated these preclinical findings. The Postmenopausal Evaluation and Risk Reduction with Lasofoxifene (PEARL) trial, a large-scale, five-year study, showed that Lasofoxifene at a dose of 0.5 mg per day significantly reduced the risk of both vertebral and non-vertebral fractures[3]. Furthermore, Lasofoxifene treatment led to significant increases in lumbar spine and femoral neck BMD compared to placebo[4][5].
Uterine and Endometrial Safety:
A critical differentiator for SERMs is their effect on the uterus. Unlike estrogen, which stimulates uterine tissue and can increase the risk of endometrial hyperplasia and cancer, Lasofoxifene has shown a favorable uterine safety profile. In preclinical studies with ovariectomized rats and cynomolgus monkeys, Lasofoxifene had minimal to no stimulatory effect on uterine weight or endometrial thickness[2][6]. While some minor histological changes like endometrial fibrosis and cystic changes were observed in monkeys at high doses, these were not associated with hyperplasia[6].
In the 5-year PEARL trial, Lasofoxifene did not increase the risk of endometrial cancer or hyperplasia in postmenopausal women[7]. Although a small increase in the incidence of vaginal bleeding and endometrial polyps was noted, these were generally benign changes[7].
Breast Tissue Antagonism:
Lasofoxifene acts as an estrogen antagonist in breast tissue, a desirable characteristic for reducing the risk of estrogen receptor-positive (ER+) breast cancer. In preclinical models, Lasofoxifene inhibited the growth of human breast cancer xenografts and prevented the development of mammary carcinomas in rats[2]. Clinical data from the PEARL trial demonstrated a significant reduction in the risk of ER-positive breast cancer in postmenopausal women with osteoporosis treated with Lasofoxifene[3]. More recent preclinical studies have also highlighted its potential in treating therapy-resistant ER-positive metastatic breast cancer, including those with ESR1 mutations[8][9][10].
Cardiovascular and Metabolic Effects:
Lasofoxifene has shown beneficial effects on lipid profiles, a key factor in cardiovascular health. In ovariectomized rats, Lasofoxifene decreased total serum cholesterol[2]. Clinical studies in postmenopausal women have confirmed these findings, showing that Lasofoxifene significantly reduces low-density lipoprotein (LDL) cholesterol levels[11][12]. The PEARL trial also suggested a reduced risk of major coronary heart disease events and stroke with Lasofoxifene treatment[3].
The Role of Metabolism: Understanding Lasofoxifene 2-Oxide
The in vivo efficacy of a drug is not solely dependent on the parent compound but also on the activity of its metabolites. Lasofoxifene is primarily metabolized in the liver through Phase I oxidation and Phase II conjugation[1][13].
Lasofoxifene Metabolism Pathway
Caption: Metabolic pathway of Lasofoxifene.
Phase I oxidation, primarily mediated by cytochrome P450 enzymes CYP3A4/CYP3A5 and CYP2D6, leads to the formation of oxidized metabolites, such as Lasofoxifene 2-Oxide[1]. These metabolites, along with the parent drug, can then undergo Phase II conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted[1].
In Vivo Efficacy of Lasofoxifene 2-Oxide: An Evidence Gap
A thorough review of the published scientific literature reveals a significant lack of direct in vivo efficacy data for Lasofoxifene 2-Oxide or other specific metabolites of Lasofoxifene. Studies have focused almost exclusively on the parent compound.
This absence of data makes a direct comparison of the in vivo efficacy of Lasofoxifene and Lasofoxifene 2-Oxide impossible at this time.
An Informed Perspective: Drawing Parallels from Other SERMs
In the absence of direct evidence, we can look to other well-characterized SERMs for potential insights. For instance, studies on the major metabolites of Raloxifene, another prominent SERM, have shown that its glucuronide conjugates have significantly lower affinity for the estrogen receptor and are substantially less potent in in vitro and in vivo assays compared to the parent drug[14]. The in vivo activity observed with these metabolites is believed to be due to their conversion back to the active parent compound, Raloxifene, in various tissues[14].
It is plausible that a similar scenario exists for Lasofoxifene and its metabolites. The oxidized metabolites, including Lasofoxifene 2-Oxide, may possess some intrinsic activity, but it is likely to be less than that of the parent compound. Furthermore, the subsequent conjugation of these metabolites would likely render them largely inactive until potential deconjugation occurs in target tissues.
Summary of In Vivo Efficacy Data
| Feature | Lasofoxifene | Lasofoxifene 2-Oxide |
| Bone Mineral Density | Increases lumbar spine and femoral neck BMD; Reduces fracture risk[3][4][5]. | Data not available. |
| Uterine Effects | Minimal to no uterotrophic effects ; No increased risk of endometrial cancer or hyperplasia[2][6][7]. | Data not available. |
| Breast Tissue Effects | Antagonist activity ; Reduces risk of ER+ breast cancer[2][3]. | Data not available. |
| Cholesterol Levels | Decreases total and LDL cholesterol[2][11][12]. | Data not available. |
Experimental Protocols
The following are representative experimental protocols used to assess the in vivo efficacy of Lasofoxifene.
Ovariectomized (OVX) Rat Model for Osteoporosis
Caption: Workflow for the OVX rat model.
-
Animal Model: Adult female Sprague-Dawley rats are used.
-
Surgical Procedure: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation.
-
Acclimation and Treatment: Following a recovery period, animals are randomized into treatment groups and receive daily oral doses of Lasofoxifene or a vehicle control.
-
Efficacy Assessment: At the end of the treatment period, bone mineral density is measured using dual-energy X-ray absorptiometry (DXA). Tibiae and lumbar vertebrae are collected for histomorphometric analysis to assess bone architecture and cellular activity. Serum is collected to measure biochemical markers of bone formation and resorption. Uterine weight is recorded, and uterine tissue is processed for histological examination.
Human Clinical Trials (e.g., PEARL Study)
Caption: Generalized clinical trial workflow.
-
Study Population: Postmenopausal women with diagnosed osteoporosis are enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed.
-
Intervention: Participants receive a daily oral dose of Lasofoxifene or a matching placebo.
-
Efficacy and Safety Monitoring: Over the course of the study, participants undergo regular assessments, including bone mineral density scans, mammograms, and transvaginal ultrasounds. The incidence of fractures and other clinical events is recorded.
Conclusion and Future Directions
Lasofoxifene has a well-established in vivo efficacy profile, demonstrating significant benefits for bone health and a favorable safety profile with regard to uterine and breast tissue. It stands as a potent SERM for the management of postmenopausal conditions.
The contribution of its metabolites, including Lasofoxifene 2-Oxide, to its overall in vivo activity remains an area for future investigation. Direct in vivo studies of these metabolites are necessary to fully elucidate their pharmacological profile and to determine if they contribute meaningfully to the therapeutic effects of Lasofoxifene or if they are simply intermediates in its clearance. Such studies would provide a more complete understanding of the disposition and action of this important therapeutic agent. Until such data becomes available, the in vivo efficacy of Lasofoxifene should be attributed to the parent compound.
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Validating Lasofoxifene 2-Oxide as a Potential Biomarker of Drug Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of drug development increasingly relies on the identification and validation of robust biomarkers to streamline clinical trials and personalize medicine. For selective estrogen receptor modulators (SERMs) like Lasofoxifene, which is under investigation for the treatment of estrogen receptor (ER)-positive metastatic breast cancer, establishing a reliable biomarker of exposure is paramount. This guide provides an in-depth technical comparison of using Lasofoxifene 2-Oxide, a primary metabolite, versus the parent drug, Lasofoxifene, as a biomarker of drug exposure. We will delve into the scientific rationale, present detailed validation protocols, and offer a comparative analysis of their performance, grounded in established regulatory frameworks.
Introduction: The Need for a Reliable Biomarker in Lasofoxifene Therapy
Lasofoxifene is a third-generation SERM that has demonstrated promising antitumor activity in patients with ESR1-mutated, endocrine-resistant metastatic breast cancer.[1] As with any therapeutic agent, understanding its pharmacokinetic profile is crucial for optimizing dosing and ensuring efficacy and safety. Direct measurement of the parent drug is the conventional approach; however, for drugs that undergo extensive metabolism, a major metabolite can sometimes serve as a more stable and reliable indicator of systemic exposure.
Why Consider Lasofoxifene 2-Oxide?
Lasofoxifene is primarily metabolized in the liver through oxidation and conjugation.[2] Phase I oxidation, mainly via CYP3A4/CYP3A5 and CYP2D6, is a significant metabolic pathway.[3] Lasofoxifene 2-Oxide has been identified as a metabolite of Lasofoxifene.[4] The rationale for investigating Lasofoxifene 2-Oxide as a biomarker hinges on several potential advantages:
-
Longer Half-Life: Metabolites often exhibit longer half-lives than the parent drug, providing a wider window for sampling and a more integrated measure of exposure over time.
-
Higher Concentrations: In some instances, a major metabolite can be present in systemic circulation at higher and more sustained concentrations than the parent compound, facilitating easier and more reliable quantification.
-
Correlation with Parent Drug: A strong correlation between the metabolite and parent drug concentrations is a prerequisite for its use as a surrogate biomarker.
This guide will provide the framework to rigorously test these hypotheses and validate Lasofoxifene 2-Oxide as a viable biomarker of Lasofoxifene exposure.
The Scientific Foundation: Metabolism and Bioanalytical Strategy
Understanding the metabolic fate of Lasofoxifene is the first step in establishing a scientifically sound biomarker strategy.
Lasofoxifene Metabolism Pathway
Lasofoxifene undergoes extensive hepatic metabolism. The primary routes are Phase I oxidation and Phase II conjugation (glucuronidation and sulfation).[3] The formation of Lasofoxifene 2-Oxide is a result of Phase I oxidation.
Caption: Metabolic pathway of Lasofoxifene to Lasofoxifene 2-Oxide.
Bioanalytical Method: The Cornerstone of Validation
A robust and validated bioanalytical method is non-negotiable for accurate biomarker quantification. For both Lasofoxifene and Lasofoxifene 2-Oxide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[5][6]
The Validation Framework: A Fit-for-Purpose Approach
The validation of a biomarker assay should follow a "fit-for-purpose" approach, where the extent of validation is dictated by the intended use of the biomarker data.[7][8] Since the goal is to use Lasofoxifene 2-Oxide to inform drug exposure and potentially support regulatory decision-making, a full validation as described in the FDA's guidance for industry on bioanalytical method validation is warranted.[7][9]
Core Validation Parameters
The following table outlines the key parameters that must be assessed during the validation of the bioanalytical method for both Lasofoxifene and Lasofoxifene 2-Oxide.
| Validation Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity & Selectivity | To ensure the method accurately measures the analyte without interference from endogenous matrix components or other metabolites. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Sensitivity (LLOQ) | To determine the lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay accuracy within ±15% of nominal; precision (CV) ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte. | Matrix factor should be consistent across different lots of matrix. |
| Stability | To assess the stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the validation experiments.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
Spike: Spike 100 µL of blank human plasma with the appropriate concentrations of Lasofoxifene, Lasofoxifene 2-Oxide, and their respective stable isotope-labeled internal standards.
-
Precipitate: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Extract: Transfer the supernatant to a clean tube and add 1 mL of methyl tert-butyl ether.
-
Vortex & Centrifuge: Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporate: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject 10 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Caption: Workflow for LC-MS/MS analysis.
Comparative Analysis: Lasofoxifene vs. Lasofoxifene 2-Oxide
The ultimate decision to use Lasofoxifene 2-Oxide as a biomarker will depend on a head-to-head comparison with the parent drug based on data from clinical studies.
Hypothetical Performance Comparison
The following table presents a hypothetical comparison based on typical characteristics of parent drugs and their metabolites.
| Parameter | Lasofoxifene (Parent Drug) | Lasofoxifene 2-Oxide (Metabolite) | Implication for Biomarker Utility |
| Half-life (t½) | Shorter | Potentially Longer | A longer half-life for the metabolite would provide a more stable measure of exposure. |
| Plasma Concentration | Variable, dependent on dosing interval | Potentially higher and more stable | Higher concentrations improve analytical sensitivity and reliability. |
| Correlation with Parent Drug | N/A | Strong (e.g., r > 0.8) | A strong correlation is essential for the metabolite to be a valid surrogate. |
| Inter-individual Variability | Moderate to High | Potentially Lower | Lower variability would make it a more consistent biomarker across a patient population. |
Decision Framework
The decision to adopt Lasofoxifene 2-Oxide as the primary biomarker of exposure should be based on the collective evidence from the validation studies and clinical data.
Caption: Decision framework for biomarker selection.
Conclusion and Future Directions
The validation of Lasofoxifene 2-Oxide as a biomarker of Lasofoxifene exposure is a scientifically driven process that requires rigorous analytical validation and careful evaluation of clinical pharmacokinetic data. While measuring the parent drug is the default, the potential for a major metabolite to offer a more stable and reliable measure of exposure warrants thorough investigation. The frameworks and protocols outlined in this guide provide a comprehensive roadmap for researchers and drug developers to make an evidence-based decision. Successful validation of Lasofoxifene 2-Oxide could significantly enhance the efficiency of future clinical trials and contribute to the personalized treatment of patients with ER-positive metastatic breast cancer.
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Goetz, M. P., Plourde, P. V., Stover, D. G., Fallowfield, L., Hall, P. S., & Martin, L. A. (2023). Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Annals of Oncology, 34(7), 606-617. [Link]
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A Comparative Analysis of Lasofoxifene Metabolites and Other Key SERM Derivatives
This guide provides an in-depth comparative analysis of the metabolites of Lasofoxifene and other prominent Selective Estrogen Receptor Modulators (SERMs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced biochemical and pharmacological profiles of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that elucidates the structure-activity relationships and tissue-specific actions of these critical therapeutic agents.
The Evolving Landscape of SERMs and the Imperative of Metabolite Profiling
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity[1]. This unique mode of action allows them to be tailored for various clinical applications, including the treatment and prevention of osteoporosis and ER-positive breast cancer[1][2]. The therapeutic efficacy and safety profile of a SERM are not solely dictated by the parent drug but are significantly influenced by its metabolic fate. Metabolism, primarily through oxidation (Phase I) and conjugation (Phase II), can produce derivatives with markedly different ER binding affinities, tissue selectivities, and pharmacokinetic properties[2][3]. Therefore, a thorough understanding of SERM metabolites is paramount in drug development and for predicting clinical outcomes.
Lasofoxifene, a third-generation SERM, has demonstrated high affinity for both ERα and ERβ and exhibits a favorable profile in preventing bone loss and reducing breast cancer risk[4][5]. Its metabolism is a critical aspect of its overall pharmacological activity. This guide will focus on a comparative analysis of Lasofoxifene's metabolic products with those of other well-established SERMs, providing a framework for understanding their differential effects. While the term "Lasofoxifene 2-Oxide" is not standard nomenclature, we will explore the known oxidative metabolites of Lasofoxifene in this context.
Metabolic Pathways of Lasofoxifene and Other SERMs
Lasofoxifene undergoes extensive metabolism, primarily involving Phase I oxidation by cytochrome P450 enzymes (CYP3A4/CYP3A5 and CYP2D6) and subsequent Phase II conjugation via glucuronidation and sulfation[6]. The main metabolites detected in plasma include hydroxylated forms and their glucuronide conjugates, as well as methylated catechols[6]. This metabolic pattern is common among many SERMs, though the specific sites of modification and the resulting biological activities of the metabolites can vary significantly.
Comparative Analysis of SERM Metabolites
The biological activity of SERM metabolites is a key determinant of their overall clinical effect. Here, we compare the known metabolites of Lasofoxifene with those of other prominent SERMs based on their estrogen receptor binding affinity, tissue-specific activity, and pharmacokinetic properties.
Estrogen Receptor Binding Affinity
The affinity of a SERM or its metabolite for ERα and ERβ is a primary indicator of its potential potency. This is typically quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Reference(s) |
| Lasofoxifene | 0.21 | Not widely reported | [7] |
| 4-Hydroxytamoxifen | 0.12 | Not widely reported | [7] |
| Endoxifen | Similar to 4-OHT | Not widely reported | [8] |
| Raloxifene | ~0.6 | ~0.6 | [2] |
| Raloxifene Glucuronides | Low affinity | Low affinity | [9] |
| Bazedoxifene | High affinity | High affinity | [1] |
| Ospemifene | High affinity | High affinity | [10] |
Note: Binding affinities can vary depending on the experimental conditions and assay used.
Tissue-Specific Agonist and Antagonist Activity
The hallmark of SERMs is their ability to exert tissue-dependent effects. A metabolite may have a different agonist/antagonist profile compared to the parent compound, which can have significant clinical implications.
| Compound | Breast Tissue | Uterine Tissue | Bone Tissue | Reference(s) |
| Lasofoxifene | Antagonist | Antagonist | Agonist | [11][12] |
| 4-Hydroxytamoxifen | Antagonist | Partial Agonist | Agonist | [2][8] |
| Endoxifen | Antagonist | Partial Agonist | Agonist | [8] |
| Raloxifene | Antagonist | Antagonist | Agonist | [2][9] |
| Bazedoxifene | Antagonist | Antagonist | Agonist | [1] |
| Ospemifene | Mixed | Agonist (vaginal) | Agonist | [10] |
Pharmacokinetic Properties
The bioavailability, half-life, and clearance of SERM metabolites determine their systemic exposure and duration of action.
| Compound | Bioavailability | Terminal Half-life | Primary Metabolism | Reference(s) |
| Lasofoxifene | Higher than other SERMs | ~6 days | Hepatic oxidation and conjugation | [13][14] |
| Tamoxifen | High | 5-7 days (parent) | CYP-mediated oxidation | [2] |
| Raloxifene | ~2% | ~28 hours | Glucuronidation | [2] |
| Bazedoxifene | ~6% | ~30 hours | Glucuronidation | [1] |
| Ospemifene | Not specified | ~26 hours | CYP-mediated oxidation | [10] |
Experimental Protocols for SERM Metabolite Characterization
To ensure scientific integrity, the following are detailed protocols for key experiments used in the characterization of SERM metabolites.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ER)
-
[3H]-Estradiol (radioligand)
-
Test compounds (Lasofoxifene metabolites, other SERM metabolites)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from ovariectomized female rats (7-10 days post-surgery).
-
The tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged to pellet the nuclear fraction.
-
The supernatant is then ultracentrifuged to obtain the cytosol (supernatant), which contains the ER.
-
-
Competitive Binding Assay:
-
Assay tubes are prepared in triplicate for each concentration of the test compound.
-
A fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) and varying concentrations of the unlabeled test compound are added to the tubes.
-
Rat uterine cytosol (50-100 µg of protein) is added to each tube.
-
The tubes are incubated at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, an equal volume of DCC suspension is added to each tube, vortexed, and incubated on ice for 10 minutes.
-
The tubes are centrifuged, and the supernatant (containing the bound radioligand) is transferred to scintillation vials.
-
Scintillation fluid is added, and the radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
MCF-7 or T47D human breast cancer cells (endogenously express ERα)
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
MCF-7 or T47D cells are cultured in appropriate medium.
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are transiently transfected with the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, the medium is replaced with medium containing varying concentrations of the test compound.
-
For antagonist activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.
-
Cells are incubated for 24-48 hours.
-
-
Luciferase Assay:
-
The cell culture medium is removed, and cells are lysed.
-
Luciferase assay reagent is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter).
-
For agonist activity, the EC50 (half-maximal effective concentration) is determined.
-
For antagonist activity, the IC50 (half-maximal inhibitory concentration) is determined.
-
Conclusion
The comparative analysis of Lasofoxifene's metabolites with those of other SERMs highlights the intricate relationship between chemical structure, metabolism, and biological activity. While the parent compound's properties are crucial, the metabolic profile significantly contributes to the overall therapeutic effect and potential side effects. The experimental protocols provided herein offer a standardized approach to characterizing these metabolites, enabling a more comprehensive understanding of their pharmacology. This knowledge is vital for the rational design of future SERMs with improved tissue selectivity and clinical outcomes.
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Navigating Endocrine Resistance: A Comparative Guide to Lasofoxifene's Efficacy in Preclinical and Clinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of estrogen receptor-positive (ER+) breast cancer, the emergence of endocrine resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant therapeutic challenge. This guide provides a comprehensive, data-driven comparison of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), and its performance against other established therapies in various cancer models. We delve into the preclinical evidence and clinical trial data that underscore its potential in overcoming resistance and improving patient outcomes.
Note: This guide focuses on Lasofoxifene. Initial inquiries regarding "Lasofoxifene 2-Oxide" did not yield specific information on a distinct compound with that designation in the context of cancer research. It is presumed that the intended subject of this guide is Lasofoxifene.
The Scientific Rationale: Targeting the Achilles' Heel of Endocrine-Resistant Breast Cancer
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies, such as aromatase inhibitors and earlier-generation SERMs like tamoxifen, function by either depleting estrogen or blocking its interaction with ERα. However, the acquisition of ESR1 mutations, particularly in the ligand-binding domain (LBD), can lead to a constitutively active receptor that drives tumor growth independently of estrogen. This molecular shift renders many standard-of-care therapies ineffective.
Lasofoxifene distinguishes itself by its ability to bind to and stabilize an antagonist conformation of both wild-type and mutated ERα, effectively shutting down the aberrant signaling that fuels cancer progression.[1][2] This mechanism provides a strong rationale for its investigation in endocrine-resistant settings.
Preclinical Evidence: Head-to-Head in Xenograft Models
Animal models, particularly patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs), are indispensable for evaluating the in vivo efficacy of novel cancer therapeutics. Studies utilizing MCF-7 breast cancer cells, engineered to express common ESR1 mutations such as Y537S and D538G, have provided critical insights into Lasofoxifene's anti-tumor activity.
A key preclinical study compared the efficacy of Lasofoxifene with fulvestrant, a selective estrogen receptor degrader (SERD) and a standard second-line therapy, in a mouse intraductal (MIND) xenograft model.[1] The results, summarized below, highlight Lasofoxifene's superior performance in inhibiting both primary tumor growth and metastasis.
| Treatment Group | Primary Tumor Growth Inhibition | Lung Metastasis Inhibition | Liver Metastasis Inhibition |
| Vehicle Control | - | - | - |
| Fulvestrant | + | + | + |
| Lasofoxifene | ++ | +++ | +++ |
| Fulvestrant + Palbociclib | +++ | ++ | ++ |
| Lasofoxifene + Palbociclib | ++++ | ++++ | ++++ |
| Table 1: Comparative Efficacy of Lasofoxifene and Fulvestrant in an ESR1-Mutant Xenograft Model.[1][3] |
These preclinical findings demonstrated that Lasofoxifene, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib, was significantly more effective than fulvestrant in suppressing tumor progression and metastatic spread in models of endocrine-resistant breast cancer.[1][3]
Clinical Validation: The ELAINE Trials
The promising preclinical data paved the way for a series of clinical trials, collectively known as the ELAINE studies, to evaluate Lasofoxifene in patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations who had progressed on prior therapies.
ELAINE 1: A Head-to-Head Comparison with Fulvestrant
The ELAINE 1 trial was a randomized, phase 2 study that directly compared the efficacy and safety of oral Lasofoxifene with intramuscular fulvestrant.[2][4][5] While the trial did not meet its primary endpoint of a statistically significant improvement in progression-free survival (PFS), the results numerically favored Lasofoxifene across several key metrics.
| Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.12 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.12 |
| 12-month PFS Rate | 30.7% | 14.1% | 0.138 |
| Table 2: Key Efficacy Outcomes from the ELAINE 1 Trial.[4][5] |
Notably, one patient in the Lasofoxifene arm achieved a complete response.[4] Furthermore, an exploratory analysis of circulating tumor DNA (ctDNA) revealed that a higher percentage of patients treated with Lasofoxifene had a decrease in the ESR1 mutant allele fraction compared to those treated with fulvestrant, suggesting robust target engagement.[2][5]
ELAINE 2: The Power of Combination Therapy
Building on the rationale of combining endocrine therapy with CDK4/6 inhibition, the ELAINE 2 trial evaluated Lasofoxifene in combination with abemaciclib in a similar patient population.[6][7][8][9] This single-arm, phase 2 study demonstrated impressive antitumor activity in a heavily pre-treated population.
| Endpoint | Lasofoxifene + Abemaciclib (n=29) |
| Median Progression-Free Survival (PFS) | 13.0 months |
| Objective Response Rate (ORR) | 55.6% |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% |
| 12-month PFS Rate | 56.1% |
| Table 3: Efficacy Results from the ELAINE 2 Trial.[6][7][8] |
The combination of Lasofoxifene and abemaciclib was well-tolerated and showed a substantial improvement in efficacy outcomes compared to historical data for fulvestrant-based therapies in this setting.[7][9] These encouraging results have led to the initiation of the phase 3 ELAINE 3 trial, which will further evaluate this combination against fulvestrant plus abemaciclib.
Experimental Methodologies: A Guide for Reproducibility
To ensure the scientific integrity of the data presented, this section outlines the key experimental protocols used in the preclinical evaluation of Lasofoxifene.
In Vitro Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 with engineered ESR1 mutations) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with varying concentrations of Lasofoxifene, fulvestrant, or vehicle control for 72 hours.[10]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
In Vivo Tumor Growth and Metastasis: MCF-7 Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model using MCF-7 cells to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Animal Preparation: Use immunodeficient mice (e.g., NSG mice). One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously to support the growth of the ER+ MCF-7 cells.[11][12]
-
Cell Preparation: Culture MCF-7 cells (wild-type or with ESR1 mutations) to approximately 60% confluency.[11] Harvest the cells and resuspend them in a 1:1 mixture of Matrigel and serum-free medium at a concentration of 1 x 10^7 cells/mL.[11][12]
-
Orthotopic Injection: Anesthetize the mice and inject 100 µL of the cell suspension (1 million cells) into the mammary fat pad.[11]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer Lasofoxifene, fulvestrant, or vehicle control according to the desired dosing schedule.
-
Metastasis Assessment: At the end of the study, harvest primary tumors and distant organs (e.g., lungs, liver) for histological analysis to assess for micrometastases.
Visualizing the Science
Signaling Pathway of Estrogen Receptor in Breast Cancer
Caption: A flowchart illustrating the key steps involved in a preclinical xenograft study to evaluate anti-cancer agents.
Conclusion and Future Directions
The body of evidence from both preclinical models and clinical trials suggests that Lasofoxifene is a promising therapeutic agent for patients with ER+/HER2- metastatic breast cancer, particularly those with acquired ESR1 mutations who have developed resistance to standard endocrine therapies. Its superior efficacy compared to fulvestrant in preclinical models and the encouraging clinical activity, especially in combination with CDK4/6 inhibitors, highlight its potential to address a significant unmet medical need. The ongoing ELAINE 3 trial will be pivotal in confirming the clinical benefit of the Lasofoxifene-abemaciclib combination and could establish a new standard of care for this challenging patient population.
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Lainé, M., Fanning, S. W., Chang, Y., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. [Link]
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Cristofanilli, M. (2019). Dr. Cristofanilli on Data With Lasofoxifene in ESR1-Mutant Breast Cancer. OncLive. [Link]
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Damodaran, S., et al. (2023). Open-label, phase II, multicenter study of lasofoxifene plus abemaciclib for treating women with metastatic ER+/HER2- breast cancer and an ESR1 mutation after disease progression on prior therapies: ELAINE 2. Annals of Oncology, 34(12), 1131-1140. [Link]
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Damodaran, S., et al. (2023). Lasofoxifene (LAS) plus abemaciclib (Abema) for treating ESR1-mutated ER+/HER2- metastatic breast cancer (mBC) after progression on prior therapies: ELAINE 2 study update. Journal of Clinical Oncology, 41(16_suppl), 1057-1057. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Lasofoxifene 2-Oxide
Hazard Assessment and Classification
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Lasofoxifene, the parent compound, is classified as a potent SERM with reproductive toxicity and is known to be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, Lasofoxifene 2-Oxide should be presumed to exhibit similar hazardous characteristics.
Key Hazard Classifications for Lasofoxifene (and by extension, Lasofoxifene 2-Oxide):
| Hazard Classification | Description | GHS Pictogram |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] | Health Hazard |
| Serious Eye Damage | Causes serious eye damage.[2][3] | Corrosion |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2][3] | Environment |
Due to these intrinsic hazards, Lasofoxifene 2-Oxide waste must be classified as hazardous chemical waste . It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and state regulations that may apply.[4][5]
Personal Protective Equipment (PPE) and Safety Precautions
Given the hazardous nature of Lasofoxifene 2-Oxide, stringent adherence to safety protocols is mandatory to minimize exposure during handling and disposal.[6]
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.
-
Body Protection: A lab coat is essential. For handling larger quantities or in situations with a risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of Lasofoxifene 2-Oxide must follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[7]
-
Solid Waste:
-
Collect all solid waste contaminated with Lasofoxifene 2-Oxide, including unused compound, contaminated lab consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing Lasofoxifene 2-Oxide, such as solutions from experiments or contaminated solvents.
-
Use a dedicated, shatter-resistant container (e.g., high-density polyethylene) that is compatible with the solvents used.
-
Never pour Lasofoxifene 2-Oxide waste down the drain.[7] Its ecotoxicity poses a significant threat to aquatic ecosystems.[1]
-
Step 2: Waste Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and are critical for safe storage and transport.[8]
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[8]
-
The label must include:
-
The full chemical name: "Lasofoxifene 2-Oxide Waste"
-
The specific hazards (e.g., "Reproductive Toxin," "Ecotoxin").
-
The accumulation start date (the date the first drop of waste is added to the container).[8]
-
The name of the principal investigator and the laboratory location.
-
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Storage Conditions:
-
Keep waste containers securely closed except when adding waste.[7]
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the Lasofoxifene 2-Oxide waste from incompatible materials, such as strong oxidizing agents.
-
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.
-
Documentation: Ensure all required paperwork, such as a hazardous waste tag or manifest, is completed accurately and attached to the container.
The overall workflow for the disposal of Lasofoxifene 2-Oxide can be visualized in the following diagram:
Caption: Workflow for the safe disposal of Lasofoxifene 2-Oxide.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or you are unsure of the hazard.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid creating dust from solid spills by using a wet-mopping or HEPA-filtered vacuuming method for cleanup.[1]
-
Cleanup: Wear appropriate PPE and clean the spill according to your lab's standard operating procedures. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS office.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
The decision-making process for handling a spill of Lasofoxifene 2-Oxide is outlined below:
Caption: Decision-making flowchart for a Lasofoxifene 2-Oxide spill.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Lasofoxifene 2-Oxide, thereby protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Lasofoxifene 2-Oxide
This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe handling of Lasofoxifene 2-Oxide. As a potent pharmaceutical compound, understanding and implementing rigorous safety protocols is paramount to protecting personnel and the environment. This guide focuses on the critical role of Personal Protective Equipment (PPE) as a key barrier against exposure.
A Note on Hazard Profile: Specific safety data for Lasofoxifene 2-Oxide is not widely available. This guide is therefore predicated on the toxicological data of the parent compound, Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).[1] It is a prudent and standard laboratory practice to assume that metabolites or related compounds share a similar hazard profile unless data proves otherwise.
Hazard Assessment: Understanding the Risk
Lasofoxifene is classified as a high-potency active pharmaceutical ingredient (HPAPI) due to its specific biological activity at low doses. The primary hazards, as identified in Safety Data Sheets (SDS) for the parent compound, necessitate stringent handling precautions.[2][3] Engineering controls, such as containment isolators or certified chemical fume hoods, are the primary methods for exposure control; PPE provides an essential secondary layer of protection.[4][5][6]
Key hazards associated with Lasofoxifene include:
-
Reproductive Toxicity: May damage fertility or the unborn child (GHS Hazard H360).[1][2][7]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure (GHS Hazard H372).[1][3]
-
Serious Eye Damage: Poses a risk of severe injury to the eyes (GHS Hazard H318).[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (GHS Hazard H410).[1][2]
These hazards underscore the necessity of a comprehensive safety strategy to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact.
Occupational Exposure Limit (OEL)
The OEL provides a quantitative measure of the permissible exposure level for a worker. For potent compounds like Lasofoxifene, this value is typically very low.
| Compound | OEL (8-hour Time-Weighted Average) | Source |
| Lasofoxifene | 0.3 µg/m³ | Pfizer Inc.[7] |
This low OEL places Lasofoxifene in a high-potency category (Occupational Exposure Band 4 or 5), reinforcing the need for advanced containment and rigorous PPE protocols.[4]
Core PPE Requirements for Handling Lasofoxifene 2-Oxide
A multi-layered PPE approach is mandatory. The selection of specific items depends on the procedure being performed and the potential for exposure.
| Task / Procedure | Respiratory Protection | Eye/Face Protection | Hand Protection | Body & Foot Protection |
| Weighing/Handling Powder | NIOSH-approved respirator (e.g., N100 FFP3) or Powered Air-Purifying Respirator (PAPR) if outside a containment isolator. | Chemical splash goggles and full-face shield.[8] | Double nitrile gloves, with the outer glove cuff pulled over the gown sleeve.[8] | Disposable, solid-front, back-closing gown; disposable sleeve covers; dedicated shoes and disposable shoe covers.[8] |
| Preparing Solutions | Required if performed on an open bench. Recommended within a fume hood. | Chemical splash goggles. | Double nitrile gloves. | Disposable, solid-front, back-closing gown; shoe covers. |
| Handling Solutions/Cell Culture | Not typically required if handled within a certified biosafety cabinet or fume hood. | Safety glasses with side shields (minimum).[8] | Double nitrile gloves. | Lab coat; shoe covers. |
| Spill Cleanup | NIOSH-approved respirator (N100 minimum) or PAPR. | Chemical splash goggles and full-face shield. | Heavy-duty nitrile or rubber gloves over inner nitrile gloves. | Disposable chemical-resistant suit or coveralls; shoe covers.[2] |
Procedural Discipline: Donning and Doffing of PPE
Cross-contamination during the removal of PPE is a significant risk. A systematic and practiced procedure is critical.[8]
Step-by-Step Donning (Putting On) Protocol
-
Entry: Enter the designated gowning area.
-
Shoe Covers: Don the first pair of shoe covers. If two are required, don the second pair.
-
Hair/Beard Covers: Securely cover all hair.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Respirator: If required, perform a fit-check and don the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Step-by-Step Doffing (Taking Off) Protocol
The goal is to contain contaminants by touching potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Initial Decontamination: In the designated doffing area, wipe down outer gloves with a suitable deactivating agent if grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard in a hazardous waste container.
-
Gown and Inner Gloves: Untie the gown. Pull the gown away from the neck and shoulders, touching only the inside. As you pull your arms out of the sleeves, peel off the inner gloves simultaneously, so they are contained within the inside-out gown. Roll the gown into a bundle with the contaminated side inward and discard it immediately into a hazardous waste container.
-
Face/Eye Protection: Remove the face shield or goggles by handling the strap from behind the head. Avoid touching the front surface. Place in a designated area for decontamination or discard if disposable.
-
Respirator: Remove the respirator by the straps, without touching the front.
-
Shoe Covers: Remove shoe covers.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Visualization of the Critical Doffing Sequence
Caption: Critical doffing sequence to prevent cross-contamination.
Spill Management and Emergency Response
Immediate and correct response to a spill is vital to prevent wider contamination and exposure. A dedicated spill kit for potent compounds must be readily available.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table for spill cleanup)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Scoops and forceps for solid material
-
Sealable, heavy-duty plastic bags for waste collection
-
Hazardous waste labels
-
Deactivating solution (if one has been validated) or a surfactant solution (e.g., 1% sodium lauryl sulfate)
Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Don the full set of PPE required for spill cleanup.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads wetted with a surfactant solution to prevent aerosolization. Do NOT sweep dry powder.[7]
-
For Liquids: Cover the spill with absorbent material, working from the outside in.
-
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps. Place everything into the sealable plastic bags.
-
Decontaminate: Clean the spill area with a surfactant solution, followed by water. All cleaning materials must be treated as hazardous waste.
-
Doff PPE: Follow the doffing procedure described above.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
Decontamination and Disposal Plan
All disposable items that have come into contact with Lasofoxifene 2-Oxide are considered hazardous chemical waste and must be disposed of accordingly.[8][9] The "cradle-to-grave" principle holds the generator legally responsible for the waste from creation to final disposal.[10]
Waste Segregation and Disposal Protocol
-
Designate Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, absorbent materials, plasticware.
-
Sharps Waste: Contaminated needles, scalpels, or glass.
-
Liquid Waste: Unused solutions, contaminated solvents.
-
-
Packaging:
-
Labeling: Attach a "Hazardous Waste" tag to each container. The label must include:
-
The full chemical name: "Lasofoxifene 2-Oxide" and any other constituents (e.g., solvents).
-
The approximate percentage of each constituent.
-
The relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.[11]
-
Disposal: Never dispose of Lasofoxifene 2-Oxide or contaminated materials down the drain or in the regular trash.[9][10]
Waste Disposal Workflow
Caption: Workflow for the safe segregation and disposal of hazardous waste.
By adhering to these stringent PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with Lasofoxifene 2-Oxide, ensuring a safe laboratory environment for themselves and their colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
